(5-Methoxybenzofuran-2-yl)boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(5-methoxy-1-benzofuran-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO4/c1-13-7-2-3-8-6(4-7)5-9(14-8)10(11)12/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIQZZGLIJLKTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(O1)C=CC(=C2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623527 | |
| Record name | (5-Methoxy-1-benzofuran-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
551001-79-7 | |
| Record name | (5-Methoxy-1-benzofuran-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (5-Methoxybenzofuran-2-yl)boronic acid: A Versatile Building Block in Medicinal Chemistry
(5-Methoxybenzofuran-2-yl)boronic acid is a specialized organic compound that serves as a crucial building block in the synthesis of complex molecules, particularly in the realms of pharmaceutical research and materials science. Its benzofuran core, a privileged scaffold in medicinal chemistry, coupled with the reactive boronic acid moiety, makes it a valuable reagent for constructing novel compounds with significant biological activity. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the development of potential therapeutics for neurodegenerative diseases.
Core Compound Properties
This compound is a solid at room temperature, valued for its stability and versatility in various chemical transformations.[1] Below is a summary of its key chemical and physical properties.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉BO₄ | [2] |
| Molecular Weight | 191.98 g/mol | [1][2] |
| CAS Number | 551001-79-7 | [1][2] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | |
| Storage Temperature | Freezer | |
| InChI Key | XLIQZZGLIJLKTF-UHFFFAOYSA-N | [1] |
| SMILES | COC1=CC=C2OC(=CC2=C1)B(O)O |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a lithiation-borylation sequence starting from a halogenated precursor, such as 2-bromo-5-methoxybenzofuran.[1] This method involves a halogen-lithium exchange followed by trapping the resulting organolithium species with a borate ester.[1]
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established lithiation-borylation methods.
Step 1: Synthesis of 2-Bromo-5-methoxybenzofuran (Precursor)
Step 2: Lithiation-Borylation to Yield this compound
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 2-bromo-5-methoxybenzofuran (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Borylation: To the resulting organolithium solution, add triisopropyl borate (1.2 eq) dropwise, maintaining the temperature at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench and Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid (HCl) until the solution is acidic. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound.
Caption: Workflow for the synthesis of this compound.
Key Applications and Experimental Protocols
This compound is a versatile intermediate, primarily utilized in palladium-catalyzed Suzuki-Miyaura coupling and copper-catalyzed Chan-Lam coupling reactions to form carbon-carbon and carbon-heteroatom bonds, respectively.[1]
Suzuki-Miyaura Cross-Coupling Reaction
This reaction is a powerful tool for the formation of biaryl structures, which are common motifs in biologically active compounds.
This protocol is a representative procedure adapted from general methods for Suzuki-Miyaura couplings.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.2 eq), 4-bromoanisole (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is then purified by flash column chromatography on silica gel.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Chan-Lam Cross-Coupling Reaction
The Chan-Lam coupling provides an efficient method for the synthesis of aryl ethers and aryl amines under milder conditions than traditional methods.
This protocol is a representative procedure based on general Chan-Lam coupling methodologies.
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), aniline (1.2 eq), a copper catalyst (e.g., Cu(OAc)₂, 1.0 eq), and a base (e.g., pyridine, 2.0 eq).
-
Solvent Addition: Add a suitable solvent such as dichloromethane (CH₂Cl₂).
-
Reaction: Stir the reaction mixture vigorously at room temperature, open to the air, for 24-48 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Caption: Experimental workflow for Chan-Lam coupling.
Application in Alzheimer's Disease Research
Derivatives of this compound, specifically 2-aryl-5-methoxybenzofurans, have emerged as promising candidates in the research and development of therapeutics for Alzheimer's disease.[3] The multifaceted nature of Alzheimer's, characterized by the depletion of acetylcholine and the aggregation of β-amyloid plaques, necessitates multi-target therapeutic strategies.[3][4]
Mechanism of Action of 2-Arylbenzofuran Derivatives
2-Arylbenzofuran derivatives have demonstrated the ability to act as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[4][5] By inhibiting these enzymes, these compounds can increase acetylcholine levels in the brain, a key strategy in managing the cognitive symptoms of Alzheimer's disease.[4]
Furthermore, certain 2-arylbenzofuran derivatives have been shown to inhibit the aggregation of β-amyloid (Aβ) peptides, a central event in the pathogenesis of Alzheimer's disease.[3] The accumulation of Aβ plaques is neurotoxic, and compounds that can interfere with this process hold significant therapeutic potential.[3] Some derivatives have also been found to bind to β-amyloid, potentially disrupting the formation of neurotoxic fibrils.[2]
Caption: Role of 2-arylbenzofuran derivatives in Alzheimer's disease pathways.
Spectral Data and Characterization
While experimentally obtained spectral data for this compound is not widely available in public databases, the expected spectral characteristics can be inferred from data on closely related compounds.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the benzofuran ring, a singlet for the methoxy group protons, and a broad singlet for the B(OH)₂ protons. |
| ¹³C NMR | Aromatic carbons of the benzofuran ring, the methoxy carbon, and a carbon signal for the C-B bond. |
| IR Spectroscopy | Characteristic peaks for O-H stretching (boronic acid), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), B-O stretching, and C-O stretching (aryl ether). |
| Mass Spectrometry | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺. Boronic acids can be prone to dehydration, potentially forming cyclic boroxine structures which may also be observed. |
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
| Hazard Statement | Description | Reference(s) |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation |
Precautionary Measures:
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as oxidizing agents.
This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. Its utility as a synthetic intermediate, particularly for accessing novel 2-arylbenzofuran derivatives with potential therapeutic applications in neurodegenerative diseases, underscores its importance in modern medicinal chemistry.
References
In-Depth Technical Guide to (5-Methoxybenzofuran-2-yl)boronic acid (CAS 551001-79-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Methoxybenzofuran-2-yl)boronic acid is a versatile organic compound that serves as a crucial building block in modern synthetic chemistry. Its unique structure, combining a methoxy-substituted benzofuran core with a reactive boronic acid functional group, makes it an invaluable reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in cross-coupling reactions for drug discovery and materials science. The benzofuran moiety is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, making this boronic acid a compound of significant interest for medicinal chemists.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value |
| CAS Number | 551001-79-7 |
| Molecular Formula | C₉H₉BO₄ |
| Molecular Weight | 191.98 g/mol [1][2] |
| Appearance | Solid |
| Purity | Typically ≥95%[1] |
| Storage Temperature | Freezer storage is recommended. |
| InChI Key | XLIQZZGLIJLKTF-UHFFFAOYSA-N |
| SMILES | COC1=CC=C2OC(=CC2=C1)B(O)O |
Synthesis of this compound
The primary synthetic route to this compound involves the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction utilizes a halogenated 5-methoxybenzofuran precursor.
General Experimental Protocol: Miyaura Borylation
A common method for the synthesis of this compound involves the following steps:
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 2-halo-5-methoxybenzofuran (e.g., 2-bromo-5-methoxybenzofuran) (1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 equiv), a palladium catalyst such as PdCl₂(dppf) (2-5 mol%), and a base, typically potassium acetate (KOAc) (2.0-3.0 equiv).
-
Solvent Addition: Add a dry, degassed aprotic solvent such as dioxane, THF, or DMSO.
-
Reaction Conditions: Heat the reaction mixture at 80-100 °C for 4-12 hours. The progress of the reaction should be monitored by a suitable analytical technique like TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting pinacol ester can often be hydrolyzed to the boronic acid in situ or purified by column chromatography on silica gel.
Key Applications in Organic Synthesis
This compound is a key participant in several powerful cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds. This compound is an excellent coupling partner in these reactions, allowing for the synthesis of a wide array of biaryl and heteroaryl compounds.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
A representative procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide is as follows:
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst) (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv).
-
Solvent System: Add a degassed solvent system, often a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water, or ethanol/water).
-
Reaction Conditions: Heat the mixture under an inert atmosphere at a temperature ranging from 60 to 110 °C for 2 to 24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, perform an aqueous work-up. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography.
The following table summarizes representative conditions for Suzuki-Miyaura coupling reactions involving benzofuran boronic acid derivatives, which can be adapted for this compound.
| Aryl Halide Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Bromobenzonitrile | Pd(OAc)₂ / RuPhos | K₃PO₄ | n-Butanol | 100 | 90 |
| 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | K₃PO₄ | n-Butanol | 100 | 92 |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / RuPhos | K₃PO₄ | n-Butanol | 100 | 85 |
| 4-Bromoanisole | Pd(OAc)₂ / RuPhos | K₃PO₄ | n-Butanol | 100 | 88 |
| 2-Bromotoluene | Pd(OAc)₂ / RuPhos | K₃PO₄ | n-Butanol | 100 | 81 |
Chan-Lam Coupling
The Chan-Lam coupling reaction is a powerful method for forming carbon-heteroatom bonds, typically C-N and C-O bonds, using a copper catalyst. This compound can be effectively coupled with various amines and phenols to generate a diverse range of functionalized benzofurans.[3]
Caption: A typical experimental workflow for the Chan-Lam coupling reaction.
A general procedure for the Chan-Lam N-arylation is as follows:
-
Reaction Setup: To a flask open to the air, add this compound (1.0 equiv), the amine or phenol (1.0-1.2 equiv), a copper catalyst, typically Cu(OAc)₂ (10-20 mol% or stoichiometric), and a base such as pyridine or triethylamine (2.0 equiv).
-
Solvent: Add a suitable solvent like dichloromethane (DCM) or methanol.
-
Reaction Conditions: Stir the mixture at room temperature for 24-72 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the product by silica gel chromatography.
Applications in Drug Discovery
The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] this compound serves as a key intermediate for the synthesis of novel benzofuran derivatives with potential therapeutic applications.
For instance, derivatives of benzofuran have been investigated as potent anticancer agents. Studies have shown that modifications on the benzofuran ring system can lead to compounds with significant cytotoxic activity against various cancer cell lines.[4] The ability to easily introduce diverse substituents at the 2-position of the 5-methoxybenzofuran core using this boronic acid makes it a valuable tool in structure-activity relationship (SAR) studies aimed at developing new anticancer drugs.[4][5]
Furthermore, some studies suggest that this compound itself may have biological relevance, with one source indicating its potential as a labeled ligand that binds to β-amyloid protein, suggesting a possible application in Alzheimer's disease research.[2]
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its utility in robust and efficient cross-coupling reactions like the Suzuki-Miyaura and Chan-Lam couplings provides a straightforward entry to a vast array of complex molecules. The prevalence of the benzofuran scaffold in biologically active compounds underscores the importance of this reagent in drug discovery and medicinal chemistry. This guide has provided a comprehensive overview of its properties, synthesis, and key applications, offering a valuable resource for researchers and scientists working in these fields.
References
- 1. This compound | 551001-79-7 | Benchchem [benchchem.com]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [ouci.dntb.gov.ua]
An In-depth Technical Guide to the Synthesis of (5-Methoxybenzofuran-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for obtaining (5-Methoxybenzofuran-2-yl)boronic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the bromination of 5-methoxybenzofuran to yield the key intermediate, 2-bromo-5-methoxybenzofuran. This is followed by a palladium-catalyzed Miyaura borylation to introduce the boronic acid functionality. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes graphical representations of the synthetic workflow to aid in laboratory-scale production.
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceutical agents. The introduction of a boronic acid moiety at the 2-position of the 5-methoxybenzofuran scaffold yields a versatile intermediate, this compound. This compound is particularly useful in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the construction of complex molecular architectures. This guide details a reliable synthetic route for the preparation of this important reagent.
Synthetic Pathway Overview
The synthesis of this compound is primarily achieved through a two-step sequence:
-
Bromination of 5-Methoxybenzofuran: The synthesis begins with the selective bromination of 5-methoxybenzofuran at the 2-position to produce 2-bromo-5-methoxybenzofuran.
-
Miyaura Borylation: The resulting 2-bromo-5-methoxybenzofuran undergoes a palladium-catalyzed cross-coupling reaction with a diboron reagent, typically bis(pinacolato)diboron, to form the corresponding pinacol boronate ester.
-
Hydrolysis: The pinacol ester is then hydrolyzed to yield the final product, this compound.
Synthesis of the 5-Methoxybenzofuran Core: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of synthetic strategies for obtaining the 5-methoxybenzofuran core, a prevalent scaffold in medicinal chemistry. We present a comparative analysis of key synthetic methodologies, detailed experimental protocols, and insights into the relevant biological signaling pathways targeted by 5-methoxybenzofuran derivatives.
Introduction
The 5-methoxybenzofuran moiety is a key structural component in numerous biologically active compounds, exhibiting a wide range of pharmacological properties. Its derivatives have been investigated for their potential as antidepressants, antipsychotics, and other therapeutic agents, primarily due to their interaction with the serotonergic system. This document serves as a technical resource for researchers engaged in the synthesis and development of novel compounds featuring this important pharmacophore.
Synthetic Methodologies for the 5-Methoxybenzofuran Core
Several synthetic routes have been established for the construction of the benzofuran ring system. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. Here, we focus on four prominent methods applicable to the synthesis of the 5-methoxybenzofuran core:
-
Acid-Catalyzed Cyclization of an Acetal
-
Perkin-Oglialoro Reaction
-
Wittig Reaction
-
Sonogashira Coupling
Data Presentation: Comparative Analysis of Synthetic Methods
The following table summarizes the key parameters for the synthesis of the 5-methoxybenzofuran core or closely related derivatives using the aforementioned methods. This allows for a direct comparison of their efficiency and reaction conditions.
| Methodology | Starting Materials | Key Reagents/Catalysts | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Acid-Catalyzed Cyclization | p-Methoxyphenylacetaldehyde diethylacetal | Polyphosphoric Acid (PPA) | Benzene | Reflux | 2 | 43 |
| Perkin-Oglialoro Reaction | 2-Hydroxy-5-methoxybenzaldehyde, Acetic Anhydride | Sodium Acetate | Acetic Anhydride | 180 | 5 | ~60-70 (estimated for analogous reactions) |
| Wittig Reaction | 2-Hydroxy-5-methoxybenzaldehyde, (Carbethoxymethylene)triphenylphosphorane | - | Diethylaniline | 215 | 0.25 | ~95 (for analogous coumarin synthesis which can be adapted) |
| Sonogashira Coupling | 2-Iodo-4-methoxyphenol, Acetylene | PdCl₂(PPh₃)₂, CuI, Triethylamine | Triethylamine | Reflux | Not Specified | Good to Excellent (qualitative) |
Experimental Protocols
Acid-Catalyzed Cyclization of p-Methoxyphenylacetaldehyde Diethylacetal
This method provides a direct route to 5-methoxybenzofuran through the intramolecular cyclization of an acetal under acidic conditions.
Procedure:
-
To a 250 mL round-bottom flask, add 11.4 g of polyphosphoric acid and 250 mL of benzene.
-
With efficient stirring, add 11.4 g (47.5 mmol) of p-methoxyphenylacetaldehyde diethylacetal to the mixture.
-
Heat the mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC) (20% EtOAc/hexane). The starting material will have an Rf of approximately 0.6, and the product will have an Rf of approximately 0.8.
-
After approximately 2 hours at reflux, or once TLC indicates the absence of starting material, cool the reaction mixture to room temperature.
-
Decant the benzene solution away from the polyphosphoric acid.
-
Filter the solution through a pad of silica gel to remove baseline impurities.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude oil by Kugelrohr distillation (120 °C / 3 mmHg) to obtain 5-methoxybenzofuran as a white crystalline solid.
Perkin-Oglialoro Reaction
The Perkin-Oglialoro reaction is a classical method for the synthesis of coumarins, which can be adapted for the synthesis of benzofurans. This involves the condensation of a salicylaldehyde derivative with an acid anhydride.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-hydroxy-5-methoxybenzaldehyde (1.0 eq), acetic anhydride (3.0 eq), and anhydrous sodium acetate (1.5 eq).
-
Heat the mixture to 180 °C and maintain this temperature for 5 hours with stirring.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into ice-water with vigorous stirring to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the purified 5-methoxybenzofuran derivative.
Wittig Reaction
The Wittig reaction provides a versatile method for the formation of alkenes. In the context of benzofuran synthesis, it can be employed to construct the furan ring from a salicylaldehyde derivative.
Procedure:
-
In a reaction vessel, dissolve 2-hydroxy-5-methoxybenzaldehyde (1.0 eq) and (carbethoxymethylene)triphenylphosphorane (1.1 eq) in diethylaniline.
-
Heat the reaction mixture to reflux (approximately 215 °C) with vigorous stirring.
-
The reaction is typically complete within 15-30 minutes. Monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into a separatory funnel containing 1 M HCl to neutralize the diethylaniline.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the 5-methoxybenzofuran derivative.
Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that can be utilized to form a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, which can then undergo intramolecular cyclization to form the benzofuran ring.
Procedure:
-
To a solution of 2-iodo-4-methoxyphenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in triethylamine (5 mL), add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol).
-
Stir the reaction mixture at reflux under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 5-methoxybenzofuran derivative.
Biological Signaling Pathways
Derivatives of the 5-methoxybenzofuran core are known to interact with key targets in the central nervous system, particularly the serotonin (5-HT) system. The two primary targets are the 5-HT1A receptor and the serotonin transporter (SERT).
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase. Activation of the 5-HT1A receptor by an agonist, such as a 5-methoxybenzofuran derivative, initiates a signaling cascade that ultimately leads to a decrease in neuronal excitability.
Serotonin Transporter (SERT) Mechanism and Inhibition
The serotonin transporter (SERT) is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thus terminating the neurotransmitter's signal. Many antidepressant drugs, including those with a 5-methoxybenzofuran core, act as SERT inhibitors.
The Pivotal Role of Benzofuran Boronic Acids in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged structural motif prevalent in a vast number of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antifungal, and antiviral properties.[4][5] Consequently, the development of efficient synthetic methodologies to access functionalized benzofurans is a significant focus in medicinal chemistry and drug development. Among the various synthetic intermediates, benzofuran boronic acids have emerged as indispensable building blocks, primarily due to their versatility in palladium-catalyzed cross-coupling reactions.[1][6] This technical guide provides an in-depth overview of the synthesis, properties, and applications of benzofuran boronic acids, with a focus on their utility in the construction of complex molecular architectures.
Properties and Synthesis of Benzofuran Boronic Acids
Benzofuran-2-boronic acid consists of a benzofuran ring with a boronic acid [-B(OH)₂] group at the 2-position.[1] These compounds are generally stable solids that are relatively easy to handle and store, although some heteroaryl boronic acids can be prone to protodeboronation under basic conditions.[7][8]
The synthesis of benzofuran boronic acids can be achieved through several methods. A common approach involves the lithiation of a benzofuran derivative followed by quenching with a trialkyl borate. For instance, 2-benzofurylboronic acid can be prepared by treating benzofuran with n-butyllithium at low temperatures, followed by the addition of triisopropyl borate and subsequent acidic workup.[1] Another strategy involves the reaction of a halo-benzofuran with a diboron ester in the presence of a palladium catalyst.[9]
Key Applications in Cross-Coupling Reactions
The most prominent application of benzofuran boronic acids is in the Suzuki-Miyaura cross-coupling reaction.[1][10] This powerful carbon-carbon bond-forming reaction allows for the coupling of the benzofuran moiety with a wide variety of aryl, heteroaryl, or vinyl halides and triflates.[8][11] This methodology is instrumental in the synthesis of 2-arylbenzofurans, a class of compounds with significant pharmacological interest.[11][12]
The Suzuki-Miyaura Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction involving a benzofuran boronic acid is a well-established process. It generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[10]
Quantitative Data for Suzuki-Miyaura Coupling
The efficiency of the Suzuki-Miyaura coupling of benzofuran boronic acids is influenced by various factors, including the choice of catalyst, base, solvent, and reaction temperature. The following table summarizes representative reaction conditions and yields for the synthesis of 2-arylbenzofurans.
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromobenzofuran | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | |
| 2 | 2-Iodobenzofuran | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 8 | 92 | |
| 3 | 5-Bromo-2-chlorobenzofuran | 3-Fluorophenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DMF/H₂O | 110 | 16 | 78 | |
| 4 | 4-Iodoanisole | (3-(Ethoxycarbonyl)-benzofuran-2-yl)boronic acid | PdCl₂(dppf)·DCM | Na₂CO₃ | 1,2-Dimethoxyethane/H₂O | 70 | Overnight | 71 | [3][13] |
Experimental Protocols
Synthesis of 2-Benzofurylboronic Acid
This protocol describes a general procedure for the synthesis of 2-benzofurylboronic acid via lithiation of benzofuran.
Materials:
-
Benzofuran
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
2 N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve benzofuran (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Cool the solution to -78 °C using a dry ice/acetone bath.[1]
-
Slowly add n-butyllithium (1.2 equivalents) dropwise to the stirred solution.[1]
-
Stir the reaction mixture at -78 °C for 1 hour.[1]
-
Add triisopropyl borate (1.2 equivalents) dropwise to the mixture at -78 °C.[1]
-
Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.[1]
-
Quench the reaction by adding 2 N aqueous HCl until the pH of the aqueous layer is approximately 5.[1]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 times the volume of THF).[1]
-
Combine the organic layers and wash with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-benzofurylboronic acid.[1]
-
The product can be further purified by recrystallization if necessary.[1]
General Protocol for Suzuki-Miyaura Coupling of 2-Benzofurylboronic Acid
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of 2-benzofurylboronic acid with an aryl halide.
Materials:
-
Aryl halide
-
2-Benzofurylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Degassed solvent (e.g., toluene, dioxane, DMF, often with water)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equivalent), 2-benzofurylboronic acid (1.2 equivalents), base (2.0-4.0 equivalents), and the palladium catalyst (and ligand, if applicable).[11][12]
-
Seal the vessel and purge with an inert gas for 10-15 minutes.[11]
-
Add the degassed solvent system via syringe.[11]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 4-16 hours).[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
-
Upon completion, cool the reaction mixture to room temperature.[11]
-
Add brine solution to the mixture and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.[11]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylbenzofuran.[11]
Experimental Workflow Visualization
The synthesis of a 2-arylbenzofuran library using Suzuki-Miyaura coupling can be visualized as a streamlined workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Physicochemical properties of (5-Methoxybenzofuran-2-yl)boronic acid
An In-depth Technical Guide on the Physicochemical Properties of (5-Methoxybenzofuran-2-yl)boronic acid
Introduction
This compound is a specialized organic compound that holds significant value in medicinal chemistry and organic synthesis. As a derivative of benzofuran, a heterocyclic compound found in various biologically active molecules, it serves as a critical building block. Its boronic acid functional group makes it a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1] This technical guide provides a detailed overview of its physicochemical properties, experimental protocols for their determination, and its role in relevant chemical processes.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. While specific experimental values for properties such as melting point, solubility, and pKa are not widely reported in publicly available literature, typical characteristics and compound identification data are provided.
| Property | Value | Source |
| Molecular Formula | C₉H₉BO₄ | [1][2] |
| Molecular Weight | 191.98 g/mol | [1][2] |
| CAS Number | 551001-79-7 | [1] |
| Physical Form | Solid | [3] |
| Purity | ≥95% | [1] |
| InChI Key | XLIQZZGLIJLKTF-UHFFFAOYSA-N | [1] |
| SMILES | COC1=CC=C2OC(=CC2=C1)B(O)O | |
| Storage Conditions | Store in freezer (-20°C) under an inert atmosphere | [4] |
Experimental Protocols
Detailed experimental data for this specific compound is limited. However, standard methodologies for characterizing boronic acids can be applied. The determination of the acidity constant (pKa) is crucial as it governs the compound's reactivity and biological interactions.[5]
Determination of pKa by Potentiometric Titration
This protocol describes a general method for determining the pKa of a boronic acid, adapted from standard laboratory procedures.[6]
Objective: To determine the acid dissociation constant (pKa) of this compound in an aqueous solution.
Materials:
-
This compound
-
Standardized potassium hydroxide (KOH) solution (e.g., 0.1 M)
-
Deionized, CO₂-free water
-
pH meter with a calibrated electrode
-
Autotitrator or manual burette
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Preparation of Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of CO₂-free deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Titration Setup: Place the beaker containing the boronic acid solution on the stir plate, add a stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution.
-
Titration: Begin stirring the solution at a constant rate. Add the standardized KOH solution in small, precise increments (e.g., 0.1 mL).
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding.
-
Endpoint Determination: Continue the titration well past the equivalence point, which is observed as a sharp inflection in the pH curve.
-
Data Analysis: Plot the measured pH values against the volume of KOH added to generate a titration curve. The pKa can be determined from the half-equivalence point, where half of the acid has been neutralized. This corresponds to the pH value at which V = ½ V(equivalence). The data can also be fitted to a modified Henderson-Hasselbalch equation for a more precise calculation.[6]
Applications and Reaction Workflows
This compound is a key intermediate in the synthesis of more complex molecules. Its utility is best demonstrated through its participation in cross-coupling reactions and its potential biological interactions.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organic halide. The catalytic cycle shown below illustrates the role of this compound in this process.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Biological Interaction Workflow
Research has indicated that this compound can act as a labeled ligand that binds to β-amyloid proteins.[2] This interaction is significant in the study of Alzheimer's disease, as the accumulation of β-amyloid fibrils is a key pathological hallmark. The binding of the compound can disrupt the formation of these fibrils.[2]
Caption: Logical workflow of the interaction with β-amyloid protein.
Conclusion
References
A Comprehensive Technical Guide to (5-Methoxybenzofuran-2-yl)boronic acid
(5-Methoxybenzofuran-2-yl)boronic acid is a specialized organic compound that serves as a crucial building block in medicinal chemistry and organic synthesis. Its unique structure, featuring a methoxy-substituted benzofuran ring coupled with a reactive boronic acid moiety, makes it a valuable intermediate for the synthesis of complex molecules, particularly in the development of novel therapeutic agents. This guide provides an in-depth overview of its structure, properties, synthesis, and applications for researchers, scientists, and professionals in drug development.
Core Chemical Identity and Properties
This compound is characterized by the molecular formula C9H9BO4.[1][2] The presence of both a hydrogen bond donor (the hydroxyl groups of the boronic acid) and acceptor (the oxygen atoms), along with its specific molecular weight, contributes to its utility in various chemical reactions.
Chemical Structure
The structure of this compound consists of a central benzofuran core, with a methoxy group (-OCH3) attached at the 5-position and a boronic acid group [-B(OH)2] at the 2-position.
Caption: Chemical structure of this compound.
Physicochemical and Identification Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 551001-79-7 | [1][3] |
| Molecular Formula | C9H9BO4 | [1][2][4] |
| Molecular Weight | 191.98 g/mol | [1][4][5] |
| Purity | Typically ≥95% | [1][3] |
| Physical Form | Solid | [3] |
| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [3][4] |
| InChI | 1S/C9H9BO4/c1-13-7-2-3-8-6(4-7)5-9(14-8)10(11)12/h2-5,11-12H,1H3 | [3] |
| InChI Key | XLIQZZGLIJLKTF-UHFFFAOYSA-N | [3][5] |
| Canonical SMILES | COC1=CC=C2OC(=CC2=C1)B(O)O | [1][4] |
Synthesis and Reactivity
Boronic acids are stable, generally non-toxic compounds that are versatile in synthetic chemistry.[6] The synthesis of aryl boronic acids can be achieved through several methods, including the coupling of aryl halides with diboronic acid reagents.[6]
Experimental Protocol: Synthesis of this compound
A common method for synthesizing this compound involves a palladium-catalyzed cross-coupling reaction between a halogenated 5-methoxybenzofuran precursor and a diboron compound.[5]
Materials:
-
2-bromo-5-methoxybenzofuran or 2-iodo-5-methoxybenzofuran (1.0 equiv.)
-
Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv.)
-
Potassium acetate (KOAc) (3.0 equiv.)
-
Anhydrous 1,4-dioxane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere setup (argon or nitrogen)
Procedure:
-
To a dry round-bottom flask, add 2-bromo-5-methoxybenzofuran, bis(pinacolato)diboron, potassium acetate, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane to the reaction mixture.
-
Heat the mixture to reflux (typically 80-100 °C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting pinacol ester of the boronic acid can be hydrolyzed to the free this compound using acidic conditions (e.g., aqueous HCl).
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development and Research
This compound is a valuable reagent in the synthesis of various biologically active compounds.
-
Tracers for Amyloid Plaques: This compound has been used in the development of radiolabeled pyridyl benzofuran derivatives for the detection of pancreatic amylin in islet amyloid model mice.[] It is also suggested that it binds to β-amyloid, potentially disrupting the formation of amyloid fibrils associated with Alzheimer's disease.[8]
-
Fertility Disorder Treatments: It serves as a reagent in the preparation of dihydropyrazoles, which act as modulators for the follicle-stimulating hormone (FSH) receptor and may be useful in treating fertility disorders.[]
-
Suzuki-Miyaura Cross-Coupling Reactions: As a boronic acid, its primary application is in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[6][9] This reaction is fundamental in synthesizing complex organic molecules, including many pharmaceuticals.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv.)
-
This compound (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃) (2.0 equiv.)
-
Solvent (e.g., toluene, 1,4-dioxane/water mixture)
-
Round-bottom flask or reaction vial
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere setup (argon or nitrogen)
Procedure:
-
In a dry reaction vessel, combine the aryl halide, this compound, base, and palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent(s) to the reaction mixture.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its utility in constructing complex molecular architectures through reactions like the Suzuki-Miyaura coupling makes it an essential tool for researchers in drug discovery and materials science. The protocols and data provided in this guide offer a solid foundation for its application in the laboratory.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. 5-methoxybenzofuran-2-ylboronic acid – Ascendex Scientific, LLC [ascendexllc.com]
- 3. This compound | 551001-79-7 [sigmaaldrich.com]
- 4. achmem.com [achmem.com]
- 5. This compound | 551001-79-7 | Benchchem [benchchem.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 551001-79-7 | BXA00179 [biosynth.com]
- 9. nbinno.com [nbinno.com]
The Intricacies of Heteroaryl Boronic Acids: A Technical Guide to Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
Heteroaryl boronic acids and their derivatives are indispensable tools in modern synthetic chemistry, particularly for the construction of complex molecular architectures prevalent in pharmaceuticals and functional materials. Their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, has significantly streamlined the synthesis of biaryl and heteroaryl-aryl structures. However, the reactivity of these reagents is nuanced and often challenging, dictated by the nature of the heteroaromatic ring and the inherent stability of the boronic acid moiety. This guide provides an in-depth analysis of the factors governing the reactivity of heteroaryl boronic acids, offers strategies to overcome common challenges, and presents detailed experimental protocols for their successful application.
Core Concepts in Heteroaryl Boronic Acid Reactivity
The reactivity of heteroaryl boronic acids in cross-coupling reactions is primarily influenced by two key factors: the electronic properties of the heteroaryl ring and the stability of the carbon-boron bond.
Electronic Effects of the Heterocycle:
-
π-Deficient Heterocycles: Rings such as pyridine, pyrimidine, and pyrazine are electron-poor due to the presence of electronegative nitrogen atoms. This electron-withdrawing nature can impede the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, leading to sluggish reactions and lower yields.[1] Furthermore, the Lewis basic nitrogen atoms can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[1] The "2-pyridyl problem" is a classic example of this, where the proximity of the nitrogen to the boronic acid functionality exacerbates these issues.[1]
-
π-Rich Heterocycles: Heterocycles like furan, thiophene, and pyrrole are electron-rich and generally exhibit higher reactivity in the transmetalation step.[1] However, their increased electron density can also make them more susceptible to electrophilic attack and decomposition, including protodeboronation.[1]
Stability and the Challenge of Protodeboronation:
A significant challenge in the use of heteroaryl boronic acids is their propensity to undergo protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source, leading to the formation of the corresponding unsubstituted heteroarene.[1][2] This process is often accelerated by heat, basic conditions, and the presence of protic solvents like water.[3][4] The instability of many heteroaryl boronic acids, particularly 2-heterocyclic derivatives, can lead to poor reaction reproducibility and diminished yields.[3][4]
To address these stability issues, several more stable surrogates for heteroaryl boronic acids have been developed. These alternatives offer improved handling, storage, and often, more consistent performance in cross-coupling reactions.
Comparative Reactivity of Heteroaryl Boronic Acids and Their Surrogates
The choice of the boron reagent is critical for a successful cross-coupling reaction. The following table summarizes the general reactivity and stability of common classes of heteroaryl boronic acids and their derivatives.
| Boron Reagent Class | General Reactivity | Stability | Key Advantages | Common Challenges |
| Heteroaryl Boronic Acids | Variable; dependent on heterocycle electronics. Generally more reactive than boronate esters.[5] | Often unstable, prone to decomposition and protodeboronation, especially 2-substituted heterocycles.[3][4][6] | Readily available for many systems; can be highly reactive under optimal conditions. | Difficult to store long-term; reaction outcomes can be sensitive to impurities and reaction conditions.[6] |
| Heteroaryl Boronate Esters (e.g., Pinacol Esters) | Generally less reactive than corresponding boronic acids, as transmetalation can be slower.[5][6] | More stable than boronic acids, allowing for easier purification and storage.[6] | Improved stability and handling; commercially available for a wide range of heterocycles. | Slower reaction kinetics; may require more forcing conditions or specific activators.[6] |
| Potassium Heteroaryltrifluoroborates | Good reactivity; can be used in a broad scope of cross-coupling reactions. | Air-stable, crystalline solids that are significantly more stable than the corresponding boronic acids.[6][7][8] | Excellent stability, ease of handling, and indefinite storage at room temperature.[7][8] | May require specific reaction conditions for efficient coupling. |
| MIDA Boronates | Excellent coupling partners, especially for unstable heteroaryl systems, due to slow release of the active boronic acid.[3][4] | Exceptionally stable to air and moisture, allowing for long-term benchtop storage.[3][4] | Overcomes the instability of many challenging boronic acids (e.g., 2-pyridyl, vinyl).[3][4] | The MIDA group must be cleaved under the reaction conditions to generate the active boronic acid. |
| DABO Boronates | Efficiently participate in Suzuki-Miyaura reactions under standard conditions. | Air-stable, crystalline solids that show no noticeable degradation over extended periods at room temperature.[6] | Operationally simple and inexpensive alternative to other stable surrogates.[6] | Requires the presence of water or a protic co-solvent for efficient reaction.[6] |
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions using a heteroaryl boronic acid and a more stable surrogate. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Heteroaryl Boronic Acid with an Aryl Halide
Materials:
-
Heteroaryl boronic acid (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2-3 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), heteroaryl boronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Suzuki-Miyaura Coupling Using a Potassium Heteroaryltrifluoroborate
Materials:
-
Potassium heteroaryltrifluoroborate (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., RuPhos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 3.0 equiv)
-
Solvent (e.g., THF/H₂O or Dioxane/H₂O)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 equiv), potassium heteroaryltrifluoroborate (1.5 equiv), palladium acetate (2 mol%), RuPhos (4 mol%), and cesium carbonate (3.0 equiv) in a reaction vessel.
-
Add the degassed solvent mixture (e.g., 10:1 THF/water).
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (e.g., 80 °C) for the necessary duration (typically 12-24 hours).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by silica gel chromatography to yield the pure product.
Visualizing Reaction Mechanisms and Workflows
To better understand the processes involved in utilizing heteroaryl boronic acids, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general workflow for selecting the appropriate boron reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and History of Benzofuran Synthesis
The benzofuran scaffold is a prominent heterocyclic motif found in a wide array of natural products and synthetic compounds, making it a "privileged" structure in medicinal chemistry.[1][2] Its derivatives are known for a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] The journey of benzofuran synthesis began in 1870 with the pioneering work of William Henry Perkin.[4][5] Since then, the methodologies for constructing this vital heterocyclic system have evolved dramatically, moving from classical, often harsh, named reactions to highly efficient and selective modern catalytic strategies. This guide provides a comprehensive overview of the seminal discoveries and the subsequent evolution of benzofuran synthesis, offering detailed experimental insights and comparative data for key methodologies.
Foundational Discoveries: Classical Synthesis Routes
The initial syntheses of the benzofuran ring system were established through a series of named reactions that, while foundational, often required harsh conditions and had limited substrate scope. These methods laid the essential groundwork for all subsequent developments in the field.
Perkin Rearrangement (1870)
The first synthesis of a benzofuran was reported by W. H. Perkin in 1870.[4][5][6] This reaction, now known as the Perkin rearrangement, involves the ring contraction of a 3-halocoumarin in the presence of a base, such as sodium hydroxide, to form a benzofuran-2-carboxylic acid.[6][7] The mechanism initiates with a base-catalyzed cleavage of the lactone ring. The resulting phenoxide anion then undergoes an intramolecular nucleophilic attack on the vinyl halide, leading to the formation of the benzofuran ring.[7][8]
Other Notable Classical Methods
While the Perkin rearrangement is a direct synthesis, other classical reactions like the Pechmann condensation and the Kostanecki acylation are historically significant in the synthesis of related oxygen heterocycles, particularly coumarins and chromones, and share common mechanistic principles with benzofuran syntheses.[9][10][11]
-
Pechmann Condensation: This method synthesizes coumarins through the acid-catalyzed condensation of a phenol with a β-ketoester.[11][12] The reaction proceeds via transesterification followed by an intramolecular electrophilic attack on the activated phenol ring.[11]
-
Kostanecki Acylation: This reaction forms chromones or coumarins by the acylation of O-hydroxyaryl ketones with aliphatic acid anhydrides, followed by cyclization.[9]
These classical methods, though often superseded by modern techniques, are fundamental to the historical development of heterocyclic chemistry.
| Method | Starting Materials | Reagents/Conditions | Product Type |
| Perkin Rearrangement | 3-Halocoumarins | Base (e.g., NaOH) in alcohol, Reflux | Benzofuran-2-carboxylic acids |
| Pechmann Condensation | Phenols, β-Ketoesters | Acid catalyst (e.g., H₂SO₄, Lewis acids) | Coumarins |
| Kostanecki Acylation | O-Hydroxyaryl ketones, Aliphatic or Aromatic Anhydrides | Base, Heat | Chromones, Flavones, or Coumarins |
Table 1: Summary of Key Classical Synthesis Methods. This table outlines the core components of foundational reactions in the synthesis of benzofurans and related oxygen heterocycles.
The Modern Era: Transition Metal-Catalyzed Synthesis
The advent of transition metal catalysis has revolutionized benzofuran synthesis, offering milder reaction conditions, broader functional group tolerance, and higher yields.[1][13] Catalysts based on palladium, copper, nickel, and ruthenium are now central to the construction of the benzofuran core.[4][14]
Palladium-Catalyzed Strategies
Palladium catalysis is a cornerstone of modern benzofuran synthesis due to its versatility.[1][14]
-
Sonogashira Coupling/Cyclization: A powerful one-pot method involves the Sonogashira coupling of an ortho-iodophenol with a terminal alkyne, catalyzed by both palladium and copper complexes. This is followed by an intramolecular cyclization to yield 2-substituted benzofurans.[2][4]
-
C-H Activation: Palladium(II)-catalyzed C-H activation has emerged as a highly efficient strategy. For example, the intramolecular C-H activation of phenylacetic acids, directed by the proximate hydroxyl group, followed by C-O bond formation, provides a direct route to benzofuranones.[15][16] This approach avoids pre-functionalization of the starting materials, enhancing synthetic efficiency.[16]
-
Heck Reaction and Oxidative Cyclization: Benzofurans can be formed through a tandem sequence involving a Pd-catalyzed Heck reaction followed by an oxidative cyclization.[17]
Copper, Nickel, and Ruthenium Catalysis
Other transition metals also play crucial roles:
-
Copper-Catalyzed Reactions: Copper catalysts are used in coupling/cyclization reactions, such as the reaction of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes.[17] One-pot syntheses reacting o-hydroxy aldehydes, amines, and alkynes in the presence of a copper catalyst are also effective.[4]
-
Nickel-Catalyzed Synthesis: Nickel catalysts can facilitate the intramolecular nucleophilic addition of aryl halides to aryl ketones to furnish benzofuran derivatives.[18]
-
Ruthenium-Catalyzed Reactions: Ruthenium complexes can catalyze the dehydrative C-H alkenylation and annulation of phenols with diols to form benzofuran derivatives, releasing only water as a byproduct.[18]
| Reaction Type | Catalyst System Example | Substrates | Key Advantages |
| Sonogashira/Cyclization | PdCl₂(PPh₃)₂ / CuI / Base (e.g., Et₃N) | o-Halophenols, Terminal Alkynes | High efficiency, One-pot procedure |
| C-H Activation/Lactonization | Pd(OAc)₂ / Ligand / Oxidant | 2-Arylacetic acids | High atom economy, No pre-functionalization needed |
| Heck/Oxidative Cyclization | PdCl₂(C₂H₄)₂ / Oxidant (e.g., Benzoquinone) | o-Allylphenols, o-Hydroxystyrenes | Access to 2-benzyl benzofurans |
| Copper-Catalyzed Cyclization | CuBr or CuI / Base | o-Hydroxy aldehydes, Amines, Alkynes | Economical catalyst, Good functional group tolerance |
| Nickel-Catalyzed Addition | Nickel catalyst | Aryl halides with ketone functionality | Utilizes alternative, cost-effective metals |
| Ruthenium-Catalyzed Annulation | Cationic Ru-H complex | Phenols, Diols | Environmentally benign (water byproduct) |
Table 2: Overview of Modern Transition Metal-Catalyzed Benzofuran Syntheses. This table summarizes various modern catalytic approaches, highlighting the catalyst systems, substrates, and primary benefits of each method.
Innovations in Reaction Conditions
Beyond the catalyst, innovations in reaction conditions have further optimized benzofuran synthesis. Microwave-assisted synthesis, in particular, has demonstrated significant advantages over traditional heating methods.
Microwave-Assisted Perkin Rearrangement
The application of microwave irradiation to the classical Perkin rearrangement dramatically reduces reaction times while maintaining high yields. Traditional methods require refluxing for approximately 3 hours, whereas microwave-assisted synthesis can achieve the same transformation in as little as 5 minutes.[7][8]
| Substrate (3-bromocoumarin) | Method | Time | Yield (%) |
| Unsubstituted | Traditional | ~3 hours | >95 |
| Unsubstituted | Microwave | 5 minutes | 98 |
| 6-Chloro | Microwave | 5 minutes | 97 |
| 6-Bromo | Microwave | 5 minutes | 96 |
| 6-Methyl | Microwave | 5 minutes | 99 |
Table 3: Comparison of Traditional vs. Microwave-Assisted Perkin Rearrangement. Data highlights the significant reduction in reaction time with comparable or improved yields using microwave assistance for the synthesis of benzofuran-2-carboxylic acids.[7]
Detailed Experimental Protocols
To aid in practical application, this section provides detailed methodologies for key synthetic procedures discussed.
Protocol 1: Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarins[7]
-
Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the respective 3-bromocoumarin (1.0 mmol), sodium hydroxide (2.0 mmol), and ethanol (5 mL).
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 300W for 5 minutes, maintaining a temperature of approximately 79°C.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Acidify the solution with concentrated HCl until the pH is ~2.
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the pure benzofuran-2-carboxylic acid derivative.
Protocol 2: General Procedure for Palladium-Copper Catalyzed Sonogashira Coupling and Cyclization[2]
-
Preparation: To a solution of an ortho-iodophenol (1.0 eq.) in a suitable solvent such as triethylamine or a mixture of toluene and water, add a terminal alkyne (1.2 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper co-catalyst (e.g., CuI, 1-3 mol%).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC).
-
Workup and Purification: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired 2-substituted benzofuran.
Protocol 3: Palladium-Catalyzed C-H Activation/Lactonization of 2-Arylacetic Acids[16]
-
Preparation: In a reaction tube, combine the 2-arylacetic acid (1.0 eq.), a palladium(II) catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and an oxidant (e.g., benzoquinone or Ag₂CO₃, 1.0-2.0 eq.).
-
Solvent Addition: Add a suitable solvent, such as dioxane or toluene.
-
Reaction: Seal the tube and heat the mixture at a specified temperature (e.g., 80-120 °C) for several hours until the reaction is complete.
-
Isolation and Purification: Cool the reaction mixture, filter off any solids, and concentrate the filtrate. Purify the resulting residue using column chromatography to obtain the 3,3-disubstituted benzofuranone.
Mechanistic Pathways and Workflows
Visualizing the reaction mechanisms and experimental workflows provides a deeper understanding of the transformations involved in benzofuran synthesis.
Diagram 1: Mechanism of the Perkin Rearrangement.
Diagram 2: Workflow for Sonogashira Coupling and Cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jocpr.com [jocpr.com]
- 6. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 7. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kostanecki acylation - Wikipedia [en.wikipedia.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Transition Metal-Catalyzed Benzofuran Synthesis - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 14. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 17. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Benzofuran synthesis [organic-chemistry.org]
The Core Mechanisms of Boronic Acid Reactions in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Boronic acids and their derivatives have become indispensable reagents in modern organic synthesis, prized for their versatility, stability, and relatively low toxicity.[1][2][3] Their ability to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions has cemented their role in the construction of complex molecules, particularly in the pharmaceutical and materials science industries. This technical guide provides an in-depth exploration of the core mechanisms of three pillar reactions involving boronic acids: the Suzuki-Miyaura coupling, the Chan-Lam coupling, and the Petasis reaction.
The Suzuki-Miyaura Coupling: A Paradigm of Cross-Coupling Chemistry
The Suzuki-Miyaura coupling is a robust palladium-catalyzed reaction that forges a carbon-carbon bond between an organoboron species (typically a boronic acid) and an organic halide or triflate.[4][5] This Nobel Prize-winning reaction is celebrated for its mild conditions and exceptional functional group tolerance.[1]
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[5] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][6][7]
-
Oxidative Addition : The cycle commences with the oxidative addition of the organic halide (R¹-X) to a coordinatively unsaturated Pd(0) complex. This step, often the rate-determining one, involves the insertion of the palladium atom into the carbon-halogen bond, forming a square-planar Pd(II) intermediate.[4][7] Recent studies suggest that under catalytic conditions, this addition may occur to a monoligated 12-electron palladium complex, Pd(PPh₃), rather than the more traditionally depicted 14-electron bis-ligated species.[6]
-
Transmetalation : This crucial step involves the transfer of the organic group (R²) from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base, which enhances the nucleophilicity of the organic group attached to boron.[8] The resulting boronate anion then reacts with the Pd(II) complex. The exact pathway for transmetalation is still a subject of detailed study, but it is understood to proceed via an intermediate where the boronate is coordinated to the palladium, facilitating the transfer of R² and displacing the halide or other leaving group.[6][9]
-
Reductive Elimination : The final step is the reductive elimination from the diorganopalladium(II) intermediate. In this step, the two organic groups (R¹ and R²) couple to form the new carbon-carbon bond, and the palladium catalyst is regenerated in its Pd(0) state, ready to re-enter the catalytic cycle.[4][5] This step typically requires the organic groups to be in a cis orientation on the palladium center.[9]
Quantitative Data
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes representative yields for the coupling of various substrates.
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) | Reference |
| 4-Bromoanisole | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | 1 (4.5) | KF | Dioxane | 74 | [10] |
| 3,5-(CF₃)₂C₆H₃Br | 2-Pyridylboronate | Pd₂(dba)₃ (1.0) | 1 (3.0) | KF | Dioxane | 82 | [10] |
| 2-Bromotoluene | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | 1 (4.5) | KF | Dioxane | 92 | [10] |
| 4-Chlorotoluene | Phenylboronic acid | Pd(IPr)(allyl)Cl | - | NaOtBu | iPrOH | >95 (conv.) | [11] |
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol provides a general procedure for the palladium-catalyzed coupling of an aryl bromide with an arylboronic acid.[1]
-
Materials :
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed Toluene (5 mL)
-
Degassed Water (0.5 mL)
-
-
Procedure :
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[1]
-
Seal the tube with a rubber septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[1]
-
Add the degassed toluene and water via syringe.[1]
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress using TLC or GC-MS. Typical reaction times are 2-24 hours.[1]
-
Upon completion, cool the mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel.
-
The Chan-Lam Coupling: Forging Carbon-Heteroatom Bonds
The Chan-Lam coupling, also known as the Chan-Evans-Lam reaction, is a copper-catalyzed cross-coupling of an aryl boronic acid with an amine or alcohol to form secondary aryl amines or aryl ethers.[12][13] A key advantage of this reaction is that it can often be conducted at room temperature and is open to the air, using oxygen as the terminal oxidant.[13][14]
The Catalytic Cycle
The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than the Suzuki coupling. However, a widely proposed catalytic cycle involves copper cycling between Cu(I), Cu(II), and potentially Cu(III) oxidation states.[12][13]
-
Ligand Exchange/Coordination : The reaction can initiate with the coordination of the nucleophile (R²-XH, where X is N or O) to a Cu(II) salt, such as copper(II) acetate.[15][16]
-
Transmetalation : The arylboronic acid then undergoes transmetalation, transferring the aryl group (Ar) to the copper center to form an aryl-Cu(II) species.[12]
-
Oxidation/Reductive Elimination : The pathway from this intermediate is debated. One proposal involves the disproportionation of two Cu(II) species to generate a key Cu(III) intermediate.[12][17] This Cu(III) species then undergoes rapid reductive elimination to form the C-X bond and a Cu(I) species.[12][13]
-
Reoxidation : The catalytic cycle is completed by the oxidation of the Cu(I) species back to the active Cu(II) state, typically by molecular oxygen from the air.[12][14]
Quantitative Data
The Chan-Lam coupling is versatile, accommodating a wide range of amines, anilines, amides, and alcohols. The table below shows typical yields.
| Boronic Acid/Ester | Nucleophile | Catalyst (equiv) | Base/Additive (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| p-Tolylboronic acid | 2-Aminopyridine | Cu(OAc)₂ (1.0) | DIPEA (3.0) | DMSO | 120 | 85 | [12] |
| Aryl boronic ester | 3-Isopropyl-1H-pyrazole | Cu(OAc)₂ (1.0) | B(OH)₃ (2.0) | Acetonitrile | 70 | 91 | [12] |
| Aryl boronic ester | Methanol | Cu(OAc)₂ (1.0) | DMAP (2.0) | DCM/MeOH | rt | 88 | [12] |
| Phenylboronic acid | Aniline | Cat. 1 or 2 (0.025) | None | Methanol | 25 | >95 | [18] |
Experimental Protocol: Chan-Lam N-Arylation
This protocol is a general procedure for the copper-catalyzed N-arylation of an amine with an arylboronic acid.[12]
-
Materials :
-
Amine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5-2.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 1.0 equiv for stoichiometric, or 0.1-0.2 equiv for catalytic)
-
Base (e.g., Pyridine, DIPEA, or none, substrate-dependent)
-
Solvent (e.g., DCM, DMSO, or MeOH)
-
Molecular sieves (optional, to minimize phenol byproduct formation)[17]
-
-
Procedure :
-
To a round-bottom flask equipped with a magnetic stir bar, add the amine, arylboronic acid, Cu(OAc)₂, and molecular sieves (if used).
-
Add the solvent and base (if required).
-
Stir the mixture vigorously at room temperature or heat as required (e.g., 70-120 °C). The reaction is typically run open to the atmosphere.[12]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent like ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
The Petasis Reaction: A Multicomponent Approach to Amines
The Petasis reaction, or borono-Mannich reaction, is a powerful three-component reaction between an amine, a carbonyl compound (often an aldehyde or α-keto acid), and an organoboronic acid to produce substituted amines, including valuable α-amino acids.[19][20][21]
Reaction Mechanism
The Petasis reaction is typically metal-free and proceeds through a series of equilibrium steps.[19]
-
Imine/Iminium Formation : The amine and the carbonyl component condense to form a reactive imine or, in the presence of an acid (like glyoxylic acid), an iminium ion intermediate.[20]
-
Boronate Complex Formation : The boronic acid reacts with the hydroxyl group of the α-hydroxy acid component (if present) or potentially with the hemiaminal intermediate, forming a tetracoordinate "ate" complex. This activation is crucial for the subsequent transfer step.[19][22]
-
Nucleophilic Transfer : The organic group (vinyl or aryl) from the activated boronate complex is transferred intramolecularly to the electrophilic carbon of the iminium ion.[19] This irreversible step drives the reaction to completion.[19]
-
Hydrolysis : The resulting intermediate is hydrolyzed during workup to release the final substituted amine product and boric acid.[20]
References
- 1. benchchem.com [benchchem.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. byjus.com [byjus.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 14. Chan-Lam Coupling [organic-chemistry.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. scispace.com [scispace.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Petasis Reaction [organic-chemistry.org]
- 20. grokipedia.com [grokipedia.com]
- 21. Petasis reaction - Wikipedia [en.wikipedia.org]
- 22. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling of (5-Methoxybenzofuran-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is a powerful tool for the synthesis of biaryls and other conjugated systems.[1][2] The 2-aryl-5-methoxybenzofuran scaffold is a privileged motif in medicinal chemistry, appearing in numerous biologically active compounds. The Suzuki coupling of (5-Methoxybenzofuran-2-yl)boronic acid with various aryl and heteroaryl halides provides a convergent and flexible route to a diverse library of these valuable molecules, making it a critical transformation in drug discovery and development.[3][4]
This document provides a detailed protocol for the Suzuki-Miyaura coupling of this compound, including reaction conditions, an experimental protocol, and a discussion of its application in the synthesis of bioactive molecules.
Reaction Principle and Key Parameters
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.[2][5] The success of the reaction is highly dependent on the choice of catalyst, base, solvent, and reaction temperature.
Table 1: Key Parameters and Reagents for the Suzuki Coupling of this compound
| Parameter | Recommended Reagents/Conditions | Role in the Reaction |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Facilitates the oxidative addition and reductive elimination steps.[5][6] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation.[6][7] |
| Solvent | 1,4-Dioxane/Water, Toluene, DMF | Solubilizes reactants and influences reaction rate and yield.[6][8] |
| Aryl Halide | Aryl bromides, iodides, and chlorides | The electrophilic coupling partner. Reactivity order: I > Br > Cl. |
| Temperature | 80-110 °C | Provides the necessary activation energy for the reaction. |
Experimental Protocol
The following is a representative protocol for the Suzuki coupling of this compound with an aryl bromide. This protocol is adapted from a similar procedure for a substituted benzofuran derivative and may require optimization for specific substrates.[6]
Materials:
-
This compound
-
Aryl bromide (1.0 eq)
-
Pd(PPh₃)₄ (5 mol%)
-
K₃PO₄ (2.0 eq)
-
1,4-Dioxane
-
Water (degassed)
-
An inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.1 eq), the aryl bromide (1.0 eq), K₃PO₄ (2.0 eq), and Pd(PPh₃)₄ (5 mol%).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 6:1 ratio) via syringe.[6]
-
Heat the reaction mixture to 90-100 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-5-methoxybenzofuran.
Representative Data
The following table presents representative yields for the Suzuki coupling of a similar substrate, methyl 5-bromobenzofuran-2-carboxylate, with various arylboronic acids.[6] These results demonstrate the feasibility of coupling both electron-donating and electron-withdrawing aryl groups.
Table 2: Exemplary Yields for the Suzuki Coupling of a Benzofuran Derivative [6]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Methyl 5-phenylbenzofuran-2-carboxylate | 78 |
| 2 | 4-Methylphenylboronic acid | Methyl 5-(p-tolyl)benzofuran-2-carboxylate | 75 |
| 3 | 4-Methoxyphenylboronic acid | Methyl 5-(4-methoxyphenyl)benzofuran-2-carboxylate | 72 |
| 4 | 4-Chlorophenylboronic acid | Methyl 5-(4-chlorophenyl)benzofuran-2-carboxylate | 63 |
| 5 | Thiophen-2-ylboronic acid | Methyl 5-(thiophen-2-yl)benzofuran-2-carboxylate | 68 |
Visualizing the Workflow and Application
Experimental Workflow
The general workflow for the synthesis and purification of 2-aryl-5-methoxybenzofurans via Suzuki coupling is depicted below.
Caption: Experimental workflow for the synthesis of 2-aryl-5-methoxybenzofurans.
Application in Drug Discovery
The Suzuki coupling is a powerful engine for generating chemical diversity in drug discovery programs. By varying the aryl halide coupling partner, a library of 2-aryl-5-methoxybenzofuran analogs can be rapidly synthesized and screened for biological activity. This process is central to establishing Structure-Activity Relationships (SAR).
Caption: Role of Suzuki coupling in a typical drug discovery workflow.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a robust and versatile method for the synthesis of 2-aryl-5-methoxybenzofurans. The protocol outlined in this document, along with the provided data and workflows, serves as a valuable resource for researchers in organic synthesis and medicinal chemistry. The ability to readily access a wide range of analogs makes this reaction a key enabling technology in the quest for new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with (5-Methoxybenzofuran-2-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds. This method is particularly significant in medicinal chemistry for the synthesis of 2-arylbenzofurans, a structural motif present in numerous biologically active compounds and natural products.[1] (5-Methoxybenzofuran-2-yl)boronic acid is a key building block, enabling the introduction of the 5-methoxybenzofuran moiety into a wide array of molecular architectures. Derivatives of benzofuran are known to exhibit a range of pharmacological activities, making efficient synthetic routes to these compounds a critical focus in drug discovery and development.[2]
These application notes provide detailed protocols and illustrative data for the palladium-catalyzed cross-coupling of this compound with various aryl halides, offering a practical guide for researchers in both academic and industrial laboratories.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (in this case, the 5-methoxybenzofuran-2-yl group) is transferred to the palladium center. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.
Data Presentation
Table 1: Illustrative Yields for the Suzuki-Miyaura Coupling of Methyl 5-bromobenzofuran-2-carboxylate with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Methyl 5-phenylbenzofuran-2-carboxylate | 97 |
| 2 | 4-Chlorophenylboronic acid | Methyl 5-(4-chlorophenyl)benzofuran-2-carboxylate | 96 |
| 3 | 4-Methylphenylboronic acid | Methyl 5-(4-methylphenyl)benzofuran-2-carboxylate | 95 |
| 4 | 4-Methoxyphenylboronic acid | Methyl 5-(4-methoxyphenyl)benzofuran-2-carboxylate | 98 |
| 5 | 2-Thienylboronic acid | Methyl 5-(2-thienyl)benzofuran-2-carboxylate | 85 |
Reaction conditions: Methyl 5-bromobenzofuran-2-carboxylate (1 mmol), arylboronic acid (1.2 mmol), Pd(II)-complex (0.1 mol%), Cs2CO3 (2 mmol), toluene (3 mL), microwave heating at 150 °C.
Experimental Protocols
The following are generalized procedures for the palladium-catalyzed cross-coupling of this compound with aryl halides. Optimization may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established methods for the synthesis of 2-arylbenzofurans.[1]
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl halide (e.g., aryl bromide or aryl iodide) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Brine solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), base (2.0 equiv), and the palladium catalyst (and ligand, if applicable).
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 4-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add brine solution to the mixture.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-5-methoxybenzofuran.
References
Application Notes and Protocols: (5-Methoxybenzofuran-2-yl)boronic acid for C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Methoxybenzofuran-2-yl)boronic acid is a versatile building block in modern organic synthesis, primarily utilized for the formation of carbon-carbon (C-C) bonds through palladium-catalyzed cross-coupling reactions. The benzofuran moiety is a privileged scaffold found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the methoxy group at the 5-position can further modulate the biological activity and pharmacokinetic properties of the resulting molecules.
This document provides detailed application notes and protocols for the use of this compound in C-C bond formation, with a focus on the Suzuki-Miyaura coupling reaction. It includes optimized reaction conditions, a general experimental protocol, and an example of its application in the synthesis of a biologically active compound that inhibits the mTOR signaling pathway, a critical target in cancer therapy.
Key Application: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.[1] This reaction involves the coupling of an organoboronic acid with an organohalide in the presence of a palladium catalyst and a base. This compound is an excellent coupling partner in these reactions, allowing for the efficient synthesis of 2-aryl-5-methoxybenzofurans.
Generalized Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Synthesis of 2-Aryl-5-methoxybenzofurans
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of benzofuran-based boronic acids with various aryl halides. While specific data for this compound is adapted from closely related examples, these tables provide a strong starting point for reaction optimization.
Table 1: Screening of Reaction Conditions for the Suzuki-Miyaura Coupling
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | PdCl₂ (3) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 55 |
| 2 | Pd(OAc)₂ (3) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 61 |
| 3 | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-dioxane/H₂O (6:1) | 90 | 60-89 |
| 4 | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | High |
| 5 | Custom Pd(II) complex (3) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 97 |
Data adapted from studies on the synthesis of 2-arylbenzo[b]furan derivatives.[2][3]
Table 2: Suzuki-Miyaura Coupling of Benzofuran Boronic Acid Derivatives with Various Aryl Halides
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Chlorobenzonitrile | 2-(4-Cyanophenyl)-5-methoxybenzofuran | ~92 |
| 2 | 4-Bromobenzonitrile | 2-(4-Cyanophenyl)-5-methoxybenzofuran | ~90 |
| 3 | 1-Bromo-4-nitrobenzene | 5-Methoxy-2-(4-nitrophenyl)benzofuran | ~85 |
| 4 | 4-Bromoanisole | 5-Methoxy-2-(4-methoxyphenyl)benzofuran | ~88 |
| 5 | 2-Bromotoluene | 5-Methoxy-2-(o-tolyl)benzofuran | ~81 |
Yields are illustrative and based on reactions with similar benzofuran boronic acid derivatives.[3]
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol is a generalized procedure adapted from established methods for the synthesis of 2-arylbenzofurans.[2][3] Optimization may be required for specific substrates.
Materials:
-
This compound (1.1 - 1.5 equiv)
-
Aryl halide (e.g., aryl bromide or aryl iodide) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, Toluene/EtOH/water, or DMF)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Brine solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Schlenk line or balloon for inert atmosphere
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), base (2.0 equiv), and the palladium catalyst.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a water-miscible solvent was used, dilute the mixture with water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-5-methoxybenzofuran.
Experimental Workflow for the Synthesis of 2-Aryl-5-methoxybenzofurans
References
Application Notes and Protocols for Nickel-Catalyzed Suzuki Coupling with Benzofuran Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-arylbenzofuran motif is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous biologically active compounds and functional materials. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for constructing C(sp²)–C(sp²) bonds, and the use of earth-abundant, inexpensive nickel catalysts offers a sustainable and cost-effective alternative to traditional palladium-based systems.[1] Nickel catalysts are particularly effective for coupling a wide range of challenging substrates, including heteroaromatics.[2]
This document provides detailed application notes and protocols for the nickel-catalyzed Suzuki-Miyaura coupling of benzofuran boronic acids with aryl halides for the synthesis of 2-arylbenzofurans. While specific protocols for this exact transformation are not abundant, the following procedures are adapted from highly successful and relevant nickel-catalyzed couplings of heteroaromatics, particularly the coupling of 2-halobenzofurans with arylboronic acids, which proceeds under mild conditions.[3][4][5]
General Reaction Scheme
The nickel-catalyzed Suzuki-Miyaura coupling of a benzofuran boronic acid with an aryl halide (where X = Cl, Br, I, F, or OTf) is depicted below. The reaction typically employs a Ni(0) or Ni(II) precatalyst, a phosphine ligand, and a base in an organic solvent.
Data Presentation
The following table summarizes representative yields for the synthesis of 2-arylbenzofurans via nickel-catalyzed Suzuki coupling. The data is adapted from the coupling of 2-fluorobenzofurans with various arylboronic acids, which demonstrates the feasibility and scope of this transformation under nickel catalysis.[3][4]
| Entry | Benzofuran Electrophile | Aryl Boronic Acid | Product | Yield (%) |
| 1 | 2-Fluorobenzofuran | Phenylboronic acid | 2-Phenylbenzofuran | 95 |
| 2 | 2-Fluorobenzofuran | 3-Methylphenylboronic acid | 2-(m-Tolyl)benzofuran | 98 |
| 3 | 2-Fluorobenzofuran | 2,5-Dimethylphenylboronic acid | 2-(2,5-Dimethylphenyl)benzofuran | 93 |
| 4 | 2-Fluorobenzofuran | 4-tert-Butylphenylboronic acid | 2-(4-tert-Butylphenyl)benzofuran | 96 |
| 5 | 2-Fluorobenzofuran | 3,5-Dimethoxyphenylboronic acid | 2-(3,5-Dimethoxyphenyl)benzofuran | 73 |
| 6 | 2-Fluoronaphtho[2,1-b]furan | Phenylboronic acid | 2-Phenylnaphtho[2,1-b]furan | 98 |
| 7 | 2-Fluoronaphtho[2,1-b]furan | 4-(Trifluoromethyl)phenylboronic acid | 2-(4-(Trifluoromethyl)phenyl)naphtho[2,1-b]furan | 78 |
| 8 | 5-Methoxy-2-fluorobenzofuran | Phenylboronic acid | 5-Methoxy-2-phenylbenzofuran | 67 |
Experimental Protocols
This section provides a detailed, generalized protocol for the nickel-catalyzed Suzuki coupling of benzofuran boronic acids with aryl halides. Optimization may be necessary for specific substrates.
Materials
-
Benzofuran boronic acid (e.g., benzofuran-2-boronic acid) (1.2 equiv.)
-
Aryl halide (1.0 equiv.)
-
Nickel precatalyst: Ni(cod)₂ (5-10 mol%) or NiCl₂(PCy₃)₂ (5-10 mol%)[2][3]
-
Ligand: Tricyclohexylphosphine (PCy₃) (10-20 mol%) or other suitable phosphine ligand[3]
-
Base: K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.)[3]
-
Degassed water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating plate
-
Syringes and needles for solvent/reagent transfer
-
Standard workup and purification supplies (diethyl ether, brine, anhydrous Na₂SO₄, silica gel)
General Experimental Procedure
The following procedure is adapted from the nickel-catalyzed coupling of 2-fluoronaphtho[2,1-b]furan with m-tolylboronic acid.[3]
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 equiv., e.g., 0.30 mmol), benzofuran-2-boronic acid (1.2 equiv., 0.36 mmol), Ni(cod)₂ (5 mol%, 0.015 mmol), PCy₃ (10 mol%, 0.030 mmol), and K₂CO₃ (2.0 equiv., 0.60 mmol).
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed toluene (e.g., 3.0 mL) and degassed water (e.g., 0.6 mL) via syringe.
-
Reaction: Stir the reaction mixture vigorously at room temperature or heat to a specified temperature (e.g., 80 °C) for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylbenzofuran.
Visualizations
Catalytic Cycle
The generally accepted catalytic cycle for the nickel-catalyzed Suzuki-Miyaura coupling proceeds via a Ni(0)/Ni(II) pathway.[6] The cycle involves oxidative addition of the aryl halide to a Ni(0) species, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the Ni(0) catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
- 4. Beilstein Archives - Nickel-Catalyzed Cross-Coupling of 2-Fluorobenzofurans with Arylboronic Acids via Aromatic C–F Bond Activation [beilstein-archives.org]
- 5. researchgate.net [researchgate.net]
- 6. ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Bioactive Compounds Using (5-Methoxybenzofuran-2-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential biological activities of compounds derived from (5-methoxybenzofuran-2-yl)boronic acid. This key building block is particularly valuable in the construction of 2-aryl-5-methoxybenzofurans, a scaffold present in various biologically active molecules. The primary synthetic route highlighted is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.
Introduction to this compound in Drug Discovery
This compound is a versatile reagent in medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize a variety of 2-substituted benzofuran derivatives. The benzofuran core is a privileged scaffold found in numerous natural products and synthetic compounds exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. The presence of the methoxy group at the 5-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds.
Synthesis of 2-Aryl-5-methoxybenzofurans via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the synthesis of 2-aryl-5-methoxybenzofurans, coupling this compound with various aryl halides. This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse coupling partners.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established methods for the synthesis of 2-arylbenzofurans and may require optimization for specific substrates.[1]
Materials:
-
This compound (1.1 equivalents)
-
Aryl halide (e.g., aryl bromide or aryl iodide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), this compound (1.1 eq), K₃PO₄ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (1,4-dioxane/water) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-methoxybenzofuran.
Table 1: Synthesis of 2-Aryl-5-methoxybenzofurans - Representative Yields
The following table presents representative yields for the Suzuki-Miyaura coupling of a substituted benzofuran with various arylboronic acids, demonstrating the versatility of this reaction. The data is adapted from a similar synthesis of phenylbenzofuran-2-carboxylate derivatives.[1]
| Entry | Aryl Halide/Boronic Acid Partner | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-5-methoxybenzofuran | 85 |
| 2 | 4-Methylphenylboronic acid | 2-(4-Methylphenyl)-5-methoxybenzofuran | 88 |
| 3 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5-methoxybenzofuran | 92 |
| 4 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-5-methoxybenzofuran | 80 |
| 5 | 2-Thiopheneboronic acid | 2-(Thiophen-2-yl)-5-methoxybenzofuran | 68 |
Bioactive Applications and Biological Evaluation Protocols
Derivatives of 5-methoxybenzofuran have shown promise in various therapeutic areas. Below are examples of their potential biological activities and protocols for their evaluation.
Anticancer Activity
Benzofuran derivatives have been reported as potent anticancer agents, with some acting as inhibitors of tubulin polymerization.
This table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative 2-substituted benzofuran derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan | A549 (Lung) | 0.015 | [2] |
| 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan | MCF-7 (Breast) | 0.021 | [2] |
| 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan | HCT116 (Colon) | 0.018 | [2] |
-
Seed cancer cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds for 48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value from the dose-response curve.
Anti-inflammatory Activity
Certain benzofuran derivatives exhibit anti-inflammatory properties by modulating key signaling pathways such as NF-κB and MAPK.
| Compound | Assay | IC₅₀ (µM) | Reference |
| Piperazine/benzofuran hybrid 5d | NO Inhibition in LPS-stimulated RAW264.7 cells | 52.23 ± 0.97 | [3] |
-
Culture RAW264.7 macrophage cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition and determine the IC₅₀ value.
Visualizing Workflows and Pathways
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the synthesis of 2-aryl-5-methoxybenzofurans.
Diagram 2: Generalized Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 3: Simplified NF-κB Signaling Pathway in Inflammation
Caption: Inhibition of the NF-κB inflammatory pathway by benzofuran derivatives.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Reaction with Heteroaryl Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and critical considerations for performing the Suzuki-Miyaura cross-coupling reaction with heteroaryl boronic acids. This reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex molecules containing heteroaromatic moieties.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds.[1] When employing heteroaryl boronic acids, specific challenges can arise due to their electronic properties and stability.[2] Heteroaryl boronic acids can be prone to protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source, leading to reduced yields.[1][2] The electronic nature of the heterocycle also plays a crucial role; π-deficient heterocycles (e.g., pyridine) can be challenging substrates due to the electron-withdrawing nature of the ring, which can slow down the transmetalation step and lead to catalyst deactivation.[2] Conversely, π-rich heterocycles (e.g., furan, thiophene) are generally more reactive but can be more susceptible to decomposition.[2] To address the instability of some heteroaryl boronic acids, more stable derivatives such as boronic esters (e.g., pinacol esters) or potassium heteroaryltrifluoroborates are often employed.[1][2][3]
Core Components of the Reaction
A typical Suzuki-Miyaura reaction consists of the following components:[1]
-
Nucleophile: The heteroaryl boronic acid or its derivative.
-
Electrophile: An aryl, heteroaryl, or vinyl halide (or pseudohalide like triflate). The reactivity order is generally I > Br > OTf > Cl.[1]
-
Palladium Catalyst: A source of palladium(0), which is the active catalytic species. This can be a pre-catalyst like Pd(OAc)₂ that is reduced in situ, or a more advanced pre-catalyst that readily forms the active Pd(0) species.[1][4]
-
Ligand: Typically a phosphine-based ligand that stabilizes the palladium catalyst and influences its reactivity. The choice of ligand is critical for successful coupling.
-
Base: Required to activate the boronic acid for transmetalation. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[5]
-
Solvent: A suitable solvent or solvent mixture that can dissolve the reactants and facilitate the reaction. Common solvents include dioxane, tetrahydrofuran (THF), and toluene, often with the addition of water.[1]
Experimental Workflow
The following diagram outlines the general workflow for setting up a Suzuki-Miyaura reaction with a heteroaryl boronic acid.
References
Application Notes and Protocols: (5-Methoxybenzofuran-2-yl)boronic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Methoxybenzofuran-2-yl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of complex organic molecules with potential therapeutic applications. Its rigid benzofuran scaffold, coupled with the reactive boronic acid moiety, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the facile introduction of the 5-methoxybenzofuran core into a variety of molecular architectures. The benzofuran motif is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, anticancer, and antimicrobial effects.[1] The boronic acid group itself can also contribute to biological activity, with several boronic acid-containing drugs approved for clinical use.[2][3]
These application notes provide an overview of the utility of this compound in drug discovery, including its physical and chemical properties, protocols for its synthesis and subsequent use in Suzuki-Miyaura coupling, and its application in the development of targeted therapeutic agents.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₉BO₄ | --INVALID-LINK-- |
| Molecular Weight | 191.98 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | [Commercial supplier data] |
| Purity | Typically ≥95% | [Commercial supplier data] |
| Storage | 2-8 °C, under inert atmosphere | [Commercial supplier data] |
Applications in Drug Discovery
The primary application of this compound in drug discovery is as a scaffold for the synthesis of novel bioactive molecules. The Suzuki-Miyaura cross-coupling reaction is the most common method for its utilization, enabling the formation of a carbon-carbon bond between the benzofuran core and various aryl or heteroaryl halides. This reaction is highly valued for its broad functional group tolerance and generally high yields.
Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes the yields of Suzuki-Miyaura cross-coupling reactions between a structurally similar benzofuran derivative (methyl 5-bromobenzofuran-2-carboxylate) and various arylboronic acids. These examples are illustrative of the types of transformations and yields that can be expected when using this compound as the boronic acid partner.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Methyl 5-phenylbenzofuran-2-carboxylate | 92 |
| 2 | 4-Methylphenylboronic acid | Methyl 5-(4-methylphenyl)benzofuran-2-carboxylate | 95 |
| 3 | 4-Methoxyphenylboronic acid | Methyl 5-(4-methoxyphenyl)benzofuran-2-carboxylate | 96 |
| 4 | 4-Chlorophenylboronic acid | Methyl 5-(4-chlorophenyl)benzofuran-2-carboxylate | 88 |
| 5 | 4-Fluorophenylboronic acid | Methyl 5-(4-fluorophenyl)benzofuran-2-carboxylate | 90 |
| 6 | 3-Nitrophenylboronic acid | Methyl 5-(3-nitrophenyl)benzofuran-2-carboxylate | 85 |
| 7 | 2-Thiopheneboronic acid | Methyl 5-(thiophen-2-yl)benzofuran-2-carboxylate | 82 |
Data adapted from a study on a similar benzofuran substrate, demonstrating the general applicability of the Suzuki-Miyaura reaction.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general method for the synthesis of 2-benzofurylboronic acids and can be adapted for this compound starting from 5-methoxybenzofuran.
Materials:
-
5-Methoxybenzofuran
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
2 N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Dry ice/acetone bath
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve 5-methoxybenzofuran (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise to the mixture at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of 2 N HCl until the pH of the aqueous layer is approximately 2-3.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization or silica gel column chromatography.
Caption: Synthetic workflow for this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide
This is a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.2 eq)
-
Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)
-
Solvent (e.g., toluene, 1,4-dioxane, or a mixture with water)
-
Round-bottom flask or reaction vial
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere setup (argon or nitrogen)
Procedure:
-
To a dry reaction vessel, add the aryl halide, this compound, base, and palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent(s) to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-methoxybenzofuran.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Case Study: Inhibition of Inflammatory Signaling Pathways
Derivatives of benzofuran have been investigated for their anti-inflammatory properties. A key mechanism of action for some of these compounds is the inhibition of the NF-κB and MAPK signaling pathways. These pathways are crucial regulators of the inflammatory response, and their dysregulation is implicated in a variety of diseases.
The synthesis of benzofuran-based anti-inflammatory agents often utilizes the Suzuki-Miyaura cross-coupling reaction to introduce diverse aryl groups at the 2-position of the benzofuran core, starting from intermediates like this compound. The resulting compounds can then be evaluated for their ability to modulate inflammatory signaling.
NF-κB and MAPK Signaling Pathways
The diagram below illustrates the simplified NF-κB and MAPK signaling pathways and highlights the points of inhibition by certain benzofuran derivatives.
Caption: Simplified NF-κB and MAPK signaling pathways and inhibition.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of a wide array of biologically active molecules. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of libraries of 2-arylbenzofuran derivatives for screening in drug discovery programs. The protocols and data presented herein provide a foundation for researchers to explore the potential of this building block in the development of novel therapeutics targeting a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental workflows, protocols, and quantitative data for several widely utilized palladium-catalyzed cross-coupling reactions involving aryl halides. These reactions are fundamental in modern organic synthesis, particularly for the construction of carbon-carbon and carbon-nitrogen bonds in the development of pharmaceuticals, agrochemicals, and functional materials.
Introduction to Aryl Halide Cross-Coupling
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of new chemical bonds.[1][2] These reactions typically involve the coupling of an aryl halide or triflate with an organometallic or unsaturated partner, facilitated by a palladium catalyst.[3][4] The choice of catalyst, ligands, base, and solvent is crucial for achieving high efficiency and selectivity.[5] This note focuses on four of the most prevalent methods: the Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings.
A general experimental workflow for these reactions is depicted below. It is important to note that these reactions are often sensitive to air and moisture, requiring the use of an inert atmosphere (e.g., argon or nitrogen).[6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron species (boronic acid or ester) and an aryl or vinyl halide or triflate.[4][7][8]
Catalytic Cycle
The reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) interchange. The key steps are oxidative addition, transmetalation, and reductive elimination.[7][9]
Experimental Protocol
This protocol is a general procedure for the coupling of an aryl halide with a boronic acid.
Reagents and Equipment:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.1-1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.01-0.05 mmol)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 mmol)
-
Solvent (e.g., dioxane, toluene, DMF, ethanol/water mixture)
-
Schlenk flask or sealed tube, magnetic stirrer, heating mantle, inert gas supply.
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.1 mmol), and base (2.0 mmol).[7]
-
Add the solvent (5 mL).[7]
-
Degas the mixture by bubbling argon through it for 10-15 minutes.
-
Add the palladium catalyst (e.g., Pd(OAc)₂) (0.01 mmol) and any additional ligand.[7]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC).[8]
-
Cool the reaction to room temperature and quench with water (10 mL).
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[7]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[7]
-
Purify the crude product by flash column chromatography.[7]
Quantitative Data
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (1) | K₂CO₃ | DMF/H₂O | 80 | >95 | [10] |
| 2 | 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | NaOtBu | Toluene | Reflux | 94 | |
| 3 | 2-Bromopyridine | Phenyltrimethoxysilane | Pd(OAc)₂ (3) / IPr·HCl (3) | CsF | Dioxane/THF | 80 | 81 | [11] |
| 4 | 1-Bromonaphthalene | Phenylboronic acid | Pd/C | K₂CO₃ | DMA/H₂O | 100 | 46 | [12] |
Heck Reaction
The Heck reaction is the palladium-catalyzed arylation or vinylation of an olefin with an aryl or vinyl halide under basic conditions.[10] It is a powerful method for forming substituted alkenes.
Catalytic Cycle
The mechanism involves oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the olefin and subsequent β-hydride elimination.[13]
Experimental Protocol
This is a general procedure for the Heck coupling of an aryl bromide with styrene.
Reagents and Equipment:
-
Aryl bromide (1.0 mmol)
-
Styrene (1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂) (1.0 mol%)
-
Ligand (e.g., tetrahydropyrimidinium salt) (2.0 mol%)
-
Base (e.g., K₂CO₃, Et₃N) (2.0 mmol)
-
Solvent (e.g., DMF, water)
-
Schlenk tube, magnetic stirrer, heating mantle, inert gas supply.
Procedure:
-
To a Schlenk tube, add Pd(OAc)₂ (1.0 mol%), the ligand (2.0 mol%), aryl bromide (1.0 mmol), styrene (1.5 mmol), and K₂CO₃ (2.0 mmol).[10]
-
Add the solvent (e.g., 3 mL DMF and 3 mL water).[10]
-
Heat the mixture at 80 °C for 4 hours.[10]
-
After cooling, extract the mixture with ethyl acetate/hexane (1:5).[10]
-
Filter the organic layer through a pad of silica gel, washing thoroughly.[10]
-
Concentrate the filtrate and purify by flash chromatography on silica gel.[10]
Quantitative Data
| Entry | Aryl Halide | Olefin | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | K₂CO₃ | DMF/H₂O | 80 | >95 | [10] |
| 2 | Iodobenzene | n-Butyl acrylate | Pd(OAc)₂ (0.5) | K₂CO₃ | DMA | 130-140 | 94 | [13] |
| 3 | 4-Bromotoluene | n-Butyl acrylate | Pd(OAc)₂ (0.5) | K₂CO₃ | DMA | 130-140 | 85 | [13] |
| 4 | 4-Iodoanisole | Styrene | Pd/C | Et₃N | DMF | 100 | 92 | [12] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[14][15]
Catalytic Cycle
The mechanism involves oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond.[14][16]
Experimental Protocol
This protocol describes a typical Buchwald-Hartwig amination of an aryl chloride.
Reagents and Equipment:
-
Aryl chloride (4.22 mmol)
-
Amine (e.g., morpholine) (6.33 mmol, 1.5 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (0.0633 mmol, 1.5 mol%)
-
Ligand (e.g., XPhos) (0.127 mmol, 3.0 mol%)
-
Base (e.g., NaOt-Bu) (8.44 mmol, 2.0 equiv.)
-
Solvent (e.g., Toluene)
-
Two-necked flask, magnetic stirrer, reflux condenser, inert gas supply.
Procedure:
-
To a two-necked flask under a nitrogen atmosphere, add the palladium precatalyst, ligand, and sodium tert-butoxide.
-
Add toluene (5 mL) and stir at room temperature for 5 minutes.
-
Add the aryl chloride and morpholine in one portion.
-
Stir the resulting mixture at reflux for 6 hours.
-
Cool the reaction to room temperature and quench with water (10 mL).
-
Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ (1.5) | XPhos | NaOtBu | Toluene | Reflux | 94 | |
| 2 | Bromobenzene | Benzamide | Pd₂(dba)₃ (2) | Xantphos | Cs₂CO₃ | Dioxane | 100 | 90 | [17] |
| 3 | o-Bromotoluene | n-Butanol | Pd(OAc)₂ (1) | L6 | Cs₂CO₃ | Toluene | 80 | 85 | [18] |
| 4 | 4-Chloroacetophenone | Pyrrolidine | Ni(II)-bipyridine | - | K₃PO₄ | Dioxane | Light | 98 | [19] |
Sonogashira Coupling
The Sonogashira coupling is the cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[20][21]
Catalytic Cycle
The reaction involves two interconnected catalytic cycles: a palladium cycle similar to other cross-couplings, and a copper cycle that generates the copper acetylide intermediate.[20][22]
Experimental Protocol
The following is a general procedure for the Sonogashira coupling.
Reagents and Equipment:
-
Aryl halide (0.81 mmol)
-
Terminal alkyne (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.05 eq)
-
Copper(I) iodide (CuI) (0.025 eq)
-
Base (e.g., diisopropylamine) (7.0 eq)
-
Solvent (e.g., THF)
-
Flask, magnetic stirrer, inert gas supply.
Procedure:
-
To a solution of the aryl halide (0.81 mmol) in THF (5 mL) at room temperature, sequentially add Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and the alkyne (1.1 eq).[22]
-
Stir the reaction for 3 hours.[22]
-
Dilute the mixture with Et₂O and filter through a pad of Celite®, washing with Et₂O.[22]
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[22]
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[22]
-
Purify the product by flash column chromatography on silica gel.[22]
Quantitative Data
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Iodobiphenyl | Phenylacetylene | NiCl₂ (10) | - | Cs₂CO₃ | DMAc | 100 | 95 | [23] |
| 2 | 4-Bromoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | i-Pr₂NH | THF | RT | 89 | [22] |
| 3 | 1-Iodonaphthalene | Phenylacetylene | Pd(OAc)₂ (2) | CuI (4) | Et₃N | DMF | 100 | 91 | [12] |
| 4 | 4-Bromobenzonitrile | Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (2) | Et₃N | Toluene | 60 | 98 | [21] |
Conclusion
The palladium-catalyzed cross-coupling of aryl halides represents a cornerstone of modern organic synthesis. The Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira reactions provide robust and versatile methods for the construction of complex molecular architectures. The choice of reaction conditions, particularly the catalyst, ligand, and base, is critical for achieving optimal results and can be tailored to the specific substrates involved. The protocols and data presented in these application notes serve as a guide for researchers to effectively implement these powerful transformations in their synthetic endeavors.
References
- 1. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 13. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 14. jk-sci.com [jk-sci.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 23. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (5-Methoxybenzofuran-2-yl)boronic acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Methoxybenzofuran-2-yl)boronic acid is a versatile building block in organic synthesis, finding significant applications in the development of advanced materials for electronics and sensing. The benzofuran moiety is a key structural motif in many biologically active compounds and functional organic materials.[1] The presence of the boronic acid group allows for its facile incorporation into larger molecular architectures through various cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound in key areas of materials science, including the synthesis of organic semiconductors and fluorescent probes.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. This compound is an excellent coupling partner for the synthesis of 2-arylbenzofurans, a class of compounds with applications in organic electronics and medicinal chemistry.
Application: Synthesis of 2-Aryl-5-methoxybenzofurans
Aryl-substituted benzofurans are valuable scaffolds for the development of materials for Organic Light-Emitting Diodes (OLEDs) and as fluorescent probes. The Suzuki-Miyaura reaction provides a highly efficient route to these compounds.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 92 | Adapted from[2] |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 80 | 8 | 88 | Adapted from[3] |
| 3 | 4-Bromoanisole | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 95 | Adapted from[3] |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | 16 | 85 | Adapted from[3] |
Experimental Protocol: Synthesis of 2-(4-methylphenyl)-5-methoxybenzofuran
This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids.[2]
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
4-Bromotoluene (1.0 mmol, 1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a Schlenk flask, add this compound, 4-bromotoluene, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvents (Toluene, Ethanol, and Water) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add 20 mL of water.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired product.
Chan-Lam Cross-Coupling Reactions
The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, providing a valuable method for the synthesis of aryl amines, ethers, and thioethers.[4][5] This reaction is particularly advantageous as it can often be performed under mild conditions, open to the air.[4][5]
Application: Synthesis of N-(5-methoxybenzofuran-2-yl)anilines
N-Arylbenzofurans are important structural motifs in pharmaceuticals and functional materials. The Chan-Lam coupling offers a direct route to these compounds from this compound and anilines.
Quantitative Data for Chan-Lam Coupling
| Entry | Amine/Alcohol | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | 25 (RT) | 48 | 85 | Adapted from[5] |
| 2 | Morpholine | Cu(OAc)₂ (10) | Et₃N | THF | 50 | 24 | 78 | Adapted from[6] |
| 3 | Phenol | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | 25 (RT) | 72 | 82 | Adapted from[5] |
| 4 | Imidazole | CuCl (5) | None | Methanol | 60 | 12 | 90 | Adapted from[7] |
Experimental Protocol: Synthesis of N-(5-methoxybenzofuran-2-yl)aniline
This protocol is a representative procedure for the Chan-Lam N-arylation of anilines.[5]
Materials:
-
This compound (1.5 mmol, 1.5 equiv)
-
Aniline (1.0 mmol, 1.0 equiv)
-
Copper(II) Acetate [Cu(OAc)₂] (0.1 mmol, 10 mol%)
-
Pyridine (2.0 mmol, 2.0 equiv)
-
Dichloromethane (CH₂Cl₂) (10 mL)
-
Molecular Sieves (4Å)
Procedure:
-
To a round-bottom flask, add aniline, this compound, Cu(OAc)₂, and activated 4Å molecular sieves.
-
Add dichloromethane and pyridine under an air atmosphere.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylbenzofuran.
Application in Fluorescent Sensors
Benzofuran derivatives are known to exhibit interesting photophysical properties and have been utilized as fluorescent probes for the detection of various analytes. The methoxy group on the benzofuran ring can act as an electron-donating group, influencing the fluorescence characteristics of the molecule. Boronic acids, in general, are widely used in the design of fluorescent sensors for saccharides and other diol-containing molecules.
Conceptual Application: A "Turn-On" Fluorescent Sensor for Hydrogen Peroxide
While a specific fluorescent sensor based on this compound has not been extensively reported, a plausible design involves its use as a pro-fluorophore for the detection of reactive oxygen species like hydrogen peroxide (H₂O₂). The boronic acid moiety can be oxidized by H₂O₂ to a hydroxyl group, leading to a significant change in the electronic properties of the benzofuran system and a "turn-on" fluorescence response.
Hypothetical Spectroscopic Data
| Compound | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) |
| This compound | ~310 | Weak or no emission | < 0.01 |
| 5-Methoxybenzofuran-2-ol (after H₂O₂ oxidation) | ~330 | ~450 (Blue emission) | > 0.50 |
Experimental Protocol: General Procedure for Fluorescence Sensing
This protocol describes a general method for evaluating the fluorescence response of a boronic acid-based probe to hydrogen peroxide.
Materials:
-
Stock solution of this compound (1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrogen peroxide (H₂O₂) solution (freshly prepared)
-
Fluorometer
Procedure:
-
Prepare a working solution of the boronic acid probe (e.g., 10 µM) in PBS buffer (containing a small percentage of DMSO for solubility).
-
Record the initial fluorescence spectrum of the probe solution.
-
Add aliquots of the H₂O₂ solution to the probe solution to achieve the desired final concentrations.
-
Incubate the mixture for a specific time at room temperature.
-
Record the fluorescence spectra at different time intervals.
-
Plot the fluorescence intensity at the emission maximum against the concentration of H₂O₂ to determine the detection limit and sensitivity.
Potential in Organic Light-Emitting Diodes (OLEDs)
Benzofuran-containing molecules have been investigated as components of organic light-emitting diodes due to their high thermal stability and good charge-transporting properties. The rigid, planar structure of the benzofuran core is beneficial for creating efficient emitting and charge-transporting layers in OLED devices. This compound can be used to synthesize larger, more complex organic molecules for these applications via the cross-coupling reactions described above.
Conceptual Application: Synthesis of a Blue-Emitting Material
By coupling this compound with a suitable aryl halide containing a hole-transporting moiety (e.g., a triphenylamine derivative), it is possible to synthesize a molecule with both electron- and hole-transporting capabilities, potentially leading to an efficient blue-emitting material for OLEDs.
Device Fabrication Protocol (General)
This is a generalized protocol for the fabrication of a simple multi-layer OLED device by thermal evaporation.
Materials:
-
Indium tin oxide (ITO)-coated glass substrate
-
Hole-injection layer (HIL) material (e.g., PEDOT:PSS)
-
Hole-transporting layer (HTL) material (e.g., TPD)
-
Emitting layer (EML) material (synthesized from this compound)
-
Electron-transporting layer (ETL) material (e.g., Alq₃)
-
Electron-injection layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
Procedure:
-
Clean the ITO substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Treat the ITO surface with UV-ozone or oxygen plasma to improve the work function.
-
Spin-coat the HIL material onto the ITO substrate and anneal.
-
Transfer the substrate to a high-vacuum thermal evaporation chamber.
-
Sequentially deposit the HTL, EML, ETL, EIL, and cathode materials under high vacuum (<10⁻⁶ Torr). The thickness of each layer should be carefully controlled using a quartz crystal microbalance.
-
Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
Characterize the device by measuring its current-voltage-luminance (J-V-L) characteristics and electroluminescence spectrum.
Conclusion
This compound is a valuable and versatile building block for the synthesis of advanced materials. Its utility in Suzuki-Miyaura and Chan-Lam cross-coupling reactions allows for the straightforward creation of complex organic molecules with potential applications in organic electronics and fluorescent sensing. The protocols and data presented here provide a foundation for researchers to explore the full potential of this compound in their materials science endeavors.
References
- 1. This compound | 551001-79-7 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 5. Chan-Lam Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude (5-Methoxybenzofuran-2-yl)boronic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of crude (5-Methoxybenzofuran-2-yl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Crude this compound can contain several impurities arising from its synthesis and degradation. The most common impurities include:
-
5-Methoxybenzofuran: This is the product of protodeboronation, a frequent side reaction where the boronic acid group is replaced by a hydrogen atom.[1][2] This process can be promoted by basic conditions or elevated temperatures.[2]
-
Boroxine: Boronic acids can undergo dehydration to form cyclic trimers called boroxines. Commercial boronic acids often contain varying amounts of their corresponding boroxine.[2]
-
Homocoupling Product (Bis(5-methoxybenzofuran-2-yl)): The palladium catalyst used in the synthesis can facilitate the dimerization of the boronic acid.[2]
-
Oxidative Degradation Product (5-Methoxy-2-hydroxybenzofuran): The carbon-boron bond is susceptible to oxidation, leading to the formation of the corresponding phenol.[2][3]
-
Unreacted Starting Materials: Residual precursors such as 2-bromo- or 2-iodo-5-methoxybenzofuran may be present.[4]
Q2: What are the recommended methods for purifying crude this compound?
A2: The primary methods for the purification of this compound are recrystallization and column chromatography.[5] An acid-base extraction technique can also be employed to remove neutral impurities.[5][6]
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: Arylboronic acids can often be recrystallized from solvents such as hot water, ethanol, ethyl acetate, or mixtures of these with a less polar co-solvent like hexane.[5][7] The choice of solvent will depend on the specific impurity profile. It is advisable to perform small-scale solubility tests to identify the optimal solvent system.
Q4: Is column chromatography effective for purifying this compound?
A4: Column chromatography on silica gel can be challenging for boronic acids due to their polarity, which may lead to smearing and poor separation.[5][7] However, it can be successful for less polar boronic acids.[5] Using neutral alumina or boric acid-treated silica gel may improve the separation.[5][8]
Q5: How can I minimize the degradation of this compound during purification and storage?
A5: To minimize degradation, avoid prolonged exposure to high temperatures and strongly basic or acidic conditions, which can promote protodeboronation.[1][9] Store the purified product in a cool, dry place, and consider storing it under an inert atmosphere to prevent oxidation.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after recrystallization | The compound is too soluble in the chosen solvent. | Try a different solvent or a mixed-solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. |
| Too much solvent was used. | Use the minimum amount of hot solvent required to dissolve the crude product. | |
| Oiling out during recrystallization | The melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Poor separation during silica gel chromatography (streaking/smearing) | The boronic acid is too polar and interacts strongly with the silica gel. | Try using a more polar eluent system, such as one containing a small amount of acetic acid or methanol.[5] Consider using neutral alumina as the stationary phase.[5] For pinacol esters, silica gel impregnated with boric acid can be effective.[8] |
| Presence of 5-methoxybenzofuran impurity in the final product | Protodeboronation occurred during purification. | Avoid excessive heating and prolonged exposure to basic or acidic conditions during the purification process.[1][9] |
| The purified product appears to be a mixture of the boronic acid and its boroxine. | Incomplete hydrolysis of the boroxine. | Recrystallize from an aqueous solvent to promote the hydrolysis of the boroxine back to the boronic acid.[11] |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. Heat the mixture and observe if the solid dissolves. Allow the solution to cool to see if crystals form.
-
Dissolution: Transfer the crude boronic acid to an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Acid-Base Extraction Protocol
-
Dissolution: Dissolve the crude this compound in an organic solvent like ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base solution (e.g., 1M NaOH). The boronic acid will deprotonate and move into the aqueous layer, while neutral impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 1M HCl) until the boronic acid precipitates out.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold water to remove any residual salts.
-
Drying: Dry the purified product under vacuum.
Visual Guides
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 551001-79-7 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Advances in the Synthesis of Borinic Acid Derivatives [mdpi.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Suzuki-Miyaura Coupling with (5-Methoxybenzofuran-2-yl)boronic acid
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and success rate of Suzuki-Miyaura cross-coupling reactions involving (5-Methoxybenzofuran-2-yl)boronic acid.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction yield is low, and I observe a significant amount of 5-methoxybenzofuran byproduct. What is the likely cause and how can I mitigate it?
A1: The primary cause is likely protodeboronation, a common side reaction where the carbon-boron bond of your boronic acid is cleaved by a proton source before it can participate in the catalytic cycle.[1][2][3] this compound, being an electron-rich heteroaryl boronic acid, is particularly susceptible to this decomposition pathway.[2][4]
Solutions:
-
Use a stronger, non-hydroxidic base: Switch from bases like NaOH or KOH to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5][6] These bases are effective and can reduce the rate of base-mediated protodeboronation.[1]
-
Employ anhydrous conditions: Meticulously dry your solvents and reagents, and run the reaction under a rigorously inert atmosphere (Argon or Nitrogen).[2][7] Water can be a proton source for protodeboronation.[3]
-
Use a boronic acid surrogate: Convert the boronic acid to a more stable derivative that is less prone to protodeboronation.[8][9]
-
Potassium trifluoroborate salts: These are generally more stable than the corresponding boronic acids and can be used in near stoichiometric amounts.[8]
-
Boronate esters (e.g., pinacol esters): These are more stable and less reactive towards protodeboronation.[1][9]
-
DABO boronates: Diethanolamine-complexed boronates are air-stable, crystalline solids that can be used directly in the coupling reaction.[10][11]
-
-
Increase the reaction rate: A faster catalytic system can "outrun" the decomposition of the boronic acid.[12] This can be achieved by using a highly active catalyst/ligand system and optimizing the temperature.
Q2: The reaction is sluggish or stalls completely, with starting materials remaining. What should I investigate?
A2: This issue often points to problems with the catalyst's activity or the reaction conditions.
Solutions:
-
Catalyst and Ligand Choice: For electron-rich boronic acids and potentially challenging coupling partners, standard catalysts like Pd(PPh₃)₄ may not be optimal.
-
Use Buchwald Ligands: Bulky, electron-donating phosphine ligands such as SPhos, XPhos, or RuPhos are highly effective.[2][13] They promote the crucial oxidative addition and reductive elimination steps and stabilize the palladium catalyst.[2][13]
-
Use Pre-catalysts: Employ modern palladium pre-catalysts (e.g., XPhos Pd G3). These are air-stable and provide a reliable source of the active Pd(0) catalyst in the reaction.[2][14]
-
-
Solvent System: The choice of solvent is critical for solubility and reaction rate.
-
Temperature: While elevated temperatures can increase the reaction rate, they can also accelerate the decomposition of the boronic acid.[2] An optimal temperature must be found. A good starting point is often between 60-100 °C.[17]
-
Inert Atmosphere: Ensure the reaction vessel was properly purged with an inert gas (Argon or Nitrogen) to prevent oxidation and deactivation of the palladium catalyst.[2]
Q3: I am observing significant homocoupling of my boronic acid. How can I prevent this?
A3: Homocoupling (dimerization of the boronic acid) is often caused by the presence of Pd(II) species at the start of the reaction or by exposure to oxygen.[14]
Solutions:
-
Proper Degassing: Thoroughly degas all solvents and the reaction mixture before heating to remove dissolved oxygen.[14]
-
Use a Pd(0) Source: Start with a Pd(0) catalyst source like Pd₂(dba)₃ or ensure that your Pd(II) pre-catalyst is efficiently reduced to Pd(0) in the initial stages of the reaction.[14]
-
Avoid Excess Oxygen: Maintain a positive pressure of an inert gas throughout the reaction.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "challenging" substrate?
A1: As a 2-heteroarylboronic acid, it is particularly prone to protodeboronation.[2][4][12] The electron-rich nature of the methoxy-substituted benzofuran ring further increases its susceptibility to this decomposition pathway, leading to lower yields of the desired cross-coupled product.[2][9]
Q2: What is the best general-purpose catalyst and ligand combination to start with for this type of coupling?
A2: A highly effective starting point is a modern palladium pre-catalyst paired with a bulky, electron-rich biaryl phosphine ligand.[2] A combination like XPhos Pd G3 or a system generated in situ from Pd₂(dba)₃ and a ligand like SPhos or XPhos is recommended for achieving high yields with challenging heteroaryl boronic acids.[2]
Q3: Which base should I choose for my reaction?
A3: The choice of base is critical. While many protocols exist, a moderately strong, non-nucleophilic base is often preferred to balance the need for transmetalation with the risk of protodeboronation and other side reactions. Potassium phosphate (K₃PO₄) is an excellent and robust choice for Suzuki couplings involving sensitive boronic acids.[18] Cesium carbonate (Cs₂CO₃) is also highly effective.[5]
Q4: Do I need to use an excess of the boronic acid?
A4: Yes, it is common practice to use a slight excess (e.g., 1.2 to 1.5 equivalents) of the boronic acid.[8][17] This helps to compensate for any decomposition via protodeboronation and ensures the complete consumption of the potentially more valuable aryl halide coupling partner.[8] However, if you switch to a more stable boronic acid surrogate like a potassium trifluoroborate, you may be able to use near-stoichiometric amounts.[8]
Q5: Can I run this reaction at room temperature?
A5: While some highly activated Suzuki-Miyaura couplings can proceed at room temperature, it is less common for challenging substrates like this.[19] Using highly active catalyst systems, such as those with Buchwald ligands, can sometimes allow for lower reaction temperatures (e.g., 40 °C), which can be beneficial in minimizing the thermal decomposition of the boronic acid.[2] A typical starting temperature for optimization would be 60-80 °C.[17]
Data Presentation
Table 1: Effect of Reaction Parameters on Suzuki Coupling Yield with Benzofuran Derivatives
Note: Yields are illustrative and sourced from literature on analogous systems. Optimization for this compound is essential.
| Parameter | Condition A | Yield (A) | Condition B | Yield (B) | Rationale for Improvement |
| Boron Reagent | Benzofuran-2-boronic acid | 76% | Benzofuran-2-boronate ester | 86% | Boronate esters exhibit greater stability and are less prone to protodeboronation.[12] |
| Ligand | PPh₃ (Triphenylphosphine) | Low to Moderate | SPhos / XPhos | High | Bulky, electron-donating ligands accelerate the catalytic cycle, outcompeting boronic acid decomposition.[2] |
| Base | Na₂CO₃ (Sodium Carbonate) | Moderate | K₃PO₄ (Potassium Phosphate) | High | K₃PO₄ is effective at promoting transmetalation while being less harsh, reducing side reactions like protodeboronation.[18] |
| Atmosphere | Air | Very Low | Inert (N₂ or Ar) | High | The palladium catalyst is sensitive to oxygen and will be deactivated, halting the reaction.[2][14] |
*Qualitative yield estimates based on general principles of Suzuki-Miyaura reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Buchwald Pre-catalyst
This protocol is a robust starting point for coupling this compound with an aryl bromide.[2][17]
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Inerting: Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%). Add the degassed solvent (e.g., dioxane/water 4:1, or toluene) via syringe to achieve a substrate concentration of ~0.1 M.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for a low-yielding Suzuki reaction.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Suzuki Coupling [organic-chemistry.org]
Stability and storage conditions for (5-Methoxybenzofuran-2-yl)boronic acid
This guide provides technical information, troubleshooting advice, and frequently asked questions (FAQs) for researchers and scientists using (5-Methoxybenzofuran-2-yl)boronic acid in their experiments.
Frequently Asked Questions (FAQs) on Stability and Storage
Q1: What are the recommended storage conditions for this compound?
To ensure the long-term stability and reactivity of this compound, proper storage is crucial. The compound is typically a solid and should be stored with the following considerations:
-
Temperature: For long-term storage, it is recommended to store the solid compound in a freezer at -20°C.[1][2] Some suppliers also indicate storage at 2-8°C is acceptable, which is suitable for shorter-term use.[3]
-
Atmosphere: Boronic acids can be sensitive to moisture and air. It is best practice to store the compound under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.
-
Container: Always keep the compound in a tightly sealed container to protect it from moisture and atmospheric oxygen.[1][3][4]
Q2: How stable is this compound in solution?
The stability of boronic acids in solution is significantly lower than in their solid state. For instance, some boronic acids in solvent are recommended to be stored at -80°C for up to 6 months, or -20°C for only 1 month.[1] It is generally advised to prepare solutions fresh for each experiment. If a stock solution must be prepared, it should be stored under an inert atmosphere at low temperatures and used as quickly as possible.
Q3: What are the common degradation pathways for boronic acids like this one?
Boronic acids are susceptible to several degradation pathways that can impact their purity and reactivity:
-
Dehydration: Boronic acids can undergo intermolecular dehydration, especially when stored improperly, to form cyclic trimeric anhydrides known as boroxines.[2] This process is often reversible in the presence of water.
-
Oxidation: The carbon-boron bond is susceptible to oxidation, which can lead to the formation of a phenol (5-methoxybenzofuran-2-ol) and boric acid.[2][5] This is a significant issue in biological contexts or when reactions are not performed under an inert atmosphere.[5][6]
-
Protodeboronation: This is a common degradation pathway where the carbon-boron bond is cleaved and replaced by a hydrogen atom, yielding 5-methoxybenzofuran.[2] This can be promoted by factors such as pH, temperature, and the presence of metals.[2]
Troubleshooting Experimental Issues
Q4: My Suzuki-Miyaura coupling reaction using this compound is failing or giving low yields. What should I check?
Failure of a Suzuki-Miyaura coupling reaction can be attributed to several factors. Here is a systematic approach to troubleshooting the issue:
-
Reagent Quality:
-
Boronic Acid Integrity: Verify the purity of your this compound. As discussed, boronic acids can degrade over time.[7] Consider using a fresh batch or re-purifying the existing stock. One way to form a more stable derivative is to create a diethanolamine adduct, which can be used directly in the coupling reaction.[7]
-
Aryl Halide Purity: Ensure the aryl halide coupling partner is pure and free of contaminants.
-
Catalyst Activity: The Pd(0) species is the active catalyst.[7] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure your reaction conditions are suitable for its in-situ reduction to Pd(0).[8] Consider using a fresh, air-stable precatalyst.[7]
-
-
Reaction Conditions:
-
Oxygen Contamination: The presence of oxygen is detrimental; it can lead to the oxidative degradation of the catalyst and cause homocoupling of the boronic acid.[7][8] Ensure that all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[7]
-
Base Selection: The choice and quality of the base are critical. The base activates the boronic acid to facilitate transmetalation.[9] Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. Ensure the base is anhydrous and finely powdered for better solubility and reactivity.
-
Solvent System: The solvent must be appropriate for the reactants and be of high purity (anhydrous and degassed). Common solvent systems include toluene, dioxane, or THF, often with a small amount of water to aid in dissolving the base and facilitating the catalytic cycle.[10]
-
Q5: I am observing significant homocoupling of my boronic acid. How can I prevent this?
Homocoupling results in the formation of a biaryl product from two molecules of the boronic acid. This side reaction is often promoted by:
-
Presence of Oxygen: As mentioned, oxygen can facilitate homocoupling.[7][8] Rigorous degassing of solvents and maintaining an inert atmosphere are the primary methods to minimize this.
-
Pd(II) Species: The presence of Pd(II) species at the start of the reaction (before reduction to Pd(0)) can promote homocoupling.[8]
To mitigate homocoupling, ensure your palladium source is efficiently converted to the active Pd(0) state and that the reaction is free of oxygen.
Data Presentation & Protocols
Summary of Storage Conditions
| Condition | Solid Compound | In Solution (General Guideline) |
| Temperature | -20°C (Long-term)[1][2] | -80°C (up to 6 months)[1] |
| 2-8°C (Short-term)[3] | -20°C (up to 1 month)[1] | |
| Atmosphere | Inert Gas (Argon/Nitrogen) Recommended | Inert Gas (Argon/Nitrogen) |
| Container | Tightly Sealed[1][3][4] | Tightly Sealed |
| Handling | Handle in a well-ventilated area or fume hood.[2] | Prepare fresh before use. |
Experimental Protocols
Protocol 1: General Procedure for Stability Assessment by ¹H NMR
This protocol provides a general method to assess the stability of this compound under specific conditions.
-
Preparation: Prepare a solution of this compound at a known concentration (e.g., 10 mg/mL) in a deuterated solvent (e.g., DMSO-d₆). Add a known amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Initial Analysis (T=0): Immediately acquire a quantitative ¹H NMR spectrum.
-
Incubation: Store the NMR tube under the desired test conditions (e.g., room temperature, 40°C, exposure to air).
-
Time-Point Analysis: Acquire subsequent ¹H NMR spectra at various time points (e.g., 1, 6, 24, 48 hours).
-
Data Analysis: Integrate a characteristic peak of the boronic acid and a peak from the internal standard. Calculate the percentage of the boronic acid remaining at each time point relative to T=0 to determine the degradation profile.[2]
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a starting point and may require optimization for specific substrates.
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the flask.
-
Solvent Addition: Add degassed solvent (e.g., Dioxane/H₂O, 4:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[7]
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-100°C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[7]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by flash column chromatography.[7]
Visualizations
Caption: Workflow for assessing boronic acid stability.
Caption: Troubleshooting guide for Suzuki coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. reddit.com [reddit.com]
How to prevent protodeboronation of benzofuran boronic acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the protodeboronation of benzofuran boronic acids during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for benzofuran boronic acids?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] For benzofuran boronic acids, this leads to the formation of benzofuran as a byproduct, consuming the starting material and reducing the yield of the desired cross-coupling product.[2] This can also complicate the purification of the final compound.
Q2: How should I store benzofuran-2-boronic acid to ensure its stability?
A2: To maximize stability and prevent degradation, benzofuran-2-boronic acid should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C.[3][4] For long-term storage, refrigeration is crucial.[5]
Q3: What are the visual signs of degradation of my benzofuran boronic acid?
A3: While visual inspection can be helpful, it is not always a reliable indicator of degradation. The most accurate way to assess the purity of your benzofuran boronic acid is through analytical techniques like NMR spectroscopy. The presence of signals corresponding to benzofuran would indicate that protodeboronation has occurred. A broadened or depressed melting point compared to the literature value can also suggest the presence of impurities.[5]
Q4: Can I use benzofuran boronic acid directly in a Suzuki-Miyaura coupling reaction?
A4: While it is possible, using benzofuran boronic acid directly can be challenging due to its potential instability.[2] To minimize protodeboronation, it is often recommended to use a protected form of the boronic acid, such as a pinacol ester, a diethanolamine (DABO) boronate, or an N-methyliminodiacetyl (MIDA) boronate.[1][2][5][6] These derivatives provide a slow release of the active boronic acid during the reaction, keeping its concentration low and thus minimizing the undesired side reaction.[1]
Troubleshooting Guides
Problem 1: Low yield of the desired cross-coupling product and significant formation of benzofuran.
| Potential Cause | Troubleshooting Steps |
| High rate of protodeboronation of the free boronic acid. | 1. Use a protected form: Convert the benzofuran boronic acid to its pinacol, MIDA, or DABO ester prior to the coupling reaction.[2][5][6] This slow-release strategy is highly effective.[1] 2. Optimize reaction pH: The rate of protodeboronation is highly pH-dependent.[7] For heteroaromatic boronic acids, extreme pH values (either highly acidic or highly basic) can sometimes suppress protodeboronation, though the optimal pH should be determined empirically.[1] 3. Lower the reaction temperature: If feasible for the coupling reaction, reducing the temperature can decrease the rate of protodeboronation. 4. Ensure anhydrous conditions: Water can facilitate protodeboronation; therefore, using anhydrous solvents and reagents is recommended.[5] |
| Suboptimal catalyst system. | 1. Choose a highly active catalyst: For potentially unstable boronic acids, a highly active palladium catalyst system can promote a rapid cross-coupling reaction that outcompetes the slower protodeboronation. Consider using a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[5] |
| Incorrect base selection. | 1. Screen different bases: The choice of base can influence the rate of both the desired reaction and protodeboronation. Common bases to screen include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and fluorides (CsF).[8] |
Problem 2: Inconsistent results between batches of benzofuran boronic acid.
| Potential Cause | Troubleshooting Steps |
| Degradation of the boronic acid during storage. | 1. Verify purity before use: Always check the purity of the benzofuran boronic acid by NMR or another suitable analytical method before setting up a reaction, especially if it has been stored for an extended period. 2. Implement proper storage: Ensure the boronic acid is stored at -20°C under an inert atmosphere.[3][4] |
| Variability in commercial batches. | 1. Consider in-house preparation or protection: If commercial batches are inconsistent, consider synthesizing the benzofuran boronic acid or its stable derivative (e.g., MIDA boronate) in-house to ensure consistent quality.[2][6][9] |
Data Presentation
Table 1: Stability of 2-Substituted Heteroaromatic Boronic Acids and Their MIDA Boronates
| Entry | Boronic Acid (1) | % Purity of 1 after 15 days on benchtop | MIDA Boronate (2) | % Purity of 2 after ≥60 days on benchtop |
| 1 | 2-Furanboronic acid | <5 | 2-Furan-MIDA boronate | >98 |
| 2 | 2-Benzofuranboronic acid | Not explicitly stated, but known to be unstable[2] | 2-Benzofuran-MIDA boronate | >98 |
| 3 | 2-Thiopheneboronic acid | Not explicitly stated, but known to be unstable[2] | 2-Thiophene-MIDA boronate | >98 |
| 4 | 2-Pyrroleboronic acid | <5 | 2-Pyrrole-MIDA boronate | >98 |
| 5 | 2-Indoleboronic acid | <5 | 2-Indole-MIDA boronate | >98 |
Data adapted from a study on the stability of various boronic acids and their MIDA boronates, highlighting the significant stabilizing effect of the MIDA group.[2]
Table 2: Comparison of Yields in Suzuki-Miyaura Coupling Using Free Boronic Acid vs. MIDA Boronate
| Entry | Boronic Acid/MIDA Boronate | Coupling Partner | Product | Yield (Boronic Acid) | Yield (MIDA Boronate) |
| 1 | 2-Benzofuran | 4-Chloroanisole | 2-(4-Methoxyphenyl)benzofuran | 50% | 92% |
| 2 | 2-Thiophene | 4-Chloroanisole | 2-(4-Methoxyphenyl)thiophene | 37% | 94% |
| 3 | 2-Indole | 4-Chloroanisole | 2-(4-Methoxyphenyl)indole | 14% | 93% |
This table demonstrates the dramatic improvement in cross-coupling yields when using the air-stable MIDA boronate of 2-benzofuran compared to the free boronic acid.[2]
Experimental Protocols
Protocol 1: Synthesis of 2-Benzofurylboronic Acid Pinacol Ester
This protocol is a preventative measure to stabilize the boronic acid before its use in a cross-coupling reaction.
-
Materials:
-
2-Benzofuranboronic acid
-
Pinacol
-
Anhydrous toluene
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 2-benzofuranboronic acid (1.0 eq) and pinacol (1.1 eq).
-
Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification.[5]
-
Protocol 2: Suzuki-Miyaura Cross-Coupling of 2-Benzofurylboronic Acid
This protocol outlines a general procedure for the cross-coupling reaction.
-
Materials:
-
Aryl halide (1.0 equiv)
-
2-Benzofurylboronic acid (or its pinacol/MIDA/DABO ester) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 equiv)
-
Degassed solvent (e.g., dioxane, THF, toluene, with or without water)
-
-
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, 2-benzofurylboronic acid (or its derivative), base, and the palladium catalyst (and ligand, if applicable).
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 4-12 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add brine solution to the mixture.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylbenzofuran.[10]
-
Visualizations
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. 98437-24-2|Benzofuran-2-boronic acid|BLD Pharm [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 8. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for Coupling Reactions with (5-Methoxybenzofuran-2-yl)boronic acid
Welcome to the technical support center for optimizing coupling reactions involving (5-Methoxybenzofuran-2-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting catalyst loading for Suzuki-Miyaura coupling with this compound?
A typical starting point for palladium catalyst loading in Suzuki-Miyaura coupling reactions is between 1-5 mol%.[1] For initial screening, a concentration of 2-3 mol% is often effective.[1] Under highly optimized conditions or with very active catalyst systems, the loading can sometimes be reduced to as low as 0.5 mol%.[2] Conversely, for challenging coupling partners, a higher initial loading of up to 10 mol% may be required to achieve a satisfactory reaction rate and yield.[1]
Q2: How does the choice of ligand impact the optimal catalyst loading?
The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are often effective for coupling heteroarylboronic acids.[1] The choice of ligand can significantly influence the required catalyst loading. More efficient ligands can enable lower catalyst loadings by promoting faster reaction rates and improving catalyst stability. The typical ligand to palladium ratio is 2:1 for monodentate ligands.[1]
Q3: What are the most common side reactions observed during the coupling of this compound, and how can they be minimized?
The most common side reactions are protodeboronation and homocoupling.
-
Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is particularly common with electron-rich heteroarylboronic acids like this compound, especially in the presence of water and strong bases at elevated temperatures.[3][4]
-
Solutions:
-
Use milder bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[5]
-
Employ anhydrous reaction conditions by thoroughly drying solvents and reagents.[3]
-
Convert the boronic acid to a more stable derivative, such as a pinacol ester, which provides a "slow-release" of the active boronic acid.[3]
-
Operate at the lowest effective temperature.[3]
-
-
-
Homocoupling of the boronic acid can occur, especially in the presence of oxygen or when using a Pd(II) precatalyst that requires in-situ reduction.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Suzuki-Miyaura coupling of this compound.
Issue 1: Low to No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium precatalyst. Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands.[5] |
| Inefficient Transmetalation | The choice of base is critical. For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be more effective.[1] Ensure the base is a fine powder and dissolves sufficiently. |
| Poor Reagent Quality | Use freshly prepared or purified this compound. Consider using a more stable boronic acid surrogate like a pinacol ester.[3] |
| Poor Solubility | Ensure that both the boronic acid and the coupling partner are soluble in the chosen solvent system. Mixtures like dioxane/water or THF/water are commonly used.[3] |
Issue 2: Significant Protodeboronation
| Potential Cause | Recommended Solution |
| Presence of Protic Solvents/Impurities | Use rigorously dried solvents and reagents. |
| Strong Basic Conditions | Switch to a milder base like K₂CO₃ or KF.[5] |
| High Reaction Temperature | Lower the reaction temperature to the minimum required for the reaction to proceed.[3] |
Issue 3: Formation of Homocoupling Byproducts
| Potential Cause | Recommended Solution |
| Oxygen Contamination | Thoroughly degas the reaction mixture and maintain a strict inert atmosphere (Argon or Nitrogen).[5] |
| Inefficient Pd(II) Precatalyst Reduction | Use a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a modern, highly active precatalyst. |
| Incorrect Stoichiometry | Use a slight excess of the boronic acid (1.1-1.2 equivalents) relative to the aryl halide. |
Data Presentation
Table 1: Optimization of Catalyst Loading for a Model Suzuki-Miyaura Coupling
| Entry | Palladium Catalyst | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | 3 | SPhos | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 85 |
| 2 | Pd(OAc)₂ | 2 | SPhos | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 82 |
| 3 | Pd(OAc)₂ | 1 | SPhos | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 75 |
| 4 | Pd(OAc)₂ | 0.5 | SPhos | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 60 |
| 5 | PdCl₂(dppf) | 3 | - | K₂CO₃ | DMF | 110 | 78 |
| 6 | XPhos Pd G3 | 2 | - | K₃PO₄ | THF/H₂O (10:1) | 80 | 92 |
Data presented is representative and may require optimization for specific substrates.
Experimental Protocols
Detailed Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/Water, 4:1 mixture)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide, this compound, and the base.
-
Seal the vessel and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
In a separate vial, dissolve the palladium catalyst and ligand in a small amount of the degassed solvent.
-
Add the catalyst solution to the reaction vessel via syringe.
-
Add the remaining degassed solvent to the reaction vessel via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting logic for low yield issues.
References
Technical Support Center: (5-Methoxybenzofuran-2-yl)boronic acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (5-Methoxybenzofuran-2-yl)boronic acid in cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki-Miyaura cross-coupling reactions with this compound, focusing on identifying the root cause and providing actionable solutions.
Issue 1: Low or No Yield of the Desired Cross-Coupled Product
| Potential Cause | Recommended Action |
| Catalyst Inactivity | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it needs to be reduced in situ. Consider using a fresh batch or a more robust, air-stable precatalyst.[1] |
| Oxygen Contamination | Thoroughly degas the solvent and reaction mixture. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the experiment. Oxygen can lead to catalyst decomposition and promote homocoupling of the boronic acid.[1] |
| Reagent Purity | Verify the purity of all reagents, including the aryl halide and the boronic acid. This compound can degrade over time. |
| Suboptimal Base or Solvent | The choice of base and solvent is critical. The base should be strong enough to facilitate transmetalation but not so strong as to cause degradation. For anhydrous reactions, ensure the base is dry and finely powdered. For biphasic reactions, ensure vigorous stirring.[1] |
| Poor Reagent Solubility | Screen different solvents or solvent mixtures to ensure all components are adequately dissolved at the reaction temperature. Additives like trimethyl borate can sometimes enhance solubility.[2] |
Issue 2: Significant Formation of 5-Methoxybenzofuran (Protodeboronation Product)
Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common side reaction with electron-rich heteroaryl boronic acids.[1][3]
| Potential Cause | Recommended Action |
| Presence of Protic Solvents (especially water) | Water is a primary proton source for this side reaction. Switching to anhydrous conditions can significantly reduce protodeboronation.[1] If aqueous conditions are necessary, minimize the amount of water. |
| Strong Base in Aqueous Media | Strong bases can accelerate protodeboronation. Consider using a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1] |
| Prolonged Reaction Time or High Temperature | Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation. Lowering the reaction temperature may also be beneficial. |
| Inherent Instability of the Boronic Acid | Consider converting the boronic acid to a more stable derivative, such as a potassium trifluoroborate salt or a diethanolamine adduct, which can be used directly in the coupling reaction.[4][5] |
Issue 3: Formation of 2,2'-bi(5-methoxybenzofuran) (Homocoupling Product)
Homocoupling is the dimerization of the boronic acid, which can be a significant side reaction.
| Potential Cause | Recommended Action |
| Presence of Oxygen | Rigorous exclusion of oxygen is crucial to suppress homocoupling. Ensure the reaction setup is properly purged with an inert gas.[1] |
| Palladium(II) Mediated Pathway | Homocoupling can occur via a stoichiometric reaction between Pd(II) and the boronic acid. Minimizing the amount of Pd(II) at the start of the reaction by using a Pd(0) source or an efficient precatalyst can be helpful. |
| Suboptimal Ligand Choice | The choice of phosphine ligand can influence the rate of homocoupling versus cross-coupling. Screening different ligands may be necessary to find one that favors the desired reaction pathway. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound in Suzuki-Miyaura coupling?
A1: The two most prevalent side reactions are protodeboronation, leading to the formation of 5-methoxybenzofuran, and homocoupling, which results in the dimer 2,2'-bi(5-methoxybenzofuran).[1][3]
Q2: How does the methoxy group on the benzofuran ring affect the reactivity of the boronic acid?
A2: The methoxy group is electron-donating, which makes the benzofuran ring electron-rich. This can increase the rate of transmetalation in the Suzuki-Miyaura catalytic cycle. However, electron-rich heteroaryl boronic acids are often more susceptible to protodeboronation.[1] The oxygen of the methoxy group can also potentially chelate to the palladium center, which may influence the reaction's atropisomer distribution in certain cases.[6]
Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A3: A good starting point would be to use a palladium precatalyst like Pd(dppf)Cl₂ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos, XPhos). A base such as K₂CO₃ or K₃PO₄ in a solvent system like dioxane/water or toluene is commonly employed. The reaction is typically heated to 80-110 °C.[4][7] However, optimization is often necessary for specific substrates.
Q4: Can I use this compound in other cross-coupling reactions besides Suzuki-Miyaura?
A4: Yes, this boronic acid can also be a competent coupling partner in other transition metal-catalyzed reactions, such as the copper-catalyzed Chan-Lam coupling for the formation of carbon-heteroatom bonds (e.g., with amines, amides, phenols, and alcohols).[8]
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 2-Arylbenzofurans
This table summarizes the optimization of reaction conditions for the coupling of an aryl bromide with an arylboronic acid to yield a 2-arylbenzofuran derivative. While the specific substrates are 2-(4-bromophenyl)benzofuran and 4-methoxyphenylboronic acid, the conditions are highly relevant for the coupling of this compound with aryl bromides.[7]
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | PdCl₂ | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 55 |
| 2 | Pd(OAc)₂ | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 61 |
| 3 | Pd(II) complex | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 91 |
Table 2: Suzuki-Miyaura Coupling of Potassium Benzofuran-2-yltrifluoroborate with Various Aryl Halides
This table presents the yields for the coupling of potassium benzofuran-2-yltrifluoroborate, a stable derivative of 2-benzofurylboronic acid, with a range of aryl halides.[4][9]
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Chlorobenzonitrile | 4-(Benzofuran-2-yl)benzonitrile | 92 |
| 2 | 4-Bromobenzonitrile | 4-(Benzofuran-2-yl)benzonitrile | 90 |
| 3 | 1-Bromo-4-nitrobenzene | 2-(4-Nitrophenyl)benzofuran | 85 |
| 4 | 4-Bromoanisole | 2-(4-Methoxyphenyl)benzofuran | 88 |
| 5 | 2-Bromotoluene | 2-(o-Tolyl)benzofuran | 81 |
| Reactions were carried out using 0.25 mmol of aryl halide, 0.26 mmol of potassium benzofuran-2-yltrifluoroborate, 3 mol % of Pd(OAc)₂ and 6 mol % of RuPhos in n-butanol at 100 °C. |
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl halide (e.g., aryl bromide or aryl chloride) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O (4:1))
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, base, and palladium catalyst.
-
Seal the vessel and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 4-12 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a brine solution to the mixture.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired product.[4]
Visualizations
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media [mdpi.com]
- 8. This compound | 551001-79-7 | Benchchem [benchchem.com]
- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Boronic Acid Stability in Copper-Mediated Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with boronic acid degradation in copper-mediated cross-coupling reactions, such as the Chan-Lam coupling.
Frequently Asked Questions (FAQs)
Q1: What are the main pathways for boronic acid degradation in copper-mediated reactions?
A1: Boronic acids are susceptible to several degradation pathways in the presence of copper catalysts, which can compete with the desired cross-coupling reaction. The primary degradation routes include:
-
Protodeboronation: This is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[1][2] This undesired side reaction can be promoted by acidic or basic conditions, and is often observed in metal-catalyzed coupling reactions.[1][2]
-
Oxidation: The boronic acid can be oxidized, often to the corresponding phenol. This process can be mediated by the copper catalyst, especially in the presence of an oxidant like air.[3]
-
Homocoupling: Two molecules of the boronic acid can couple to form a symmetrical biaryl compound. This is a common side reaction in copper-catalyzed reactions and can be promoted by oxygen.[4][5][6]
Q2: What is protodeboronation and what factors promote it?
A2: Protodeboronation is a chemical reaction that results in the replacement of a boronic acid group with a hydrogen atom.[2] This is a significant side reaction in many cross-coupling reactions that utilize boronic acids.[2] The propensity for a boronic acid to undergo protodeboronation is influenced by several factors, including:
-
Reaction pH: Both acidic and basic conditions can catalyze protodeboronation.[1][7]
-
Copper Catalyst: Copper salts, such as copper(II) acetate, can promote protodeboronation.[8][9]
-
Atmosphere: The presence of oxygen can promote copper-catalyzed protodeboronation.[1][9]
-
Substrate Electronics: The electronic properties of the organic substituent on the boronic acid can influence its susceptibility to protodeboronation.
Q3: How can I minimize the homocoupling of my boronic acid?
A3: The homocoupling of boronic acids is a common side reaction that forms a symmetrical biaryl product.[4][5] To minimize this unwanted reaction, consider the following strategies:
-
Deoxygenate the reaction mixture: Boronic acid homocoupling is often promoted by oxygen.[6] Deoxygenating the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce homocoupling.[6]
-
Control the addition of the boronic acid: Pre-heating the reaction mixture containing the catalyst, base, and other coupling partner before adding the boronic acid can sometimes suppress homocoupling.[6]
-
Use of Additives: Certain additives may help to suppress homocoupling, though this is often system-dependent.
Q4: Are there more stable alternatives to boronic acids for copper-mediated coupling reactions?
A4: Yes, several boronic acid surrogates have been developed that exhibit greater stability and can be used in "slow release" strategies to minimize degradation. These include:
-
Organotrifluoroborates: These compounds are generally more stable than the corresponding boronic acids and can slowly release the boronic acid under the reaction conditions.[2][10]
-
MIDA boronates: N-methyliminodiacetic acid (MIDA) boronates are air-stable crystalline compounds that can slowly release the boronic acid in situ, which is particularly useful for unstable boronic acids like 2-heterocyclic, vinyl, and cyclopropyl derivatives.[2][11]
Troubleshooting Guides
Issue 1: Low yield of the desired cross-coupled product and significant formation of the protodeboronated arene.
This issue is likely due to significant protodeboronation of the starting boronic acid.
Troubleshooting Steps:
-
Optimize the Base: The choice and amount of base can be critical. If using a strong base, consider switching to a milder base (e.g., K₂CO₃ or a hindered organic base like 2,6-lutidine).[1][12] Conversely, if the reaction is sluggish, a stronger base might be necessary, but care must be taken to avoid excessive protodeboronation.
-
Control the Atmosphere: While some copper-catalyzed reactions like the Chan-Lam coupling are often run open to air, if protodeboronation is severe, try running the reaction under an inert atmosphere (N₂ or Ar) to see if it improves the yield of the desired product.[9]
-
Modify the Solvent: The solvent can influence the rate of both the desired reaction and the protodeboronation. If using an aqueous solvent, consider switching to an anhydrous organic solvent.
-
Use a Boronic Acid Surrogate: For particularly sensitive boronic acids, using a more stable derivative like a trifluoroborate or a MIDA boronate can be an effective strategy.[2][10][11]
Caption: A decision tree for troubleshooting protodeboronation.
Issue 2: Formation of a significant amount of biaryl homocoupling product.
This indicates that the self-coupling of the boronic acid is competing effectively with the desired cross-coupling reaction.
Troubleshooting Steps:
-
Exclude Oxygen: The primary strategy is to rigorously exclude oxygen from the reaction. This involves using a properly dried and deoxygenated solvent and maintaining an inert atmosphere (N₂ or Ar) throughout the reaction.[6]
-
Modify Reaction Temperature: The homocoupling reaction may have a different temperature dependence than the cross-coupling reaction. Try running the reaction at a lower temperature to see if the selectivity for the cross-coupled product improves.
-
Change the Copper Source: Different copper salts (e.g., Cu(OAc)₂, CuI, CuTC) can have different catalytic activities and propensities for promoting homocoupling.[13] Experimenting with different copper sources may be beneficial.
-
Ligand Modification: If a ligand is used, its electronic and steric properties can influence the relative rates of homocoupling and cross-coupling. Trying a different ligand or modifying the ligand-to-copper ratio could be effective.
| Boronic Acid | Reaction Conditions | Atmosphere | Homocoupling Yield (%) | Cross-Coupling Yield (%) |
| Phenylboronic acid | Cu(OAc)₂, Pyridine, CH₂Cl₂, rt | Air | ~15-25% | ~75-85% |
| Phenylboronic acid | Cu(OAc)₂, Pyridine, CH₂Cl₂, rt | Nitrogen | <5% | >95% |
Note: These are representative values and actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for a Copper-Mediated Cross-Coupling Reaction (Chan-Lam Type)
This protocol provides a general starting point for a Chan-Lam C-N or C-O cross-coupling reaction.
Materials:
-
Aryl boronic acid
-
Amine or alcohol coupling partner
-
Copper(II) acetate (Cu(OAc)₂)
-
Base (e.g., pyridine, triethylamine, or K₂CO₃)
-
Solvent (e.g., dichloromethane (DCM), toluene, or methanol)
-
Reaction vessel (e.g., round-bottom flask)
-
Stir bar
-
Inert atmosphere setup (if required)
Procedure:
-
To a reaction vessel equipped with a stir bar, add the aryl boronic acid (1.2-2.0 equivalents), the amine or alcohol (1.0 equivalent), and the copper(II) acetate (1.0-2.0 equivalents).
-
Add the solvent (to achieve a concentration of ~0.1-0.5 M with respect to the limiting reagent).
-
Add the base (2.0-3.0 equivalents).
-
If running under an inert atmosphere, degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: A general workflow for a copper-mediated cross-coupling reaction.
Signaling Pathways and Mechanisms
Mechanism of Protodeboronation
Protodeboronation can proceed through different pathways depending on the reaction conditions. The diagram below illustrates a simplified general mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper-catalyzed protodeboronation of arylboronic acids in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. books.rsc.org [books.rsc.org]
- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chan-Lam Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Boroxine Formation in Boronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, preventing, and managing boroxine formation in reactions involving boronic acids.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving boronic acids and their propensity to form boroxines.
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield in Suzuki-Miyaura Coupling | 1. Inactive Boron Species: The boronic acid may have significantly converted to the corresponding boroxine, which, in some cases, can be a less reactive coupling partner.[1] 2. Incorrect Stoichiometry: If a substantial portion of the boronic acid has converted to its boroxine, the effective molar quantity of the boron reagent is lower than calculated based on the boronic acid monomer.[2] | 1. Hydrolyze the Boroxine: Before starting the reaction, or if the reaction is sluggish, consider adding a small amount of water to the reaction mixture to shift the equilibrium back to the boronic acid.[1] Recrystallizing the boronic acid from a solvent system containing water can also convert the boroxine back to the acid.[3] 2. Use Boronic Acid Derivatives: Employ more stable boronic acid surrogates like pinacol esters or MIDA boronates, which are less prone to boroxine formation and can provide a "slow-release" of the active boronic acid under reaction conditions.[1][3] |
| Appearance of an Oily or Sticky Boronic Acid Reagent | Boroxine Formation: Boronic acids can dehydrate upon storage or heating to form boroxines, which are often oily or waxy solids.[2] | For many applications, this mixture of boronic acid and boroxine can be used directly, as the boroxine is often in equilibrium with the acid in the reaction mixture.[2] However, for reactions sensitive to precise stoichiometry, purification by recrystallization from an aqueous solvent is recommended to hydrolyze the boroxine.[4] |
| Unexpected Peaks in ¹H or ¹¹B NMR Spectrum | Presence of Boroxine: The formation of boroxines will result in a different set of signals in both ¹H and ¹¹B NMR spectra compared to the pure boronic acid. | In ¹¹B NMR, boroxines typically resonate slightly downfield (around δ 33 ppm) compared to the corresponding boronic acids (around δ 30 ppm). The boroxine signal is also often broader.[5] In ¹H NMR, the signals for the protons on the organic substituent will be shifted and may appear more complex due to the trimeric structure. |
| Difficulty in Purifying the Crude Product | Boroxine Impurities: Boroxines can have different solubility profiles compared to their corresponding boronic acids, complicating purification by chromatography or crystallization. | 1. Aqueous Workup: Washing the crude product with water can help hydrolyze the boroxine back to the more polar boronic acid, which can then be separated. 2. Recrystallization: Recrystallizing the crude product from a solvent mixture containing water is an effective method for converting the boroxine impurity to the desired boronic acid.[4] 3. Diethanolamine Adduct Formation: For difficult-to-purify boronic acids, derivatization with diethanolamine can form a crystalline adduct that precipitates, leaving impurities in solution. The pure boronic acid can then be recovered by acid hydrolysis of the adduct.[3] |
Frequently Asked Questions (FAQs)
Q1: What is a boroxine and why does it form?
A1: A boroxine is a six-membered ring containing alternating boron and oxygen atoms, which is the cyclic trimer anhydride of a boronic acid.[6] Its formation is a reversible dehydration reaction where three molecules of a boronic acid condense, releasing three molecules of water.[7][8] This process is entropically driven and can be promoted by heat or anhydrous conditions.[7]
Q2: How can I prevent boroxine formation during storage?
A2: To minimize boroxine formation during storage, boronic acids should be kept in a cool, dry place in a tightly sealed container.[2] Storing under an inert atmosphere like nitrogen or argon can also help prevent degradation.[2] For long-term storage, refrigeration is often recommended.
Q3: Does the electronic nature of the substituent on the boronic acid affect boroxine formation?
A3: Yes, the electronic properties of the substituent have a significant impact on the boronic acid-boroxine equilibrium. Electron-donating groups on an arylboronic acid tend to favor the formation of the corresponding boroxine.[7][9] Conversely, electron-withdrawing groups can shift the equilibrium towards the boronic acid.[7]
Q4: Can I use a boronic acid that has partially converted to a boroxine directly in my reaction?
A4: In many cases, particularly in Suzuki-Miyaura cross-coupling reactions, the boroxine can act as a competent coupling partner, as it is in equilibrium with the boronic acid under the reaction conditions.[1][2] However, the presence of the boroxine can complicate stoichiometry calculations.[2] If precise stoichiometry is critical, it is best to either purify the boronic acid or use a stabilized derivative.
Q5: Are there more stable alternatives to boronic acids that are less prone to boroxine formation?
A5: Yes, several derivatives of boronic acids exhibit enhanced stability. The most common are boronate esters, such as pinacol esters, and N-methyliminodiacetic acid (MIDA) boronates.[3][10] These derivatives protect the boronic acid functionality from dehydration and other degradation pathways and can release the active boronic acid in a controlled manner under specific reaction conditions.[1][3]
Data Presentation
Table 1: Thermodynamic Parameters for the Formation of Tris(4-substituted phenyl)boroxines
The following table summarizes the effect of para-substituents on the equilibrium constant (Keq), enthalpy (ΔH), and entropy (ΔS) for the formation of boroxines from their corresponding phenylboronic acids in CDCl₃ at 298 K.[7]
| Substituent (R) | Keq (M⁻²) | ΔH (kJ mol⁻¹) | ΔS (J K⁻¹ mol⁻¹) |
| OMe | 1.1 | 13.0 | 36.5 |
| Me | 0.50 | 13.8 | 36.1 |
| H | 0.32 | 14.3 | 37.8 |
| Cl | 0.11 | 15.1 | 35.7 |
| CN | 0.021 | 16.8 | 35.3 |
Data sourced from Tokunaga et al. (2002) and presented in a review by Ishihara et al. (2013).[7]
Experimental Protocols
Protocol 1: ¹¹B NMR Spectroscopy for the Identification of Boroxines
This protocol outlines the general procedure for using ¹¹B NMR spectroscopy to detect the presence of boroxines in a boronic acid sample.
Materials:
-
Boronic acid sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
External reference standard (BF₃·OEt₂, δ = 0.0 ppm)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the boronic acid sample in 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Instrument Setup:
-
Tune the NMR spectrometer to the ¹¹B frequency.
-
Lock the spectrometer using the deuterated solvent signal.
-
Shim the magnetic field to obtain optimal resolution.
-
-
Data Acquisition:
-
Acquire the ¹¹B NMR spectrum. Due to the quadrupolar nature of the boron nucleus, signals are often broad, so a larger number of scans may be necessary to achieve a good signal-to-noise ratio.
-
Use a spectral width that encompasses the expected chemical shift range for boronic acids and boroxines (e.g., from 40 ppm to 20 ppm).
-
-
Data Processing and Analysis:
-
Process the spectrum with an appropriate line broadening factor (e.g., 10-50 Hz) to improve the signal-to-noise ratio.
-
Reference the spectrum to the external standard (BF₃·OEt₂ at δ = 0.0 ppm).
-
Analyze the spectrum for the presence of signals corresponding to the boronic acid (typically around δ 30 ppm) and the boroxine (typically around δ 33 ppm).[5] The relative integration of these signals can provide a semi-quantitative measure of the boronic acid to boroxine ratio.
-
Protocol 2: Recrystallization to Convert Boroxine to Boronic Acid
This protocol describes a general method for the purification of a boronic acid containing a significant amount of its corresponding boroxine.
Materials:
-
Crude boronic acid containing boroxine
-
A suitable solvent system containing water (e.g., water, ethanol/water, acetone/water)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude boronic acid in an Erlenmeyer flask. Add a minimal amount of the chosen aqueous solvent system.
-
Heating: Gently heat the mixture with stirring on a hot plate until the solid completely dissolves. Add more hot solvent in small portions if necessary to achieve full dissolution.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Complete Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of the recrystallized boronic acid.
-
Isolation: Collect the purified boronic acid crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified boronic acid crystals under vacuum or in a desiccator.
Mandatory Visualization
Caption: The reversible equilibrium between a boronic acid and its corresponding boroxine.
Caption: A decision-making workflow for troubleshooting low yields in boronic acid reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Boroxine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purifying Boronic Acids with Column Chromatography
Welcome to our technical support center for the purification of boronic acids using column chromatography. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of boronic acids and offers practical solutions.
Issue 1: The boronic acid is decomposing on the silica gel column.
Answer:
Boronic acids can be sensitive to the acidic nature of standard silica gel, leading to degradation and low recovery. Here are several strategies to mitigate this issue:
-
Use a less acidic stationary phase: Consider using neutral alumina or a deactivated silica gel.
-
Modify the silica gel: Impregnating the silica gel with boric acid can help suppress the over-adsorption and degradation of boronic acid esters.[1][2]
-
Add a modifier to the mobile phase: A small amount of a weak acid, like acetic acid, can sometimes improve the chromatography of acidic compounds on silica gel. However, this should be used with caution as it can also promote decomposition.[3]
-
Consider reverse-phase chromatography: For polar boronic acids, reverse-phase chromatography on a C18 column can be a viable alternative to normal-phase chromatography.[4][5]
Issue 2: The boronic acid is streaking or tailing on the column.
Answer:
Streaking or tailing is often a sign of strong interaction between the analyte and the stationary phase, or poor solubility in the mobile phase. To address this:
-
Optimize the mobile phase:
-
For normal-phase chromatography, gradually increase the polarity of the eluent. A common solvent system is a gradient of ethyl acetate in hexanes. For more polar boronic acids, acetone or even methanol may be required as part of the eluent.[3]
-
For reverse-phase chromatography, a gradient of acetonitrile or methanol in water is typically used. Adjusting the pH of the aqueous phase can also improve peak shape.
-
-
Check for overloading: Injecting too much sample onto the column can lead to band broadening and tailing. Try reducing the sample load.
-
Dry loading: If the compound has poor solubility in the initial mobile phase, consider adsorbing the crude material onto a small amount of silica gel (dry loading) before loading it onto the column.[6]
Issue 3: Poor recovery of the boronic acid from the column.
Answer:
Low recovery can be due to irreversible adsorption onto the stationary phase or decomposition. In addition to the solutions for Issue 1, consider the following:
-
Alternative purification methods: If column chromatography consistently gives poor yields, other purification techniques might be more suitable. These include:
-
Recrystallization: This is an effective method for purifying solid boronic acids.[3]
-
Acid-base extraction: Boronic acids are weakly acidic and can sometimes be purified by extracting into a basic aqueous solution, washing away neutral impurities, and then re-acidifying to recover the product.[4][7]
-
Diethanolamine adduct formation: Reacting the crude boronic acid with diethanolamine can form a crystalline adduct that can be easily separated. The pure boronic acid can then be regenerated.[4][5][8]
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying boronic acids by column chromatography?
A1: The optimal stationary phase depends on the specific properties of the boronic acid.
-
Silica gel is the most common stationary phase, but its acidity can cause issues.[3][4]
-
Boric acid-impregnated silica gel is a good option to reduce degradation of boronic acid esters.[1][2]
-
Neutral alumina can be a good alternative for acid-sensitive compounds.[3]
-
C18-functionalized silica gel (reverse-phase) is suitable for polar boronic acids and can prevent the degradation sometimes observed on normal-phase silica.[4][5]
Q2: How do I choose the right mobile phase for my boronic acid purification?
A2: Thin-layer chromatography (TLC) is an essential tool for determining the appropriate mobile phase.[6]
-
For normal-phase chromatography: Start with a non-polar solvent like hexanes and gradually add a more polar solvent such as ethyl acetate or acetone until the desired separation is achieved. An Rf value of 0.2-0.4 for the product is generally ideal for column chromatography.[6]
-
For reverse-phase chromatography: Use a polar solvent system like water/acetonitrile or water/methanol. The retention of the boronic acid can be adjusted by changing the ratio of the organic solvent.
Q3: My boronic acid is an oil and cannot be recrystallized. What is the best way to purify it?
A3: For oily boronic acids, column chromatography is often the method of choice. If standard silica gel chromatography is problematic, consider using boric acid-impregnated silica gel or reverse-phase chromatography.[1][2][4] Alternatively, derivatization with diethanolamine to form a solid adduct can be a very effective purification strategy.[4][5][8]
Q4: What are the common impurities found with boronic acids?
A4: Common impurities include starting materials, byproducts from the reaction, and degradation products of the boronic acid itself. A very common impurity is the corresponding boroxine (a cyclic anhydride formed from three boronic acid molecules), which can form upon standing or during workup.[8] Protodeboronation, the cleavage of the C-B bond, is another common side reaction.[9]
Experimental Protocols
Protocol 1: Purification of a Boronic Acid using Flash Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude boronic acid in a minimal amount of the mobile phase or a suitable solvent. Alternatively, pre-adsorb the sample onto a small amount of silica gel.
-
Elution: Apply the sample to the top of the column and begin eluting with the mobile phase, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.[6]
Protocol 2: Preparation of Boric Acid-Impregnated Silica Gel
This protocol is adapted from a method developed for the purification of pinacol boronic esters, which can also be applied to boronic acids to minimize on-column degradation.[2]
-
Preparation of Boric Acid Solution: Prepare a saturated solution of boric acid in an appropriate solvent (e.g., a mixture of ethyl acetate and hexanes).
-
Impregnation: Add silica gel to the boric acid solution and stir the slurry for a few minutes.
-
Solvent Removal: Remove the solvent by rotary evaporation until a free-flowing powder is obtained.
-
Column Packing: The boric acid-impregnated silica gel is now ready to be used for packing the column as described in Protocol 1.
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical Boronic Acid
| Purification Method | Stationary Phase | Mobile Phase | Typical Yield (%) | Typical Purity (%) | Notes |
| Standard Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate | 40-60 | 85-95 | Prone to decomposition for sensitive boronic acids. |
| Modified Flash Chromatography | Boric Acid-Impregnated Silica | Hexane/Ethyl Acetate | 70-85 | >98 | Reduces on-column degradation.[2] |
| Reverse-Phase Chromatography | C18 Silica Gel | Water/Acetonitrile | 60-80 | >97 | Good for polar boronic acids.[4] |
| Recrystallization | N/A | Various Solvents | 50-90 | >99 | Only applicable to solid compounds.[3] |
| Diethanolamine Adduct | N/A | Diethyl Ether | 60-85 | >99 | Effective for compounds that are difficult to crystallize or purify by chromatography.[8] |
Visualizations
Caption: Workflow for Boronic Acid Purification by Column Chromatography.
Caption: Troubleshooting Logic for Boronic Acid Chromatography Issues.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Recrystallization methods for (5-Methoxybenzofuran-2-yl)boronic acid
Technical Support Center: (5-Methoxybenzofuran-2-yl)boronic acid
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Crude this compound can contain several impurities depending on the synthetic and work-up procedures. Common impurities include:
-
Boroxine: A cyclic anhydride formed from the dehydration of three boronic acid molecules. Commercial boronic acids often contain varying amounts of their corresponding boroxine.[1]
-
5-Methoxybenzofuran: This can be formed via protodeboronation, a common degradation pathway for heteroaryl boronic acids, particularly at elevated temperatures or under basic conditions.[1]
-
Homocoupling byproducts: Dimerization of the boronic acid can occur, catalyzed by residual palladium from the synthesis.[1]
-
Residual solvents and reagents: Solvents and reagents from the synthesis and workup may also be present.
Q2: Which solvents are generally recommended for the recrystallization of arylboronic acids like this compound?
A2: Arylboronic acids have been successfully recrystallized from a variety of solvents. The choice of solvent depends on the specific solubility profile of the compound and its impurities. Commonly used solvents include hot water, hot ethanol, ethyl acetate, benzene, and dichloroethane.[2][3] For substituted benzofuran derivatives, solvents like ethanol and chloroform have been used for crystallization.[4] A mixed solvent system, such as ethanol/water or ethyl acetate/heptane, can also be effective.
Q3: My this compound "oils out" during recrystallization. What does this mean and how can I fix it?
A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when it comes out of solution as a liquid instead of forming crystals upon cooling. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To resolve this, you can:
-
Add more of the hot solvent to ensure the compound fully dissolves.
-
If using a mixed solvent system, add more of the solvent in which the compound is more soluble.
-
Try a different solvent with a lower boiling point.
Q4: I am getting a very low yield after recrystallization. What are the possible reasons and how can I improve it?
A4: Low yield can result from several factors:
-
Using too much solvent: The more solvent used, the more of your compound will remain dissolved in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Incomplete precipitation: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation.
-
Washing with too much or warm solvent: Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual impurities without dissolving a significant amount of the product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is not saturated. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.- Add a seed crystal of the pure compound. |
| The product "oils out" instead of crystallizing. | - The boiling point of the solvent is too high.- The solution is too concentrated. | - Add more hot solvent to fully dissolve the oil.- Reheat the solution and allow it to cool more slowly.- Consider using a different solvent or a mixed solvent system. |
| The recrystallized product is still impure. | - The cooling process was too fast, trapping impurities.- The chosen solvent did not effectively separate the product from the impurities. | - Ensure the solution cools slowly and undisturbed to room temperature before further cooling in an ice bath.- Try a different recrystallization solvent or a sequence of recrystallizations from different solvents.- Consider an alternative purification method such as acid/base extraction. |
| Low recovery of the purified product. | - Too much solvent was used.- Premature crystallization during hot filtration.- Excessive washing of the crystals. | - Use the minimum amount of hot solvent for dissolution.- Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization (Illustrative)
This protocol is a general guideline. The ideal solvent and volumes should be determined on a small scale first.
-
Solvent Selection: Based on literature for similar compounds, a polar solvent like ethanol or a mixture with water is a good starting point. Test the solubility of a small amount of crude this compound in various solvents to find one where it is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring. Add more hot solvent portion-wise until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
Protocol 2: Acid/Base Extraction for Purification
Boronic acids are acidic and can be purified by extracting into a basic aqueous solution.[5]
-
Dissolution: Dissolve the crude this compound in an organic solvent like ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous base (e.g., 1 M NaOH). The boronic acid will move into the aqueous layer as its sodium salt, leaving non-acidic impurities in the organic layer.
-
Separation: Separate the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a dilute acid (e.g., 1 M HCl) until the boronic acid precipitates out.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold water to remove any residual salts.
-
Drying: Dry the purified product. This can be followed by a recrystallization step as described in Protocol 1 for further purification.
Data Presentation
Table 1: Illustrative Solubility Data for a Structurally Similar Arylboronic Acid
Note: The following data is for Phenylboronic Acid and is intended to be illustrative of the type of solubility profile that can be expected. Actual solubility of this compound should be determined experimentally.
| Solvent | Solubility | Reference |
| Dipropyl ether | High | [6] |
| Ketones (e.g., Acetone) | High | [5][6] |
| Chloroform | Moderate | [5][6] |
| Hydrocarbons (e.g., Methylcyclohexane) | Very Low | [6] |
This table suggests that for a related compound, ethers and ketones are good dissolving solvents, while hydrocarbons could potentially be used as anti-solvents in a mixed-solvent recrystallization. The moderate solubility in chloroform suggests it could be a suitable solvent for crystallization.[6]
Mandatory Visualization
Below is a logical workflow for troubleshooting common issues during the recrystallization of this compound.
Caption: Troubleshooting workflow for recrystallization.
References
Validation & Comparative
A Head-to-Head Comparison: (5-Methoxybenzofuran-2-yl)boronic Acid vs. its Pinacol Ester in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] A key component of this reaction is the organoboron reagent. In the synthesis of complex molecules containing the valuable 5-methoxybenzofuran moiety, a common building block in pharmacologically active compounds, a choice must be made between using (5-Methoxybenzofuran-2-yl)boronic acid or its corresponding pinacol ester. This guide provides an objective comparison of these two reagents to aid in the selection of the optimal coupling partner for your specific synthetic needs.
Performance and Properties: A Tabulated Comparison
The choice between the free boronic acid and its pinacol ester derivative involves a trade-off between reactivity and stability.[2] The following table summarizes the key characteristics of each reagent.
| Feature | This compound | This compound, pinacol ester |
| Stability | Prone to decomposition, particularly protodeboronation, especially for electron-rich heterocyclic derivatives.[3] Can be unstable to storage and purification.[4] | Significantly more stable towards moisture, air, and chromatography.[5][6] This leads to a longer shelf life.[3] |
| Reactivity | Generally more reactive and can lead to faster reaction times.[4][7] | Often less reactive than the corresponding boronic acid, which may necessitate longer reaction times or more forcing conditions.[5] |
| Handling & Storage | Can be challenging to handle and often requires storage under an inert atmosphere at low temperatures.[2] | Typically a crystalline solid that is easier to handle and can be stored at room temperature.[2] |
| Purification | Purification can be difficult due to instability on silica gel.[6] | Can be purified by standard techniques like column chromatography.[2] |
| Purity of Reagent | Often more difficult to obtain in high purity due to its propensity for decomposition.[2] | Generally available in higher purity, leading to more reproducible reaction outcomes.[2] |
Experimental Data: Insights from a Close Analog
While specific comparative yield data for the 5-methoxy derivative is scarce, studies on the closely related potassium benzofuran-2-yltrifluoroborate (a stable derivative of the boronic acid) provide valuable insights into the feasibility and efficiency of Suzuki couplings with this heterocyclic system.
Table 2: Suzuki-Miyaura Coupling of Potassium Benzofuran-2-yltrifluoroborate with Various Aryl Halides [8]
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Chlorobenzonitrile | 4-(Benzofuran-2-yl)benzonitrile | 92 |
| 2 | 4-Bromobenzonitrile | 4-(Benzofuran-2-yl)benzonitrile | 90 |
| 3 | 1-Bromo-4-nitrobenzene | 2-(4-Nitrophenyl)benzofuran | 85 |
| 4 | 4-Bromoanisole | 2-(4-Methoxyphenyl)benzofuran | 88 |
| 5 | 2-Bromotoluene | 2-(o-Tolyl)benzofuran | 81 |
| Reactions were carried out using 0.25 mmol of aryl halide, 0.26 mmol of potassium benzofuran-2-yltrifluoroborate, 3 mol % of Pd(OAc)₂ and 6 mol % of RuPhos in n-butanol at 100 °C. |
This data demonstrates that high yields can be achieved with a stable derivative of the benzofuran-2-boronic acid scaffold, suggesting that both the free acid and its pinacol ester can be effective coupling partners under optimized conditions. The choice between them will largely depend on the specific requirements of the synthesis.
Experimental Protocols
The following is a general procedure for the Suzuki-Miyaura cross-coupling of a benzofuran-2-boron derivative with an aryl halide. This protocol can be adapted for either the boronic acid or its pinacol ester, with key differences noted.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv) OR this compound, pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, Toluene, DMF)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide, the boronic acid or pinacol ester, the base, and the palladium catalyst (and ligand, if applicable).
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS). Note that reactions with the boronic acid may be faster.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. Note that the pinacol by-product from the ester will need to be removed.
Visualizing the Process
To better understand the reaction and the decision-making process, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision workflow for selecting the appropriate boron reagent.
Recommendations for Reagent Selection
The choice between this compound and its pinacol ester is nuanced and depends on the specific context of the synthesis.
Choose this compound when:
-
Rapid reaction kinetics are essential. Boronic acids generally exhibit higher reactivity.[4][7]
-
The boronic acid can be used immediately after preparation or is known to be stable under the specific reaction conditions.
-
Small-scale synthesis is being performed, where handling of a less stable reagent is manageable.
Choose this compound, pinacol ester when:
-
Stability and long-term storage are critical. Pinacol esters offer significantly enhanced stability.[5][6]
-
High purity of the starting material is required for reproducible results. Pinacol esters are generally easier to purify.[2]
-
The synthesis involves multiple steps, and the boron functionality needs to be carried through several transformations.
-
Large-scale synthesis is planned, where ease of handling and stability are paramount.
Conclusion
Both this compound and its pinacol ester are valuable reagents for the synthesis of complex molecules via the Suzuki-Miyaura cross-coupling reaction. The pinacol ester provides a robust, stable, and easy-to-handle option, making it ideal for many applications, particularly in process development and large-scale synthesis. The free boronic acid, while more reactive, presents challenges in terms of stability and handling. The ultimate choice should be guided by a careful consideration of the specific requirements of the synthetic route, including reaction scale, the need for rapid kinetics, and the stability of other components in the reaction mixture.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Alternatives for (5-Methoxybenzofuran-2-yl)boronic Acid in Benzofuran Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of benzofuran scaffolds is a cornerstone of many projects. While (5-Methoxybenzofuran-2-yl)boronic acid has been a valuable building block, particularly in Suzuki-Miyaura cross-coupling reactions, a variety of alternative synthetic strategies offer distinct advantages in terms of substrate scope, reaction conditions, and overall efficiency. This guide provides an objective comparison of prominent alternatives, supported by experimental data, to inform the selection of the most suitable methodology for your research needs.
The primary alternatives to using pre-functionalized benzofuran boronic acids can be broadly categorized into several powerful synthetic transformations, including Sonogashira coupling, Heck coupling, and direct C-H activation/annulation strategies. Each of these methods offers a unique approach to constructing the benzofuran core, starting from more readily available precursors.
Comparative Analysis of Key Synthetic Methodologies
The following sections detail the most effective and widely adopted alternatives for the synthesis of benzofurans, with a focus on pathways leading to structures analogous to 5-methoxybenzofuran.
Sonogashira Coupling Followed by Cyclization
The Sonogashira coupling, a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a robust and versatile method for forming C(sp)-C(sp²) bonds. In the context of benzofuran synthesis, this reaction is typically followed by an intramolecular cyclization of the resulting 2-alkynylphenol intermediate. This two-step, often one-pot, sequence is a popular choice due to its high yields and broad functional group tolerance.[1][2][3][4][5]
General Reaction Scheme:
-
Step 1 (Sonogashira Coupling): An ortho-halophenol is coupled with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.
-
Step 2 (Cyclization): The resulting 2-alkynylphenol undergoes an intramolecular cyclization, often promoted by the base already present in the reaction mixture or by the addition of another catalyst, to form the benzofuran ring.
Experimental Data Summary:
| Starting Materials | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Iodophenol, Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | 60 | 14 | 62-65 | [6] |
| 2-Iodophenol, Terminal Alkynes | Pd(PPh₃)₄, CuI | Et₃N | THF/Et₃N | RT | 16 | High | [7] |
| 2-Bromophenols, Terminal Alkynes | Pd/C, CuI | K₂CO₃ | DMF | 100 | 12 | 75-90 | N/A |
| 2-Iodoanisoles, Terminal Alkynes | Pd catalyst | Base | Solvent | Mild | - | Excellent | [2] |
Experimental Protocol: One-Pot Synthesis of 2-Arylbenzofurans via Sonogashira Coupling and Cyclization [8]
To a solution of the 2-halophenol (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., THF or DMF, 10 mL) under an inert atmosphere, the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%) are added. A base (e.g., triethylamine, 2-3 equiv.) is then added, and the reaction mixture is stirred at a temperature ranging from room temperature to 80 °C. The progress of the reaction is monitored by TLC or GC-MS. Upon completion of the Sonogashira coupling, the reaction is often heated to a higher temperature to facilitate the intramolecular cyclization. After cooling to room temperature, the reaction mixture is worked up by adding water and extracting with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Intramolecular Heck Coupling
The intramolecular Heck reaction provides a powerful pathway for the synthesis of substituted benzofurans.[7][9][10][11] This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene tethered to the same molecule. For benzofuran synthesis, this typically involves the cyclization of an ortho-haloaryl allyl ether.
General Reaction Scheme:
An ortho-haloaryl allyl ether undergoes an intramolecular cyclization in the presence of a palladium(0) catalyst and a base to yield a 2-methylbenzofuran derivative.
Experimental Data Summary:
| Substrate | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| o-Iodoaryl vinyl ethers | Pd(OAc)₂ | PPh₃ | Ag₂CO₃ | CH₃CN | 115 | 15 | Good | [11] |
| o-Bromoaryl allyl ethers | PdCl₂ | None | K₂CO₃ | [BMIm]BF₄ | 100 | 10 | Modest to Satisfactory | [12] |
| o-Iodophenols and activated alkynes (two steps) | Pd₂(dba)₃ | P(o-tol)₃ | Ag₂CO₃ | CH₃CN | 115 | 15 | - | [13] |
Experimental Protocol: Synthesis of 2-Substituted-3-Functionalized Benzofurans via Intramolecular Heck Reaction [13]
A solution of the ortho-iodoaryl vinyl ether (1.0 mmol) in an appropriate solvent (e.g., acetonitrile, 10 mL) is prepared in a reaction vessel. To this solution are added the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), a suitable ligand (e.g., PPh₃, 10-20 mol%), and a base (e.g., Ag₂CO₃, 1.0-1.5 equiv.). The reaction vessel is sealed and heated to a temperature between 80 and 120 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, filtered to remove insoluble salts, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel.
C-H Activation and Annulation Strategies
More recent and highly efficient methods for benzofuran synthesis involve the direct C-H activation and annulation of phenols with various coupling partners, most notably alkynes.[12][13][14][15][16][17] These methods obviate the need for pre-halogenated phenols, thus offering a more atom-economical and environmentally friendly approach. Both palladium and copper catalysts have been successfully employed in these transformations.
General Reaction Scheme:
A phenol reacts directly with an internal or terminal alkyne in the presence of a transition metal catalyst and an oxidant to form the benzofuran ring in a single step.
Experimental Data Summary:
| Phenol | Alkyne | Catalyst System | Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-tert-Butylphenol | Diphenylacetylene | [RhCp*Cl₂]₂, Cu(OAc)₂ | Ag₂CO₃ | Toluene | 120 | 24 | High | |
| Various Phenols | Unactivated Internal Alkynes | Cu(OTf)₂ | Air | Decalin | 140 | 24 | Good | [12][14] |
| Phenols | Propiolates | Pd(OAc)₂, PPh₃ | CF₃CO₂Ag | Benzene | 110 | - | Good | [16] |
| 2-Arylacetic Acids | - | Pd(OAc)₂ | K₂S₂O₈ | TFA | 100 | 24 | Poor to Excellent | [15] |
Experimental Protocol: Copper-Mediated Oxidative Annulation of Phenols and Alkynes [14]
In a sealed reaction tube, the phenol (1.0 mmol), the alkyne (1.2 mmol), and the copper catalyst (e.g., Cu(OTf)₂, 10 mol%) are combined in a suitable high-boiling solvent (e.g., decalin, 5 mL). The tube is sealed, and the reaction mixture is heated to a high temperature (typically 120-160 °C) under an air or oxygen atmosphere. The reaction is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford the desired benzofuran product.
Visualizing the Synthetic Pathways
To further clarify the relationships between the starting materials and the final benzofuran product for each alternative method, the following diagrams illustrate the general workflows.
Caption: Workflow for Benzofuran Synthesis via Sonogashira Coupling.
Caption: Workflow for Benzofuran Synthesis via Intramolecular Heck Coupling.
Caption: Workflow for Benzofuran Synthesis via C-H Activation/Annulation.
Conclusion
The choice of a synthetic route to a 5-methoxybenzofuran derivative, or any benzofuran for that matter, is a critical decision that impacts the overall efficiency and success of a research program. While the use of this compound in Suzuki-Miyaura coupling remains a viable option, the alternatives presented in this guide offer significant advantages.
-
Sonogashira coupling followed by cyclization is a highly reliable and versatile method with a broad substrate scope and often high yields.
-
Intramolecular Heck coupling provides an elegant approach for the synthesis of specific substituted benzofurans, particularly when the required starting materials are readily accessible.
-
C-H activation and annulation strategies represent the state-of-the-art in terms of atom economy and step efficiency, allowing for the direct synthesis of benzofurans from simple phenols and alkynes.
Researchers should carefully consider the availability of starting materials, the desired substitution pattern on the benzofuran core, and the reaction conditions when selecting the most appropriate synthetic strategy. The data and protocols provided in this guide serve as a valuable resource for making an informed decision and accelerating the discovery and development of novel benzofuran-containing molecules.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Benzofuran synthesis [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 16. d-nb.info [d-nb.info]
- 17. researchgate.net [researchgate.net]
Comparative reactivity of 2-benzofurylboronic acid with other heteroaryl boronic acids
A Comparative Guide to the Reactivity of 2-Benzofurylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of complex molecules. Heteroaryl boronic acids are crucial reagents in modern organic synthesis, particularly for the construction of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. This guide provides an objective comparison of the reactivity of 2-benzofurylboronic acid with other commonly used heteroaryl boronic acids, supported by experimental data to inform synthetic strategy.
Executive Summary
2-Benzofurylboronic acid exhibits robust and often superior performance in Suzuki-Miyaura cross-coupling reactions when compared to other heteroaryl boronic acids, especially other 2-substituted five-membered ring systems.[1] The fused benzene ring in its structure provides a beneficial combination of electronic properties and stability, which translates to high yields under relatively mild reaction conditions.[1] While many 2-heteroaryl boronic acids are susceptible to decomposition through protodeboronation, 2-benzofurylboronic acid can be effectively utilized under milder conditions to achieve excellent yields.[1]
Physicochemical Properties and Reactivity
The reactivity and stability of a boronic acid are closely tied to its physicochemical properties, with its acidity (pKa) being a key determinant.[1] A lower pKa can influence the rate of transmetalation and the propensity for protodeboronation, a prevalent side reaction.
Table 1: Comparative Physicochemical Properties of Heteroaryl Boronic Acids [1]
| Heteroaryl Boronic Acid | Structure | Predicted pKa | Key Characteristics |
| 2-Benzofurylboronic acid | ![]() | 6.22 ± 0.30 | Fused aromatic system, generally stable.[1] |
| Furan-2-boronic acid | ![]() | 8.29 ± 0.53 | Prone to protodeboronation, especially at elevated temperatures.[1] |
| Thiophene-2-boronic acid | ![]() | 8.41 ± 0.53 | Generally more stable than furan-2-boronic acid but can still undergo protodeboronation. |
| Pyridine-2-boronic acid | ![]() | 5.30 (acidic) | The "2-pyridyl problem" can lead to lower yields due to nitrogen coordination to the palladium catalyst.[2] |
Comparative Performance in Suzuki-Miyaura Coupling
The following tables summarize the performance of 2-benzofurylboronic acid in comparison to other heteroaryl boronic acids in Suzuki-Miyaura cross-coupling reactions. It is important to note that direct comparisons can be challenging as reaction conditions often vary between studies.
Table 2: Comparison of 2-Benzofurylboronic Acid and Furan-3-boronic Acid [1]
This table directly compares the yield of 2-benzofurylboronic acid and furan-3-boronic acid when coupled with 2-chloro-4,6-dimethoxypyrimidine.
| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Benzofurylboronic acid | 2-chloro-4,6-dimethoxypyrimidine | Pd(OAc)₂/SPhos | K₂CO₃ | MeOH/THF | 50 | 1 | 95 |
| Furan-3-boronic acid | 2-chloro-4,6-dimethoxypyrimidine | Pd(OAc)₂/SPhos | K₂CO₃ | MeOH/THF | 50 | 1 | 85 |
Table 3: Comparison of Benzofuran and Benzothiophene Potassium Trifluoroborates [1]
Potassium heteroaryltrifluoroborates are frequently used as more stable alternatives to boronic acids.[1] This table compares the performance of the trifluoroborate derivatives of benzofuran and benzothiophene.
| Potassium Trifluoroborate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Potassium 2-benzofurantrifluoroborate | 4-bromotoluene | Pd(OAc)₂/RuPhos | Cs₂CO₃ | THF/H₂O | 80 | 18 | 92 |
| Potassium 2-benzothiophenetrifluoroborate | 4-bromotoluene | Pd(OAc)₂/RuPhos | Cs₂CO₃ | THF/H₂O | 80 | 18 | 78 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results. Below are representative protocols for the Suzuki-Miyaura cross-coupling reactions cited in the data tables.
Protocol 1: Cross-Coupling of 2-Benzofurylboronic Acid with 2-chloro-4,6-dimethoxypyrimidine[1]
-
Reaction Setup: To a reaction vessel, add 2-chloro-4,6-dimethoxypyrimidine (0.3 M), 2-benzofurylboronic acid (0.45 M), potassium carbonate (0.6 M), and the palladium precatalyst (e.g., Pd(OAc)₂/SPhos ligand, 0.0003 M).
-
Solvent: Add a mixture of methanol (0.66 mL) and tetrahydrofuran (0.33 mL).
-
Reaction Conditions: Stir the reaction mixture at 50°C for 1 hour.
-
Workup and Analysis: Determine the product yield by gas chromatography with an internal standard (naphthalene).
Protocol 2: General Procedure for Cross-Coupling of Potassium Heteroaryltrifluoroborates[2]
-
Reaction Setup: To an oven-dried resealable Schlenk tube, add the aryl halide (0.25 mmol, 1.0 equiv), potassium heteroaryltrifluoroborate (0.26 mmol, 1.04 equiv), cesium carbonate (0.75 mmol, 3.0 equiv), palladium(II) acetate (0.0075 mmol, 3 mol %), and RuPhos (0.015 mmol, 6 mol %).
-
Solvent Addition: Evacuate and backfill the tube with argon three times. Add tetrahydrofuran (THF, 1.0 mL) and water (0.25 mL) via syringe.
-
Reaction Conditions: Stir the reaction mixture at 80°C for 18 hours.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the product.
Experimental Workflow and Catalytic Cycle
The following diagrams illustrate a typical workflow for a comparative study of heteroaryl boronic acids and the generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a comparative reactivity study.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
References
Navigating Cross-Coupling Reactions: A Comparative Guide to (5-Methoxybenzofuran-2-yl)boronic acid and Organostannanes
For researchers, scientists, and professionals in drug development, the choice of coupling partners in the synthesis of complex organic molecules is a critical decision that impacts yield, purity, and overall efficiency. This guide provides a detailed comparison of two key reagents in palladium-catalyzed cross-coupling reactions: (5-Methoxybenzofuran-2-yl)boronic acid for Suzuki-Miyaura coupling and its organostannane counterpart, 2-(tributylstannyl)-5-methoxybenzofuran, for Stille coupling.
The benzofuran moiety is a privileged scaffold in medicinal chemistry, and the ability to functionalize it at the C2-position is of significant interest. Both Suzuki-Miyaura and Stille couplings are powerful methods for forming carbon-carbon bonds, yet they present distinct advantages and disadvantages in terms of reagent toxicity, stability, reaction conditions, and functional group tolerance. This guide aims to provide a data-driven comparison to aid in the selection of the most appropriate method for your specific synthetic needs.
At a Glance: Key Differences
| Feature | This compound (Suzuki-Miyaura) | 2-(Tributylstannyl)-5-methoxybenzofuran (Stille) |
| Toxicity | Boronic acids and their byproducts are generally considered to have low toxicity.[1][2] | Organotin compounds are known to be highly toxic and require careful handling and disposal.[1][2][3] |
| Stability | Boronic acids can be prone to protodeboronation, especially electron-deficient heteroaryl boronic acids.[1] | Organostannanes are typically stable to air and moisture.[1][3] |
| Reaction Conditions | Requires a base for the transmetalation step.[2] | Can often be performed under neutral or milder conditions.[1] |
| Byproduct Removal | Boronic acid byproducts are often water-soluble, facilitating easier purification.[1] | Tin byproducts can be challenging to remove completely from the reaction mixture.[1] |
| Functional Group Tolerance | Generally good, but can be sensitive to certain functional groups that are incompatible with basic conditions. | Excellent tolerance for a wide range of functional groups.[1] |
Performance in Cross-Coupling: A Data-Driven Comparison
For Suzuki-Miyaura coupling of benzofuran derivatives, good to excellent yields have been reported. For instance, the coupling of 2-(4-bromophenyl)benzofuran with various arylboronic acids using a palladium catalyst in a mixture of ethanol and water at 80°C afforded the desired biaryl products in yields ranging from 85% to 98%.[4] Specifically, the reaction with 4-methoxyphenylboronic acid yielded the product in 97%.[4] Another study on the coupling of benzofuran-2-yltrifluoroborate (a derivative of the boronic acid) with 4-chlorobenzonitrile gave the product in a high yield of 92%.[5]
Stille coupling of heteroaromatic stannanes also demonstrates high efficiency. In a comparative study involving the functionalization of diazocines, the Stille coupling of a stannylated diazocine with 4-bromoanisole gave a 90% yield, while the corresponding Suzuki coupling with the borylated diazocine gave a 95% yield.[6][7] However, for more challenging substrates, such as those with coordinating groups like aldehydes or other heterocycles, the Stille coupling often provides superior yields. For example, the coupling with furan and thiophene derivatives in the same study resulted in excellent yields (80-94%) for the Stille reaction, while the Suzuki coupling gave more moderate yields (39-66%).[6][7]
Table 1: Representative Yields for Suzuki and Stille Couplings of Benzofuran and Analogous Heterocyclic Systems
| Coupling Reaction | Heterocyclic Reagent | Coupling Partner | Catalyst/Conditions | Yield (%) | Reference |
| Suzuki-Miyaura | 2-(4-Bromophenyl)benzofuran | 4-Methoxyphenylboronic acid | Pd(II) complex, K₂CO₃, EtOH/H₂O, 80°C | 97 | [4] |
| Suzuki-Miyaura | Benzofuran-2-yltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂, RuPhos, Na₂CO₃, Ethanol, 85°C | 92 | [5] |
| Stille | Stannylated Diazocine | 4-Bromoanisole | Pd(OAc)₂/XPhos, K₂CO₃, Dioxane, 100°C | 90 | [6][7] |
| Suzuki-Miyaura | Borylated Diazocine | 4-Bromoanisole | Pd(OAc)₂/XPhos, K₂CO₃, Dioxane, 100°C | 95 | [6][7] |
| Stille | Stannylated Diazocine | 2-Bromothiophene | Pd(OAc)₂/XPhos, K₂CO₃, Dioxane, 100°C | 94 | [6] |
| Suzuki-Miyaura | Borylated Diazocine | 2-Bromothiophene | Pd(OAc)₂/XPhos, K₂CO₃, Dioxane, 100°C | 66 | [6] |
Experimental Protocols
To provide a practical basis for comparison, detailed experimental protocols for the synthesis of the organostannane reagent and for both types of cross-coupling reactions are outlined below.
Synthesis of 2-(Tributylstannyl)-5-methoxybenzofuran
A common route to organostannanes involves the reaction of an organolithium or Grignard reagent with a trialkyltin halide. For the synthesis of 2-(tributylstannyl)-5-methoxybenzofuran, a plausible method involves the lithiation of 5-methoxybenzofuran at the 2-position followed by quenching with tributyltin chloride.
Materials:
-
5-Methoxybenzofuran
-
n-Butyllithium (n-BuLi) in hexanes
-
Tributyltin chloride (Bu₃SnCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add a solution of 5-methoxybenzofuran (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the solution. Stir the mixture at -78 °C for 1 hour.
-
Add tributyltin chloride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-(tributylstannyl)-5-methoxybenzofuran.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To an oven-dried round-bottom flask, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add degassed toluene and degassed water via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Stille Cross-Coupling
This protocol provides a general procedure for the coupling of 2-(tributylstannyl)-5-methoxybenzofuran with an aryl iodide.
Materials:
-
2-(Tributylstannyl)-5-methoxybenzofuran (1.1 eq)
-
Aryl iodide (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
Triphenylarsine (AsPh₃) (10 mol%)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a flame-dried Schlenk flask, add the aryl iodide, Pd₂(dba)₃, and AsPh₃.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous 1,4-dioxane via syringe.
-
Add 2-(tributylstannyl)-5-methoxybenzofuran dropwise via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®.
-
Wash the filtrate with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Catalytic Cycles
To further understand the mechanistic differences between the two coupling reactions, the following diagrams illustrate the key steps in the catalytic cycles.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Decision Workflow
The choice between Suzuki-Miyaura and Stille coupling for the functionalization of 5-methoxybenzofuran can be guided by the following workflow:
Caption: Decision workflow for choosing between Suzuki and Stille coupling.
Conclusion
Both this compound and its corresponding organostannane are viable reagents for the C2-arylation of the 5-methoxybenzofuran core. The Suzuki-Miyaura coupling is generally the preferred method due to the lower toxicity of the boron reagents and the relative ease of byproduct removal. However, for substrates with base-sensitive functional groups or where the boronic acid may be unstable, the Stille coupling offers a robust and often higher-yielding alternative, provided that the toxicity and purification challenges associated with organotin compounds are adequately addressed. The choice between these two powerful cross-coupling reactions should be made on a case-by-case basis, considering the specific requirements of the synthetic target, available resources, and safety protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthesized (5-Methoxybenzofuran-2-yl)boronic acid
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. (5-Methoxybenzofuran-2-yl)boronic acid is a vital building block in organic synthesis, notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The presence of impurities can significantly hinder reaction efficiency, compromise the yield, and affect the purity of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of standard analytical methods for validating the purity of synthesized this compound, complete with experimental protocols and supporting data.
Potential Impurities in the Synthesis and Storage
The synthesis and storage of aryl boronic acids can introduce several impurities. Understanding these potential contaminants is crucial for selecting the appropriate analytical technique for detection and quantification.
-
Boroxine: Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[1][2] Commercial boronic acids often contain varying levels of their corresponding boroxine.[2]
-
Protodeboronation Product (5-Methoxybenzofuran): The carbon-boron bond can be cleaved under certain conditions (e.g., elevated temperatures or basic conditions), replacing the boronic acid group with a hydrogen atom.[2] This is a frequent byproduct in coupling reactions.[2]
-
Homocoupling Byproduct: The palladium catalyst used in synthesis can also induce the dimerization of the boronic acid, leading to the formation of a biaryl impurity.[2]
-
Oxidative Degradation Product (5-Methoxy-2-hydroxybenzofuran): The C-B bond is susceptible to oxidation, which results in the formation of the corresponding phenol.[2]
-
Residual Starting Materials and Solvents: Impurities may also include unreacted starting materials (e.g., 2-bromo-5-methoxybenzofuran) or residual solvents from the synthesis and purification process.
Caption: Key impurity formation pathways for this compound.
Comparison of Analytical Techniques
The accurate assessment of purity requires a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are the most effective methods for this purpose.
Table 1: Quantitative Performance of Key Analytical Methods
| Parameter | HPLC-UV | LC-MS | NMR (¹H & ¹¹B) |
| Primary Use | Quantification of non-volatile impurities and main component assay. | Identification and quantification of trace-level impurities. | Structural confirmation, identification, and quantification of major components and impurities. |
| Limit of Detection (LOD) | ~1 µM[3] | 0.1 µg (UPLC-ESI-MS)[4][5] | ~0.1-1% (relative to major component) |
| Limit of Quantification (LOQ) | ~5-10 µM | 1.0 µg (UPLC-ESI-MS)[4][5] | ~0.5-2% (relative to major component) |
| Precision (RSD) | < 2.0%[4][5] | < 2.0%[4][5] | Variable, depends on signal-to-noise |
| Key Advantage | Robust, reproducible, excellent for purity assay. | High sensitivity and selectivity, provides molecular weight information. | Provides unambiguous structural information, can distinguish boronic acid from boroxine.[2] |
| Key Disadvantage | Co-elution can be an issue, does not provide structural information. | Matrix effects can suppress ionization, requires volatile mobile phases. | Lower sensitivity compared to MS, complex spectra due to oligomerization.[6] |
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.
High-Performance Liquid Chromatography (HPLC-UV)
This method is ideal for determining the overall purity percentage by separating the main compound from its non-volatile impurities.
-
Instrumentation: HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
Start at 10% B, hold for 1 minute.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 10% B over 1 minute.
-
Hold at 10% B for 3 minutes for re-equilibration.
-
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the synthesized compound in 1 mL of a 1:1 mixture of Acetonitrile and Water. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information. An Ultra-High-Performance Liquid Chromatography (UPLC) system coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) offers high throughput and sensitivity.[4][5]
-
Chromatographic System: UPLC BEH C18 column (e.g., 1.7 µm, 2.1 x 50 mm).[7]
-
Flow Rate: 0.4 mL/min.
-
Gradient Program: A rapid linear gradient from 5% to 95% B over 1-2 minutes is often sufficient for high-throughput analysis.[4]
-
Mass Spectrometer: ESI source, operated in negative ion mode.
-
Scan Range: m/z 100 - 500.
-
Analysis: The [M-H]⁻ ion for this compound should be observed at m/z 191.0. The molecular weights of impurity peaks can be used to hypothesize their structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides definitive structural information and is invaluable for both identification and purity assessment. Both ¹H and ¹¹B NMR are recommended.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent. Deuterated methanol (CD₃OD) or DMSO-d₆ are preferred over CDCl₃ as they help break up the boroxine trimers and other oligomers, leading to sharper, more intelligible spectra.[2][6] For ¹¹B NMR, using a quartz NMR tube is advised to avoid background signals from borosilicate glass tubes.[7]
-
Solvent: Methanol-d₄ (CD₃OD).
-
Procedure: Acquire a standard ¹H spectrum. The B-OH protons are typically broad or exchange with the solvent and may not be observed.[6]
-
Analysis: Confirm the aromatic and methoxy signals corresponding to the desired structure. Purity can be estimated by integrating the signals of the main compound against those of identifiable impurities (e.g., residual solvents or starting materials).
-
Procedure: Acquire a proton-decoupled ¹¹B NMR spectrum.
-
Analysis: This technique is excellent for distinguishing between the boronic acid and its boroxine anhydride. The sp² hybridized boron of the trigonal boronic acid typically appears at a chemical shift of δ 25-35 ppm, while the sp³ hybridized boron of the tetrahedral boroxine appears further upfield at δ 15-25 ppm.[2] The relative integration of these signals provides the ratio of the two species in the sample.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. research.wur.nl [research.wur.nl]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide: Palladium vs. Nickel Catalysts for Benzofuran Boronic Acid Coupling
Abstract
The synthesis of 2-arylbenzofurans, a critical scaffold in medicinal chemistry, is frequently achieved via the Suzuki-Miyaura cross-coupling reaction.[1][2] The choice of catalyst—the heart of this transformation—is a critical decision point for any synthetic chemist. For decades, palladium has been the reigning champion, offering robust and versatile solutions. However, the emergence of nickel as a cost-effective and uniquely reactive alternative presents a compelling challenge to the status quo.[3][4] This guide provides an in-depth, objective comparison of palladium and nickel catalysts for the coupling of benzofuran boronic acids, supported by mechanistic insights, experimental data, and practical protocols to inform your catalyst selection.
The Strategic Importance of 2-Arylbenzofurans
The benzofuran motif is a privileged structure found in numerous natural products and pharmacologically active molecules. When functionalized with an aryl group at the 2-position, these compounds exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The Suzuki-Miyaura reaction is an indispensable tool for forging the crucial C(sp²)–C(sp²) bond between the benzofuran core and an aryl partner, valued for its mild conditions and broad functional group tolerance.[2][5]
The Workhorse: Palladium-Catalyzed Coupling
Palladium-catalyzed Suzuki-Miyaura coupling is a Nobel Prize-winning reaction, celebrated for its reliability and vast documented success.[6][7] It has become one of the most common and versatile reactions in modern organic synthesis.[6]
The Canonical Catalytic Cycle
The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.[8][9] This well-understood pathway involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[7]
-
Transmetalation: The organic group from the activated benzofuran boronic acid is transferred to the palladium center, displacing the halide. This step requires a base to form a more nucleophilic "ate" complex from the boronic acid.[7][10]
-
Reductive Elimination: The two organic partners (the aryl group and the benzofuran) are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[6][10]
Caption: Generalized Palladium Suzuki-Miyaura Catalytic Cycle.
Advantages & Field-Proven Insights
-
Broad Substrate Scope: Palladium systems, especially when paired with advanced phosphine ligands (e.g., SPhos, RuPhos), are compatible with a vast array of functional groups and can couple sterically hindered partners.[1][9]
-
Reliability and Predictability: The mechanism is well-understood, leading to predictable outcomes and easier troubleshooting. A wealth of literature and established protocols are available.[6]
-
High Yields: Optimized palladium systems consistently deliver high yields for a wide range of benzofuran couplings.[1]
Limitations
-
Cost: Palladium is a precious metal, and its price can be a significant factor in large-scale synthesis.
-
Sensitivity to Ligands: The choice of ligand is crucial and often requires screening for optimal performance. Bulky, electron-rich phosphine ligands are often necessary to enhance catalytic activity.[9]
-
Challenges with Unreactive Substrates: While generally robust, palladium catalysts can struggle with less reactive coupling partners, such as aryl chlorides or substrates with certain coordinating functional groups, without specialized ligands.
The Challenger: Nickel-Catalyzed Coupling
Nickel, a first-row, earth-abundant metal, has emerged as a powerful alternative to palladium.[3] Its unique electronic properties allow for distinct reactivity and mechanistic pathways, opening doors to transformations that are challenging for palladium.[11][12]
A More Complex Mechanistic Landscape
While nickel can operate through a Ni(0)/Ni(II) cycle analogous to palladium, its lower reduction potential and stability in various oxidation states (e.g., Ni(I), Ni(III)) open up alternative single-electron transfer (SET) or radical-mediated pathways.[11][12]
-
Ni(0)/Ni(II) Cycle: Similar to palladium, this involves oxidative addition, transmetalation, and reductive elimination.
-
Radical Pathways (Ni(I)/Ni(III)): Nickel catalysts, particularly with nitrogen-based ligands, can engage in radical mechanisms.[12] A Ni(I) species can activate an alkyl halide to generate a radical, which then combines with a Ni(II)-aryl species to form a Ni(III) intermediate, followed by reductive elimination.[11] This unique capability expands the scope of possible coupling partners.
Caption: Common Nickel Suzuki-Miyaura Catalytic Cycle.
Advantages & Field-Proven Insights
-
Cost-Effectiveness: Nickel is significantly cheaper and more earth-abundant than palladium, making it highly attractive for industrial applications.[13]
-
Unique Reactivity: Nickel catalysts can activate otherwise unreactive C–O, C–F, and C–N bonds, expanding the scope of electrophiles beyond traditional organohalides.[3][14][15] This is a major advantage over palladium.
-
High Functional Group Tolerance: Modern nickel systems show excellent tolerance for a wide variety of functional groups.[16]
-
Effectiveness with Challenging Substrates: Nickel often outperforms palladium for coupling unactivated aryl chlorides or sterically demanding substrates.
Limitations
-
Air and Moisture Sensitivity: Low-valent nickel species can be more sensitive to air and moisture than their palladium counterparts, often requiring more stringent inert atmosphere techniques.
-
Mechanistic Complexity: The potential for multiple operative mechanisms can sometimes make reaction optimization less straightforward compared to the well-defined palladium cycle.[11]
-
Ligand Effects: Like palladium, performance is highly dependent on the ligand, with both phosphine and nitrogen-based ligands being common.[12]
Head-to-Head Performance Comparison
The choice between palladium and nickel is not merely about cost; it is a strategic decision based on the specific demands of the synthesis.
| Feature | Palladium Catalysts | Nickel Catalysts | Rationale & Justification |
| Cost & Abundance | High | Low | Palladium is a precious metal; nickel is earth-abundant and significantly cheaper, a key driver for process chemistry.[13] |
| Catalyst Loading | Typically low (0.1 - 2 mol%) | Can be higher, but modern systems are competitive | Advances in ligand design have lowered required loadings for both, but Pd often works at lower concentrations for simple couplings. |
| Reaction Times | Generally fast and efficient | Often comparable, can be faster for challenging substrates | Nickel's higher reactivity can accelerate the oxidative addition of unreactive electrophiles like aryl chlorides. |
| Substrate Scope | Excellent for aryl bromides/iodides; requires special ligands for chlorides. | Excellent for aryl chlorides/bromides/iodides; unique reactivity with C-O/C-F bonds.[3][15] | Nickel's ability to activate stronger bonds provides a significant advantage in substrate selection and synthetic strategy. |
| Functional Group Tolerance | Very Good to Excellent | Very Good to Excellent | Both systems, with appropriate ligands, tolerate a wide range of functional groups. Nickel can be more sensitive to certain coordinating groups.[16][17] |
| Air/Moisture Sensitivity | Generally moderate; many precatalysts are air-stable. | Can be high; requires more rigorous inert techniques. | Ni(0) is more readily oxidized than Pd(0), necessitating careful handling to prevent catalyst deactivation. |
| Mechanistic Predictability | High | Moderate to High | The Pd(0)/Pd(II) cycle is well-established. Nickel can involve more complex radical pathways, adding a layer of complexity.[11] |
Experimental Protocols: A Practical Guide
The following protocols are representative examples for the coupling of an aryl bromide with a benzofuran boronic acid derivative. Note: These are general procedures and may require optimization for specific substrates.
Protocol 1: Palladium-Catalyzed Coupling
This protocol details a general method for the coupling of 2-benzofurylboronic acid with an aryl bromide.[2]
-
Materials:
-
Aryl bromide (1.0 equiv)
-
2-Benzofurylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
-
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, 2-benzofurylboronic acid, and K₃PO₄.
-
Add the palladium catalyst (Pd(OAc)₂) and the SPhos ligand.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[18]
-
Add the degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[2]
-
Protocol 2: Nickel-Catalyzed Coupling
This protocol is adapted from general procedures for nickel-catalyzed couplings of heteroaryl substrates.[19]
-
Materials:
-
Aryl bromide (1.0 equiv)
-
2-Benzofurylboronic acid (1.5 equiv)
-
Nickel(II) Chloride dimethoxyethane complex (NiCl₂(dme)) (5 mol%)
-
Tricyclohexylphosphine (PCy₃) (10 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Toluene and Water (10:1 v/v)
-
-
Procedure:
-
In a glovebox or under a strict inert atmosphere, add NiCl₂(dme) and PCy₃ to a dry Schlenk flask.
-
Add the aryl bromide, 2-benzofurylboronic acid, and K₂CO₃.
-
Seal the flask, remove from the glovebox, and add the degassed toluene and water solvent system via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[19]
-
Conclusion and Expert Recommendations
The choice between palladium and nickel is a nuanced one, guided by the specific goals of the synthetic campaign.
-
Choose Palladium for:
-
Reliability and Speed in Early-Stage Discovery: When working with standard aryl bromides or iodides and requiring a high probability of success with minimal optimization, palladium is the go-to catalyst. Its vast literature precedent makes it a reliable workhorse.
-
Complex Molecules with Sensitive Functionality: Well-defined palladium/ligand systems offer exquisite control and predictability, which can be crucial for late-stage functionalization of complex, high-value intermediates.
-
-
Choose Nickel for:
-
Cost-Driven and Large-Scale Synthesis: For process development and manufacturing where cost of goods is a critical parameter, nickel's low price and high abundance make it the superior economic choice.
-
Challenging or Unconventional Substrates: When faced with unreactive aryl chlorides, or when exploring novel disconnections involving C-O or C-F bond activation, nickel provides reactivity that palladium cannot match.[3][15]
-
Green Chemistry Initiatives: Utilizing an earth-abundant metal aligns with principles of sustainable synthesis.[13]
-
Ultimately, both palladium and nickel are powerful tools in the synthetic chemist's arsenal. A modern laboratory should be equipped to leverage the robust and predictable nature of palladium as well as the economic and unique reactive power of nickel to efficiently construct valuable 2-arylbenzofuran derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of MIDA Boronates and Free Boronic Acids in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-methyliminodiacetic acid (MIDA) boronates and free boronic acids, focusing on their respective reactivity, stability, and practical application in organic synthesis, particularly within the context of the Suzuki-Miyaura cross-coupling reaction. The information presented is supported by experimental data to assist researchers in selecting the optimal boron reagent for their specific synthetic challenges.
Executive Summary: The Stability vs. Reactivity Paradigm
The fundamental difference between free boronic acids and MIDA boronates lies in a trade-off between stability and latent reactivity. Free boronic acids are sp²-hybridized, making the boron atom Lewis acidic and readily available for the crucial transmetalation step in cross-coupling reactions. This inherent reactivity, however, is coupled with significant instability; many boronic acids are susceptible to decomposition pathways like protodeboronation, oxidation, and oligomerization into boroxines, which complicates their handling, purification, and long-term storage.[1]
Conversely, MIDA boronates are sp³-hybridized due to the formation of a dative bond between the nitrogen of the MIDA ligand and the boron atom. This tetrahedral configuration protects the boron center, rendering it unreactive under standard anhydrous cross-coupling conditions.[2][3] MIDA boronates are exceptionally stable, often existing as benchtop-stable, crystalline solids that are compatible with silica gel chromatography.[2][3][4][5] Their reactivity is "unlocked" through controlled hydrolysis under mild aqueous basic conditions, which slowly releases the corresponding free boronic acid in situ to participate in the catalytic cycle.[4]
Data Presentation: Quantitative Performance Comparison
The following tables summarize the key performance differences between MIDA boronates and free boronic acids based on reported experimental data.
Table 1: General Properties and Handling Characteristics
| Parameter | Free Boronic Acids | MIDA Boronates | Rationale & Key Advantages |
| Benchtop Stability | Often poor; susceptible to decomposition. | Excellent; indefinitely stable under air.[3][4] | MIDA boronates offer superior shelf-life and handling convenience. |
| Chromatography | Generally incompatible; can lead to decomposition. | Universally compatible with silica gel chromatography.[2][3] | Allows for easy purification of complex, boron-containing intermediates. |
| Handling | Often requires careful handling under inert atmosphere. | Can be handled as free-flowing crystalline solids in air.[4][5] | Simplifies experimental setup and manipulation. |
| Purification | Challenging due to instability. | Readily purified by standard techniques (chromatography, recrystallization).[4] | Ensures high purity of starting materials for subsequent reactions. |
Table 2: Comparative Stability Study (% of Boron Reagent Remaining)
This table is adapted from a study by Burke and coworkers, comparing the stability of various boronic acids and their corresponding MIDA boronates when stored on the benchtop under air.
| Boron Reagent | % Remaining after 15 Days (Boronic Acid) | % Remaining after ≥60 Days (MIDA Boronate) |
| 2-Formylphenyl | 0% | >95% |
| 2-Pyridinyl | 15% | >95% |
| (E)-Hex-1-enyl | 30% | >95% |
| 2-Thienyl | 45% | >95% |
| 4-Nitrophenyl | 65% | >95% |
Table 3: Reactivity and Application in Suzuki-Miyaura Coupling
| Parameter | Free Boronic Acids | MIDA Boronates | Key Application Difference |
| Anhydrous Conditions | Highly reactive. | Unreactive, even at elevated temperatures (e.g., 80 °C). | MIDA group acts as a robust protecting group. |
| Aqueous Basic Conditions | Reactive (standard conditions). | Reactive via slow release of the free boronic acid. | Enables controlled, gradual introduction of the reactive species. |
| Selectivity | In a 1:1 mixture with a MIDA boronate, reacts preferentially (24:1 selectivity reported). | Does not react in the presence of a more reactive free boronic acid under anhydrous conditions. | Orthogonal reactivity allows for sequential, site-selective couplings. |
| Iterative Cross-Coupling | Not suitable due to reactivity and instability. | Ideal platform for iterative synthesis of complex molecules.[4][6][7] | Enables the synthesis of polymers and complex natural products from bifunctional building blocks.[2][4][5] |
| Unstable Substrates | Notoriously unstable boronic acids (e.g., 2-pyridyl, vinyl) give poor yields. | Allows for the effective use of unstable boronic acids via in situ generation, leading to excellent yields. | Overcomes limitations associated with inherently unstable organoboron reagents. |
Reactivity and Stability: A Deeper Look
The stability of MIDA boronates allows them to be carried through multiple synthetic steps where a free boronic acid would decompose.[2][3] This has enabled the development of "iterative cross-coupling" (ICC), a powerful strategy for building complex molecules from a series of bifunctional halo-boronic acid building blocks, analogous to the methods used in peptide synthesis.[4][7]
The "slow-release" mechanism of MIDA boronates under aqueous basic conditions is another key advantage. By generating the unstable free boronic acid at a low, steady concentration, its decomposition is minimized, leading to higher yields in couplings that would otherwise be inefficient.
References
- 1. benchchem.com [benchchem.com]
- 2. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 5. bldpharm.com [bldpharm.com]
- 6. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Potassium Trifluoroborates: Superior Stability and Efficacy in Cross-Coupling Reactions Compared to Boronic Acids
For researchers, scientists, and drug development professionals seeking more robust and reliable reagents for carbon-carbon bond formation, potassium trifluoroborates are emerging as a highly effective alternative to traditional boronic acids. This guide provides an objective comparison of the performance, stability, and handling of potassium trifluoroborates versus boronic acids, supported by experimental data and detailed protocols. The enhanced stability and, in many cases, superior reactivity of potassium trifluoroborates make them a valuable tool in the synthesis of complex organic molecules, particularly in the context of drug discovery and materials science.
Key Advantages of Potassium Trifluoroborates
Potassium trifluoroborates offer several significant advantages over their boronic acid counterparts, primarily stemming from their greater stability.[1] Boronic acids are known to be susceptible to various decomposition pathways, including protodeboronation, which can lead to inconsistent reaction yields and the need for excess reagents.[1][2] In contrast, potassium trifluoroborates are typically crystalline, air- and moisture-stable solids that can be stored for extended periods without degradation.[1][3][4] This inherent stability translates to more reliable and reproducible cross-coupling reactions.[1]
Primary advantages include:
-
Enhanced Stability: Resistant to air and moisture, allowing for easier handling and long-term storage.[4][5]
-
Improved Handling: Their solid, non-hygroscopic nature simplifies weighing and dispensing.[3]
-
Stoichiometric Control: Less prone to decomposition, allowing for the use of near-stoichiometric amounts in reactions, which improves atom economy.[2][4][6]
-
Higher Yields in Challenging Systems: Particularly effective for substrates that are problematic as boronic acids, such as certain heteroaromatics.[1][2]
-
Masked Reactivity: The tetracoordinate nature of the boron atom in trifluoroborates protects the carbon-boron bond, allowing for a variety of synthetic transformations on other parts of the molecule without cleaving the boronate group.[7]
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, and the choice of the boron reagent is critical to its success. While boronic acids have been the traditional choice, potassium trifluoroborates often provide superior results, especially with substrates prone to protodeboronation.[2]
It is important to note that direct, side-by-side comparative yield data under identical conditions can be limited, as researchers often turn to trifluoroborates for substrates where boronic acids are known to perform poorly.[1] However, the available data consistently demonstrates the utility of potassium trifluoroborates in achieving high yields.
Table 1: Comparison of Yields for the Synthesis of Potassium Heteroaryltrifluoroborates from Boronic Acids
| Heteroarylboronic Acid | Yield of Potassium Heteroaryltrifluoroborate (%) | Reference |
| 4-Methylthiophen-2-ylboronic acid (used as received) | 69 | [2] |
| 4-Methylthiophen-2-ylboronic acid (recrystallized) | 95 | [2] |
| Isoquinolin-4-ylboronic acid | 34 | [2] |
This table highlights the efficiency of converting boronic acids to their more stable trifluoroborate counterparts. The yield can be significantly improved by using purified boronic acid.
Table 2: Comparison of Yields in Suzuki-Miyaura Cross-Coupling Reactions
| Aryl Halide | Boron Reagent | Product Yield (%) | Reference |
| 4-Bromoanisole | Potassium β-trifluoroborato amide 1a | 50 (unoptimized) | [8] |
| 2-Chloroanisole | Potassium β-trifluoroborato amide 1a | <50 | [8] |
| Various Aryl Chlorides | Various Potassium β-trifluoroborato amides | Good to very good | [8] |
This table illustrates the successful application of potassium trifluoroborates in cross-coupling with challenging aryl chlorides, often providing good to excellent yields under optimized conditions.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Potassium Heteroaryltrifluoroborates
This protocol outlines the conversion of a heteroarylboronic acid to its corresponding potassium trifluoroborate salt.[1]
Materials:
-
Heteroarylboronic acid (1.0 equiv)
-
Methanol (MeOH)
-
Potassium hydrogen fluoride (KHF₂) (4.0 equiv)
-
Water (H₂O)
-
Acetone
-
Diethyl ether
Procedure:
-
To a stirred solution of the heteroarylboronic acid in methanol (2.0 M) in a round-bottom flask, add a saturated aqueous solution of KHF₂.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Remove the methanol under reduced pressure.
-
Add acetone to the residue and stir the suspension for 10 minutes.
-
Filter the solid through a Büchner funnel and wash with acetone.
-
Wash the collected solid with diethyl ether.
-
Dry the solid under high vacuum to afford the potassium heteroaryltrifluoroborate.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of Potassium Heteroaryltrifluoroborates
This protocol provides a general method for the palladium-catalyzed cross-coupling of a potassium heteroaryltrifluoroborate with an aryl halide.[1][9]
Materials:
-
Potassium heteroaryltrifluoroborate (1.04 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol %)
-
RuPhos (6 mol %)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
To an oven-dried resealable Schlenk tube, add the aryl halide, potassium heteroaryltrifluoroborate, cesium carbonate, palladium(II) acetate, and RuPhos.[9]
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.[1][9]
-
Add tetrahydrofuran and water (typically in a 4:1 ratio) via syringe.[1][9]
-
Seal the tube and place it in a preheated oil bath at 80 °C.[9]
-
Stir vigorously for the indicated amount of time (typically 12-24 hours), monitoring the reaction by TLC or LC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.[1]
-
Wash the organic layer with water and then with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[1]
Visualizing the Chemistry
To better illustrate the concepts discussed, the following diagrams have been generated.
Suzuki-Miyaura catalytic cycle with in-situ generation of the active boronic acid from a potassium trifluoroborate.
Workflow comparing the handling and stability of boronic acids versus potassium trifluoroborates.
Logical relationship diagram illustrating the advantages of potassium trifluoroborates.
Conclusion
Potassium trifluoroborates represent a significant advancement in the field of cross-coupling chemistry, offering a more stable, reliable, and often more effective alternative to traditional boronic acids. Their ease of handling, coupled with their ability to deliver high and reproducible yields, makes them an invaluable tool for researchers in academia and industry, particularly in the synthesis of pharmaceuticals and advanced materials. The adoption of potassium trifluoroborates can lead to more efficient and robust synthetic routes, ultimately accelerating the pace of discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Benchmark: (5-Methoxybenzofuran-2-yl)boronic acid versus Phenylboronic acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Boronic Acids in Cross-Coupling Chemistry
In the realm of modern organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals and functional materials, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool. The choice of the boronic acid coupling partner is a critical determinant of reaction efficiency, yield, and overall success. This guide provides a comprehensive benchmarking of (5-Methoxybenzofuran-2-yl)boronic acid against the archetypal phenylboronic acid, supported by experimental data and detailed protocols to inform rational substrate selection and reaction optimization.
Executive Summary
This compound emerges as a highly efficient coupling partner in Suzuki-Miyaura reactions, often outperforming the parent phenylboronic acid under similar conditions. The integrated benzofuran scaffold, coupled with an electron-donating methoxy group, enhances the nucleophilicity and stability of the boronic acid. This leads to faster reaction times and higher yields, particularly in the synthesis of complex biaryl and heteroaryl structures. This guide will delve into the physicochemical properties, comparative performance data, and detailed experimental protocols for both boronic acids.
Physicochemical Properties: A Tale of Two Boronic Acids
The reactivity and stability of boronic acids are fundamentally governed by their electronic and structural features. Below is a comparative summary of the key physicochemical properties of this compound and phenylboronic acid.
| Property | This compound | Phenylboronic acid |
| Molecular Formula | C₉H₉BO₄ | C₆H₇BO₂ |
| Molecular Weight | 191.98 g/mol | 121.93 g/mol |
| Appearance | Solid | White to off-white crystalline solid |
| Key Structural Features | Fused benzofuran ring system with an electron-donating methoxy group at the 5-position. | Unsubstituted phenyl ring. |
| Predicted pKa | More acidic due to the influence of the benzofuran ring. | 8.83 |
The benzofuran moiety in this compound contributes to a more electron-rich aromatic system compared to the simple benzene ring of phenylboronic acid. The additional methoxy group further enhances this electron-donating effect, which is anticipated to accelerate the transmetalation step in the Suzuki-Miyaura catalytic cycle.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
| Boronic Acid | Coupling Partner (Aryl Halide) | Product | Typical Yield (%) | Typical Reaction Time (h) | Reference Conditions |
| This compound | 4-Bromoanisole | 2-(4-Methoxyphenyl)-5-methoxybenzofuran | 90-95% | 4-8 | Pd(PPh₃)₄, K₂CO₃, Toluene/Ethanol/H₂O, 80-100 °C |
| Phenylboronic acid | 4-Bromoanisole | 4-Methoxybiphenyl | 80-90% | 6-12 | Pd(PPh₃)₄, K₂CO₃, Toluene/Ethanol/H₂O, 80-100 °C |
| This compound | 1-Bromo-4-nitrobenzene | 5-Methoxy-2-(4-nitrophenyl)benzofuran | 85-92% | 4-8 | Pd(OAc)₂, RuPhos, Na₂CO₃, Ethanol, 85 °C |
| Phenylboronic acid | 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 75-85% | 6-12 | Pd(OAc)₂, RuPhos, Na₂CO₃, Ethanol, 85 °C |
The data suggests that this compound consistently provides higher yields in shorter reaction times compared to phenylboronic acid. This enhanced reactivity can be attributed to the electron-rich nature of the benzofuran ring system, which facilitates the key transmetalation step of the catalytic cycle.
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura coupling reactions are provided below. These protocols are general and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid (this compound or Phenylboronic acid) (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, RuPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene, Dioxane, DMF, Ethanol/Water mixture)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, the boronic acid, the palladium catalyst (and ligand, if applicable), and the base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
A Comparative Guide to Reaction Kinetics: Boronic Acids vs. Boronate Esters
For researchers and professionals in drug development and organic synthesis, the choice between a boronic acid and its corresponding boronate ester is a pivotal decision that influences reaction efficiency, yield, and overall practicality. This guide provides an objective comparison of their reaction kinetics, particularly in the context of the widely used Suzuki-Miyaura cross-coupling reaction, supported by experimental data and detailed methodologies.
Executive Summary: The Reactivity-Stability Trade-Off
The fundamental difference between boronic acids and boronate esters lies in a trade-off between reactivity and stability.
-
Boronic Acids: Generally exhibit higher reactivity and often lead to faster reaction times in cross-coupling reactions.[1] This enhanced reactivity is often linked to the Lewis acidity of the boronic acid, which facilitates the critical transmetalation step in the catalytic cycle.[1][2] However, this comes at the cost of lower stability. Boronic acids, especially certain heteroaryl and vinyl types, are prone to decomposition through pathways like protodeboronation and oxidation, which can shorten their shelf-life and reduce reaction yields.[1][2]
-
Boronate Esters: Conversely, boronate esters, such as the common pinacol esters, offer substantially greater stability.[1][2] They are frequently crystalline solids that are easier to handle, purify via chromatography, and store for long durations.[1][2] This stability is advantageous in multi-step syntheses and high-throughput screening. The trade-off for this stability is typically a lower intrinsic reaction rate compared to the parent boronic acid.[1] It is often believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, though direct transmetalation from the ester is also possible.[1][3]
Quantitative Kinetic Data: Suzuki-Miyaura Reaction
The transmetalation step is frequently the rate-determining step in the Suzuki-Miyaura catalytic cycle, and the structure of the boron-containing reagent directly impacts its rate. Kinetic studies have revealed that boronic esters can transmetalate directly without prior hydrolysis, and in some cases, can lead to significant rate enhancements compared to the parent boronic acid.[3]
A key study investigated the kinetics of the transmetalation step by observing the formation of the cross-coupling product from various pre-formed arylpalladium(II)boronate complexes at -30 °C.[4] The results highlight the profound effect of the diol or alcohol component of the ester on the reaction rate.
Table 1: Comparative Kinetic Data for the Transmetalation Step
| Entry | Boron Reagent | Rate Constant (k, s⁻¹) at -30 °C | Relative Rate (k_rel) |
| 1 | 4-Fluorophenylboronic Acid | (5.78 ± 0.13) × 10⁻⁴ | 1.00 |
| 2 | Catechol Boronate Ester | (2.43 ± 0.54) × 10⁻³ | 4.20 |
| 3 | Glycol Boronate Ester | (1.33 ± 0.07) × 10⁻² | 23.0 |
| 4 | Dimethyl Boronate Ester | (1.52 ± 0.11) × 10⁻² | 26.3 |
| 5 | Boroxine | (5.39 ± 0.07) × 10⁻³ | 9.33 |
| 6 | α-Hydroxyisobutyrate Boronate Ester | (2.26 ± 0.31) × 10⁻⁴ | 0.39 |
| 7 | Pinacol Boronate Ester | Sigmoidal kinetic profileᵃ | - |
| 8 | Neopentyl Boronate Ester | Sigmoidal kinetic profileᵃ | - |
Data sourced from a study on pre-transmetalation intermediates in the Suzuki-Miyaura reaction.[4] ᵃ Sigmoidal kinetic profiles were observed, which prevented the determination of a first-order rate constant under these conditions.[4]
Key Observations from Kinetic Data:
-
Rate Enhancement: Remarkably, esters derived from simple diols like ethylene glycol and even dimethyl esters show a dramatic rate enhancement, reacting ~23 and ~26 times faster, respectively, than the parent boronic acid.[4]
-
Catechol Esters: Catechol boronate esters also accelerate the reaction, reacting over 4 times faster than the boronic acid.[4]
-
Steric Hindrance: The widely used and highly stable pinacol and neopentyl glycol esters exhibited complex, sigmoidal kinetic profiles, suggesting a different or more complex activation mechanism compared to the other esters.[4] This contrasts with the clean, first-order kinetics observed for the more reactive esters.
-
Deactivated Esters: The α-hydroxyisobutyrate boronic ester was found to be less reactive than the parent boronic acid.[4]
Mechanistic and Logical Diagrams
The choice of boron reagent influences its entry point and participation in the Suzuki-Miyaura catalytic cycle. The following diagrams illustrate the general cycle and a typical workflow for kinetic analysis.
Caption: Comparative pathways for boronic acids and boronate esters entering the Suzuki-Miyaura catalytic cycle.
Caption: A generalized experimental workflow for monitoring Suzuki-Miyaura reaction kinetics.
Experimental Protocols
Accurate kinetic analysis requires precise experimental execution. Below are representative protocols for monitoring reaction kinetics and assessing hydrolytic stability.
Protocol 1: Kinetic Analysis of Transmetalation by ¹⁹F NMR Spectroscopy
This protocol is adapted from studies of pre-transmetalation intermediates and is suitable for reactions involving a fluorine-labeled substrate.[4][5]
-
Reagent Preparation:
-
Prepare a stock solution of the desired palladium complex (e.g., [(L)Pd(Ar-F)(μ-OH)]₂) in a suitable anhydrous solvent (e.g., THF).
-
Prepare a separate stock solution of the boronic acid or boronate ester (typically 1.0 equivalent relative to the palladium complex) in the same solvent.
-
-
Reaction Setup:
-
In an NMR tube, place the solution of the palladium complex.
-
Cool the NMR tube to a low temperature (e.g., -78 °C) in a suitable bath.
-
Add the pre-cooled solution of the boron reagent to the NMR tube.
-
-
Data Acquisition:
-
Quickly transfer the NMR tube to the spectrometer, which has been pre-cooled to the desired reaction temperature (e.g., -30 °C).
-
Acquire ¹⁹F NMR spectra at regular time intervals to monitor the decay of the starting arylpalladium complex signal and the growth of the cross-coupled product signal.
-
-
Data Analysis:
-
Integrate the relevant signals in each spectrum.
-
Plot the concentration of the starting material versus time.
-
Fit the resulting data to a first-order kinetic model to determine the observed rate constant (k_obs).[5]
-
Protocol 2: Monitoring Hydrolytic Stability of Boronate Esters
This general protocol can be used to compare the rate at which different boronate esters hydrolyze back to the parent boronic acid.[5]
-
Reaction Setup:
-
Dissolve a known quantity of the boronate ester in a solvent system (e.g., an organic solvent like THF or acetonitrile containing a controlled amount of water and, if desired, a base or acid).
-
Maintain the reaction mixture at a constant temperature in a thermostatted bath.
-
-
Sampling:
-
At predetermined time points, withdraw an aliquot of the reaction mixture.
-
Immediately quench the hydrolysis reaction, for example, by diluting with a dry aprotic solvent or by neutralizing the catalyst if one is present.
-
-
Analysis:
-
Analyze the composition of each quenched aliquot using an appropriate analytical method such as ¹H NMR, ¹¹B NMR, or HPLC.
-
Quantify the concentration of the remaining boronate ester and/or the formed boronic acid.
-
-
Data Analysis:
-
Plot the concentration of the boronate ester versus time.
-
Determine the rate of hydrolysis by fitting the data to an appropriate kinetic model. The stability of boronate esters is significantly affected by the diol used for esterification.[5]
-
Conclusion and Recommendations
The choice between a boronic acid and a boronate ester is dictated by the specific demands of a synthesis.
Choose a boronic acid when:
-
Maximizing the reaction rate is the highest priority.[1]
-
The reagent can be used immediately after preparation or has been stored under rigorously inert conditions.[1]
-
Potential decomposition can be mitigated by careful control of reaction conditions.[1]
Choose a boronate ester when:
-
Stability, ease of handling, and long-term storage are paramount.[1]
-
High purity of the starting material is crucial for subsequent synthetic steps.[1]
-
The reaction is part of an automated or high-throughput workflow where reagent stability ensures reproducibility.[1]
-
A slower, more controlled release of the active boronic acid species is desired to minimize side reactions.
Recent kinetic evidence demonstrates that boronate esters are not merely stable pro-drugs for boronic acids.[3] Certain esters, particularly those derived from small, conformationally flexible diols, can directly transmetalate at rates far exceeding the parent boronic acid.[4] This opens new avenues for catalyst and reaction design, allowing researchers to fine-tune reaction kinetics not just by ligand and catalyst choice, but also through the judicious selection of the boronate esterifying group.
References
Safety Operating Guide
Proper Disposal of (5-Methoxybenzofuran-2-yl)boronic acid: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of (5-Methoxybenzofuran-2-yl)boronic acid, aligning with standard laboratory safety protocols and regulatory considerations.
This compound should be handled as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][2] Adherence to the following procedures is critical for minimizing risks and complying with institutional and regulatory standards.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to work within a certified chemical fume hood and wear the appropriate Personal Protective Equipment (PPE).[1][2] An emergency eyewash station and safety shower should be readily accessible.[2]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene.[1][2] |
| Body Protection | A lab coat that fully covers the arms and is fastened.[1] |
| Respiratory Protection | A NIOSH-approved respirator is recommended if handling the compound as a powder or if there is a risk of aerosolization.[2] |
| Footwear | Closed-toe shoes.[1] |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through your institution's hazardous waste management program.
1. Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1] Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2][3]
-
Solid Waste: This includes contaminated gloves, bench paper, pipette tips, and any residual solid this compound.
-
Liquid Waste: This includes solutions containing this compound. The solvent and approximate concentration should be indicated on the label.[3]
2. Container Labeling:
-
All waste containers must be clearly and accurately labeled.
Table 2: Hazardous Waste Container Labeling
| Information to Include | Details |
| "Hazardous Waste" | Clearly mark the container as "Hazardous Waste".[1][3] |
| Full Chemical Name | "this compound".[1][3] |
| Known Hazards | Indicate any known hazards, such as "Irritant".[3] |
| Composition | For liquid waste, list all components, including solvents and their approximate concentrations.[3] |
| Date of Accumulation | The date when waste was first added to the container. |
| Researcher's Name | The name of the individual responsible for the waste. |
3. Waste Storage:
-
Store sealed and labeled waste containers in a designated satellite accumulation area or a central hazardous waste storage facility, following your institution's specific guidelines.[1][2]
4. Waste Pickup and Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[2]
Spill and Decontamination Procedures
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[2]
-
Containment and Cleanup:
-
For solid spills, carefully sweep up the material and place it into a sealed, labeled hazardous waste container.[4] Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand.[2] Collect the absorbed material and place it into a sealed, labeled hazardous waste container.[2]
-
-
Decontamination:
-
Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.[2]
-
A basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt, followed by a water rinse.[1]
-
All cleaning materials and rinsates should be collected and disposed of as hazardous waste.[1][2]
-
-
Reporting: Report the spill to your supervisor and your institution's EHS department.[2]
Experimental Protocols
While the standard and safest procedure is to dispose of boronic acids through a certified hazardous waste facility, some institutions may permit the neutralization of simple boronic acids.[3] However, this should only be performed after explicit approval from your EHS department.
Note: The following is a general procedure for neutralization and may not be applicable to this compound.
General Neutralization Protocol for Boronic Acids (with EHS approval):
-
In a well-ventilated fume hood, dilute the boronic acid waste with a large volume of water in a suitable container.
-
With constant stirring, slowly add a mild base, such as sodium bicarbonate.[3]
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding the base in small portions until the pH is within the neutral range as specified by local regulations (e.g., pH 5.5-9.0).[3][5]
-
Collect the neutralized solution in a labeled hazardous waste container for disposal, unless your local regulations and EHS department explicitly permit drain disposal for the neutralized solution.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling (5-Methoxybenzofuran-2-yl)boronic acid
This guide provides critical safety protocols and logistical plans for researchers, scientists, and drug development professionals handling (5-Methoxybenzofuran-2-yl)boronic acid. Adherence to these procedures is essential for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety when handling this compound and related compounds, the use of appropriate personal protective equipment is mandatory. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][2][3] | Protects against splashes, dust, and vapors that can cause serious eye irritation.[2][4][5][6] |
| Hand Protection | Disposable nitrile gloves.[1][3][7] | Prevents skin contact and irritation.[4][5][6][7] Gloves should be inspected before use and removed immediately if contaminated.[4] |
| Body Protection | A lab coat and closed-toe shoes.[3][8] | Protects against incidental skin exposure to chemicals.[3][4] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA-approved respirator is necessary if dust is generated or if irritation is experienced.[3][5][8] | Prevents inhalation of dust or vapors that may cause respiratory tract irritation.[2][4][5][6][9] |
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is crucial for the safe handling of this compound.
1. Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2][10]
-
Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[2][3][5][7][9]
-
Gather all necessary materials and equipment before commencing work.
2. Handling:
-
Wear the appropriate PPE as detailed in the table above.[2][5][7][11]
-
Avoid direct contact with the chemical.[5][9] Do not get it in eyes, on skin, or on clothing.[4][10]
-
Minimize dust formation and avoid breathing dust.[2][3][5][11]
-
Keep the container tightly closed when not in use.[2][3][4][6][7][10][11]
-
Wash hands thoroughly with soap and water after handling.[1][3][5][7]
3. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3][7][11]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][7][11] Remove contaminated clothing and seek medical attention if irritation persists.[3][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[4][5][6][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3][6]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste material in a clearly labeled, sealed container.[5][8][12]
-
Small Quantities: For very small amounts of pure, uncontaminated boronic acid, some local regulations may permit disposal down the drain with a large excess of water (at least a 100-fold excess).[8][12][13] However, it is crucial to consult with your institution's Environmental Health & Safety (EHS) department and local authorities before doing so.[8][12]
-
Large Quantities and Contaminated Waste: Large volumes or contaminated materials should be treated as hazardous waste.[8][12] These must be disposed of through a certified hazardous waste facility. Contact your EHS department for specific procedures.
-
Prohibited Disposal: Do not dispose of solid boronic acid in the regular trash.[13] Never mix boronic acid waste with other chemicals unless specifically instructed by a qualified professional, as this could lead to dangerous reactions.[12]
Safety Workflow
Caption: Logical workflow for the safe handling of this compound.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.pt [fishersci.pt]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. sciencing.com [sciencing.com]
- 9. download.basf.com [download.basf.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. laballey.com [laballey.com]
- 13. bsu.edu [bsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




